molecular formula C67H97N15O20 B15623602 HBV Seq2 aa:28-39

HBV Seq2 aa:28-39

Número de catálogo: B15623602
Peso molecular: 1432.6 g/mol
Clave InChI: IWDJLHZNEJAHDH-JATJOSTQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HBV Seq2 aa:28-39 is a useful research compound. Its molecular formula is C67H97N15O20 and its molecular weight is 1432.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C67H97N15O20

Peso molecular

1432.6 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C67H97N15O20/c1-8-34(6)54(69)66(100)82-21-13-18-51(82)64(98)72-42(19-20-52(68)87)56(90)78-48(29-83)61(95)73-43(22-32(2)3)57(91)76-46(26-53(88)89)59(93)79-49(30-84)62(96)75-44(24-36-27-70-40-16-11-9-14-38(36)40)58(92)74-45(25-37-28-71-41-17-12-10-15-39(37)41)60(94)81-55(35(7)86)65(99)80-50(31-85)63(97)77-47(67(101)102)23-33(4)5/h9-12,14-17,27-28,32-35,42-51,54-55,70-71,83-86H,8,13,18-26,29-31,69H2,1-7H3,(H2,68,87)(H,72,98)(H,73,95)(H,74,92)(H,75,96)(H,76,91)(H,77,97)(H,78,90)(H,79,93)(H,80,99)(H,81,94)(H,88,89)(H,101,102)/t34-,35+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-/m0/s1

Clave InChI

IWDJLHZNEJAHDH-JATJOSTQSA-N

Origen del producto

United States

Foundational & Exploratory

The Pivotal Role of the HBV preS1 Domain (aa 28-39) in Viral Entry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hepatitis B Virus (HBV) preS1 domain, a critical component of the large hepatitis B surface protein (L-HBsAg), is indispensable for the initial stages of viral infection. Within this domain, the amino acid sequence 28-39 has been identified as a crucial accessory region for the high-affinity binding to the sodium taurocholate cotransporting polypeptide (NTCP), the primary cellular receptor for HBV. While not the principal binding site, this segment significantly enhances the interaction, making it a key area of interest for the development of novel antiviral therapies. This technical guide provides a comprehensive overview of the function of the HBV preS1 domain (aa 28-39), including quantitative data from inhibition studies, detailed experimental protocols to investigate its function, and visualizations of the associated signaling pathways and experimental workflows.

Core Function: An Accessory Domain for High-Affinity Receptor Binding

The entry of HBV into hepatocytes is a multi-step process initiated by the attachment of the virus to the cell surface, followed by a high-affinity interaction between the preS1 domain of the L-HBsAg and the cellular receptor NTCP.[1][2][3][4] The essential receptor-binding site within the preS1 domain has been mapped to amino acids 9-18. However, the region encompassing amino acids 28-39, along with an adjacent segment (aa 39-48), functions as an accessory domain that is critical for enhancing the efficiency of this interaction and subsequent viral entry.[5]

Studies utilizing synthetic peptides have demonstrated that while the N-terminal 18 amino acids of preS1 are necessary for infection competition, the region from amino acids 19 to 48 is required for efficient activity.[6] Deletion mutagenesis studies on a preS1-derived peptide (aa 2-48) have further underscored the importance of the 28-39 region. Deletion of amino acid segments 28-32 and 33-37 markedly diminishes the binding affinity to a preS1-binding peptide, highlighting the critical role of these residues in maintaining the structural integrity required for efficient receptor interaction.[7]

Quantitative Data on HBV preS1 Inhibition

While specific inhibitory concentration (IC50) or binding affinity (Kd) values for a peptide consisting solely of HBV preS1 amino acids 28-39 are not extensively documented in the literature, the importance of this region can be inferred from studies using larger preS1-derived peptides and their deletion mutants. The following table summarizes key quantitative data from competitive inhibition assays, which are crucial for understanding the contribution of the 28-39 region to the overall function of the preS1 domain.

Peptide/MutantDescriptionAssayResult (IC50)Reference
myr-preS1(2-47)Myristoylated preS1 peptideHBV Infection Inhibition~8 nM[6]
palmitoyl-preS1 (genotype C)Palmitoylated 21-residue preS1 fragmentHBV Infection Inhibition~20 nM[8][9]
myr-preS1(2-48) Δ28-32Deletion of aa 28-32 in myr-preS1(2-48)Peptide-Peptide Binding InhibitionMarkedly higher than wild-type[7]
myr-preS1(2-48) Δ33-37Deletion of aa 33-37 in myr-preS1(2-48)Peptide-Peptide Binding InhibitionMarkedly higher than wild-type[7]

Experimental Protocols

Competitive Inhibition of HBV Infection Assay

This protocol is designed to assess the ability of synthetic peptides, such as those derived from the preS1 domain, to inhibit HBV entry into susceptible cells.

Materials:

  • HepaRG cells (differentiated)

  • HBV inoculum

  • Synthetic preS1 peptides (e.g., myr-preS1(2-48), myr-preS1(28-39))

  • Cell culture medium

  • 12-well plates

  • ELISA kits for HBsAg and HBeAg quantification

Procedure:

  • Seed differentiated HepaRG cells in 12-well plates and culture until confluent.

  • Prepare serial dilutions of the synthetic preS1 peptides in cell culture medium.

  • Pre-incubate the cells with the peptide dilutions for 30 minutes at 37°C.

  • Add the HBV inoculum to the peptide-containing medium and co-incubate for 16 hours at 37°C. A control well with HBV inoculum but no peptide should be included.

  • After incubation, remove the inoculum and wash the cells three times with phosphate-buffered saline (PBS).

  • Add fresh cell culture medium and continue to culture the cells.

  • Collect the cell culture supernatant at specified time points (e.g., days 7, 9, and 11 post-infection).

  • Quantify the amount of secreted HBsAg and HBeAg in the supernatant using ELISA.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of infection inhibition against the peptide concentration.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Seed HepaRG cells I1 Pre-incubate cells with peptides P1->I1 P2 Prepare peptide dilutions P2->I1 I2 Add HBV inoculum I1->I2 I3 Co-incubate for 16 hours I2->I3 A1 Wash cells I3->A1 A2 Culture and collect supernatant A1->A2 A3 Quantify HBsAg/HBeAg (ELISA) A2->A3 A4 Calculate IC50 A3->A4

Workflow for Competitive Inhibition Assay.

Alanine (B10760859) Scanning Mutagenesis of the preS1(28-39) Region

This protocol describes how to systematically replace each amino acid in the 28-39 region of the preS1 domain with alanine to identify key residues for NTCP binding.

Materials:

  • Plasmid DNA containing the HBV preS1 sequence

  • Complementary mutagenic primers with single alanine substitutions

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design pairs of complementary primers for each amino acid to be mutated (residues 28 to 39). Each primer pair should contain the desired alanine codon (e.g., GCT) at the target position, flanked by 15-20 nucleotides of the correct sequence on both sides.

  • PCR Mutagenesis: Perform PCR using the plasmid DNA as a template and the specific mutagenic primer pair. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the desired mutation.

  • Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental plasmid DNA, which was isolated from a dam+ E. coli strain.

  • Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

  • Functional Analysis: Express the mutant preS1 proteins and assess their binding to NTCP using methods like co-immunoprecipitation or surface plasmon resonance, or evaluate their function in a viral entry assay as described in section 3.1.

G cluster_mutagenesis Mutagenesis cluster_cloning Cloning & Verification cluster_analysis Functional Analysis M1 Design Alanine-scanning primers M2 PCR with mutagenic primers M1->M2 M3 DpnI digestion of template M2->M3 C1 Transformation into E. coli M3->C1 C2 Selection and Sequencing C1->C2 F1 Express mutant proteins C2->F1 F2 Assess NTCP binding/viral entry F1->F2

Workflow for Alanine Scanning Mutagenesis.

Signaling Pathways Activated by preS1-NTCP Interaction

The binding of the HBV preS1 domain to its receptor NTCP is not a passive event for viral entry but also initiates intracellular signaling cascades. One of the key pathways activated is the JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway, leading to the upregulation of interferon-stimulated genes (ISGs). This represents an innate immune response of the host cell to the viral challenge.

Pathway Description:

  • Binding and Conformational Change: The interaction of the preS1 domain with NTCP induces a conformational change in the receptor.

  • JAK Activation: This conformational change leads to the activation of associated Janus kinases (JAKs), such as TYK2 and JAK1.

  • STAT Phosphorylation: Activated JAKs phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.

  • Dimerization and Nuclear Translocation: Phosphorylated STAT1 and STAT2 form heterodimers and associate with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 complex. This complex then translocates to the nucleus.

  • ISG Transcription: In the nucleus, the ISGF3 complex binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of ISGs, initiating their transcription.

  • Antiviral State: The translated ISG products establish an antiviral state within the cell, which can inhibit various stages of the viral life cycle.

G cluster_cell Hepatocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTCP NTCP JAK JAK (TYK2/JAK1) NTCP->JAK Activation HBV HBV (preS1) HBV->NTCP Binding STAT STAT1/STAT2 JAK->STAT Phosphorylation pSTAT pSTAT1/pSTAT2 STAT->pSTAT ISGF3 ISGF3 Complex pSTAT->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Nuclear Translocation & Binding ISG ISG Transcription ISRE->ISG Induction Antiviral Antiviral Proteins ISG->Antiviral Translation

HBV preS1-NTCP Induced JAK/STAT Signaling.

Conclusion and Future Directions

The amino acid region 28-39 of the HBV preS1 domain plays a significant, albeit accessory, role in the high-affinity interaction with the NTCP receptor, a critical step for viral entry. While the essential binding motif lies within residues 9-18, the 28-39 region is indispensable for the efficiency of this process. The quantitative data from inhibition studies with larger peptides and deletion mutants strongly support its importance. The provided experimental protocols offer a framework for further detailed investigation into the specific contributions of individual residues within this region. Furthermore, the elucidation of the preS1-NTCP-mediated JAK/STAT signaling pathway opens new avenues for understanding the immediate host cell response to HBV infection.

For drug development professionals, this region represents a promising target. Small molecules or peptide-based inhibitors designed to disrupt the interaction of the preS1 domain, including the 28-39 region, with NTCP could prove to be effective entry inhibitors. Future research should focus on obtaining high-resolution structural data of the preS1(28-39) region in complex with NTCP to facilitate structure-based drug design. Additionally, further exploration of the downstream signaling events following preS1-NTCP engagement may reveal novel targets for therapeutic intervention.

References

The Role of Amino Acids 28-39 in the Hepatitis B Virus Large Surface Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the functional significance of the amino acid region 28-39 within the pre-S1 domain of the Hepatitis B Virus (HBV) large surface protein (L-HBsAg). This region, while not the primary binding motif, plays a crucial accessory role in the initial and essential step of the viral lifecycle: the entry into hepatocytes. Understanding the precise function of this domain is critical for the development of novel antiviral therapies targeting viral entry.

Introduction: The HBV Entry Pathway

Hepatitis B Virus infection is initiated by a multi-step process that begins with the attachment of the virus to the surface of hepatocytes. This process is primarily mediated by the pre-S1 domain of the L-HBsAg. The virus first establishes a low-affinity interaction with heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. This is followed by a high-affinity binding to the sodium taurocholate cotransporting polypeptide (NTCP), a transmembrane protein predominantly expressed on the basolateral membrane of hepatocytes, which acts as the functional receptor for HBV.[1][2][3][4]

The N-terminal region of the pre-S1 domain is myristoylated, a modification essential for its high-affinity interaction with NTCP and subsequent viral entry.[5] Within the pre-S1 domain, specific regions have been identified as critical for receptor binding. The amino acid sequence from residues 9-18 is considered the essential binding site.[6] However, flanking regions, including amino acids 28-39, have been identified as accessory domains that enhance the binding affinity and contribute to the stability of the virus-receptor interaction.[6]

The Accessory Role of Amino Acids 28-39

The amino acid sequence spanning residues 28-39 of the pre-S1 domain functions as a key accessory binding site in the interaction with the NTCP receptor. While not sufficient to mediate binding on its own, this region significantly contributes to the overall affinity and stability of the L-HBsAg-NTCP complex. Studies have shown that the C-terminal portion of the pre-S1 (2-48) peptide, which includes residues 35-48, directly interacts with the extracellular surface of NTCP, specifically the TM2-TM3 loop.[7] This interaction, along with the binding of the essential 9-18 region, is thought to correctly orient the viral particle for subsequent internalization. Deletions or mutations within this accessory domain, while not completely abrogating infectivity, can lead to a significant reduction in the efficiency of viral entry.

Quantitative Analysis of Pre-S1 Domain Inhibition

Direct quantitative data for the binding affinity or inhibitory concentration of a peptide consisting solely of amino acids 28-39 is not extensively available in the current literature. However, the contribution of this region can be inferred from the potent inhibitory activity of larger pre-S1-derived lipopeptides, which include this accessory domain. These peptides, such as Myrcludex B (Bulevirtide), competitively inhibit the binding of HBV to NTCP.

Peptide/CompoundDescriptionIC50 for HBV Infection InhibitionReference
Myrcludex B (Bulevirtide)A synthetic myristoylated lipopeptide consisting of the N-terminal 47 amino acids of the pre-S1 domain.~80 pM[8]
Palmitoyl-preS1(2-22)A 21-residue lipopeptide from the pre-S1 domain of genotype C HBV.~20 nM[9]
Peptide 4B10A preS1-binding peptide identified by phage display.nM range[8][10]

The low picomolar to nanomolar IC50 values of these peptides underscore the high-affinity nature of the pre-S1-NTCP interaction, to which the 28-39 region is a key contributor.

Experimental Protocols

To further elucidate the precise role of amino acids 28-39, a series of molecular and cellular biology experiments are required. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis of the 28-39 Region

This protocol describes the generation of mutations (deletions or alanine-scanning substitutions) within the 28-39 amino acid region of the L-HBsAg gene cloned into an expression vector.

Materials:

  • High-fidelity DNA polymerase

  • Expression plasmid containing the full-length HBV L-HBsAg gene (e.g., pCI-neo-L-HBsAg)

  • Mutagenic primers (forward and reverse) containing the desired mutation in the 28-39 region

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic selection

  • DNA sequencing reagents

Procedure:

  • Primer Design: Design complementary forward and reverse primers (~25-45 bases) containing the desired mutation (e.g., alanine (B10760859) substitution for each residue from 28 to 39) in the middle of the primers. The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction with the expression plasmid as a template, the mutagenic primers, and high-fidelity DNA polymerase.

    • PCR cycling conditions:

      • Initial denaturation: 95°C for 30 seconds

      • 18 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 5 minutes

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplification product to digest the parental, methylated template DNA. Incubate at 37°C for 1 hour.

  • Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product. Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.

  • Colony Selection and Plasmid Purification: Select several colonies and grow them in liquid culture. Purify the plasmid DNA using a standard miniprep kit.

  • Sequence Verification: Verify the presence of the desired mutation and the absence of any other mutations by Sanger sequencing of the purified plasmid DNA.

HBV Pseudovirus Entry Inhibition Assay

This assay measures the ability of synthetic peptides corresponding to the 28-39 region to inhibit the entry of HBV pseudoviruses into NTCP-expressing cells.

Materials:

  • HBV pseudoviruses (e.g., lentiviral particles pseudotyped with HBV envelope proteins) carrying a reporter gene (e.g., luciferase or GFP)

  • HepG2 cells stably expressing human NTCP (HepG2-NTCP)

  • Synthetic peptides: wild-type pre-S1(28-39) and scrambled control peptide

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • 96-well cell culture plates

  • Luciferase assay reagent (if using luciferase reporter)

  • Plate reader for luminescence or fluorescence

Procedure:

  • Cell Seeding: Seed HepG2-NTCP cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.

  • Peptide Pre-incubation:

    • Prepare serial dilutions of the wild-type pre-S1(28-39) peptide and the scrambled control peptide in cell culture medium.

    • Remove the culture medium from the cells and add the peptide dilutions.

    • Incubate the cells with the peptides for 1 hour at 37°C.

  • Infection:

    • Add a pre-determined amount of HBV pseudovirus to each well.

    • Incubate for 16-24 hours at 37°C.

  • Reporter Gene Assay:

    • After the incubation period, wash the cells with PBS to remove the virus and peptides.

    • Add fresh culture medium and incubate for another 48-72 hours.

    • Measure the reporter gene expression (luciferase activity or GFP fluorescence) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each peptide concentration relative to the untreated control. Determine the IC50 value for the wild-type peptide.

Co-Immunoprecipitation of L-HBsAg and NTCP

This protocol is designed to assess the interaction between wild-type or mutant L-HBsAg and NTCP expressed in mammalian cells.

Materials:

  • HEK293T cells

  • Expression plasmids for FLAG-tagged L-HBsAg (wild-type and 28-39 mutants) and HA-tagged NTCP

  • Transfection reagent (e.g., Lipofectamine)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-FLAG antibody conjugated to magnetic beads

  • Anti-HA antibody for Western blotting

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Co-transfection: Co-transfect HEK293T cells with plasmids encoding FLAG-tagged L-HBsAg (wild-type or mutant) and HA-tagged NTCP.

  • Cell Lysis: After 48 hours of expression, wash the cells with cold PBS and lyse them in lysis buffer on ice for 30 minutes.

  • Immunoprecipitation:

    • Clarify the cell lysates by centrifugation.

    • Add anti-FLAG magnetic beads to the supernatant and incubate for 2-4 hours at 4°C with gentle rotation to pull down the FLAG-tagged L-HBsAg.

  • Washing: Wash the beads three times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated NTCP.

    • Also, probe a separate blot with an anti-FLAG antibody to confirm the immunoprecipitation of L-HBsAg.

Visualizations

HBV Entry Signaling Pathway

HBV_Entry_Pathway cluster_virus HBV Virion cluster_cell Hepatocyte L_HBsAg L-HBsAg preS1 pre-S1 Domain (Myristoylated) HSPG HSPG L_HBsAg->HSPG 1. Low-affinity attachment essential_domain Essential Domain (aa 9-18) preS1->essential_domain accessory_domain Accessory Domain (aa 28-39) preS1->accessory_domain NTCP NTCP Receptor preS1->NTCP 3. High-affinity binding HSPG->NTCP 2. Hand-off Endocytosis Endocytosis NTCP->Endocytosis 4. Internalization Nucleus Nucleus Endocytosis->Nucleus 5. Trafficking cccDNA cccDNA Formation Nucleus->cccDNA 6. Viral Genome Release

Caption: The HBV entry pathway, highlighting the role of the pre-S1 domain in receptor binding.

Experimental Workflow for Site-Directed Mutagenesis

Mutagenesis_Workflow start Start: Plasmid with WT L-HBsAg Gene primer_design 1. Design Mutagenic Primers (aa 28-39) start->primer_design pcr 2. PCR with High-Fidelity Polymerase primer_design->pcr dpni 3. DpnI Digestion of Parental Plasmid pcr->dpni transformation 4. Transformation into E. coli dpni->transformation selection 5. Colony Selection on Antibiotic Plate transformation->selection purification 6. Plasmid Miniprep selection->purification sequencing 7. Sanger Sequencing Verification purification->sequencing end End: Verified Mutant Plasmid sequencing->end

Caption: Workflow for generating mutations in the 28-39 region of the L-HBsAg gene.

Logic of Competitive Entry Inhibition Assay

Inhibition_Assay_Logic cluster_control Control (No Inhibitor) cluster_experiment Experiment (With Inhibitor) HBV_control HBV Pseudovirus NTCP_control NTCP Receptor HBV_control->NTCP_control Binds Binding_control Binding Occurs Entry_control Viral Entry Binding_control->Entry_control Signal_control High Reporter Signal Entry_control->Signal_control HBV_exp HBV Pseudovirus NTCP_exp NTCP Receptor HBV_exp->NTCP_exp Binding Inhibited Peptide pre-S1(28-39) Peptide Peptide->NTCP_exp Competes for Binding NoBinding_exp Binding Blocked NoEntry_exp No Viral Entry NoBinding_exp->NoEntry_exp Signal_exp Low Reporter Signal NoEntry_exp->Signal_exp

Caption: Logical flow of a competitive inhibition assay to test the function of the 28-39 peptide.

Conclusion

The amino acid region 28-39 of the HBV large surface protein's pre-S1 domain is a critical accessory component in the viral entry process. While the 9-18 region constitutes the essential binding site for the NTCP receptor, the 28-39 domain significantly contributes to the high-affinity interaction required for efficient infection. This makes the entire N-terminal region of the pre-S1 domain, including this accessory site, a prime target for the development of entry inhibitors. Further detailed structural and functional studies focusing on the interaction of the 28-39 region with NTCP will be invaluable for the rational design of next-generation antiviral therapeutics aimed at preventing and treating chronic Hepatitis B.

References

A Deep Dive into the Immunodominant Epitope of Hepatitis B: The HBsAg aa 28-39 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Hepatitis B virus (HBV) surface antigen (HBsAg) constitutes a key target for the host immune response. Within this protein lies a short but potent peptide sequence, spanning amino acids 28-39, that plays a crucial role in the cell-mediated immune response to HBV infection. This technical guide provides a comprehensive overview of the sequence, structure, and immunological significance of the HBsAg aa 28-39 peptide, with a focus on its application in research and therapeutic development.

HBsAg aa 28-39: Sequence and Physicochemical Properties

The amino acid sequence of the HBsAg aa 28-39 peptide is IPQSLDSWWTSL . This 12-amino acid sequence is recognized as an immunodominant, Ld-restricted cytotoxic T-lymphocyte (CTL) epitope, signifying its importance in eliciting a robust cellular immune response in individuals with the appropriate Major Histocompatibility Complex (MHC) class I allele.[1][2]

Table 1: Physicochemical Properties of HBsAg aa 28-39 (IPQSLDSWWTSL)

PropertyValue
Molecular Formula C67H97N15O20S
Molecular Weight 1480.65 g/mol
Isoelectric Point (pI) 5.53
Grand Average of Hydropathicity (GRAVY) -0.108

Note: These values are computationally predicted.

Structural Characteristics and MHC Class I Binding

The three-dimensional structure of the HBsAg aa 28-39 peptide, either in its free form or in complex with the H-2Ld MHC class I molecule, has not been experimentally determined through methods such as X-ray crystallography or NMR spectroscopy. However, the general structure of peptide-MHC class I complexes is well-established. The peptide typically adopts a bulged or extended conformation to fit within the peptide-binding groove of the MHC molecule.

Logical Relationship of Peptide Presentation

Peptide_Presentation HBsAg Hepatitis B Surface Antigen (HBsAg) Proteasome Proteasomal Degradation HBsAg->Proteasome Peptides Peptide Fragments (including aa 28-39) Proteasome->Peptides TAP TAP Transporter Peptides->TAP MHC_I MHC Class I (H-2Ld) Peptides->MHC_I Binding ER Endoplasmic Reticulum TAP->ER MHC_I->ER Complex Peptide-MHC I Complex MHC_I->Complex Cell_Surface Cell Surface Presentation Complex->Cell_Surface TCR T-Cell Receptor (TCR) on CD8+ T-cell Cell_Surface->TCR Recognition

Caption: Intracellular processing and presentation of the HBsAg aa 28-39 peptide.

Immunological Function and T-Cell Activation

The presentation of the HBsAg aa 28-39 peptide by H-2Ld on the surface of infected hepatocytes is a critical signal for the adaptive immune system. This peptide-MHC complex is recognized by the T-cell receptor (TCR) on specific CD8+ cytotoxic T-lymphocytes. This recognition event initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector CTLs. These effector cells are then capable of recognizing and eliminating HBV-infected cells.

T-Cell Receptor Signaling Pathway

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_Complex TCR-CD3 Complex Lck Lck TCR_Complex->Lck Activates pMHC HBsAg 28-39 / H-2Ld pMHC->TCR_Complex Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Calcineurin Ca++ / Calcineurin IP3->Ca_Calcineurin Increases Ca++ Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK PKC_NFkB PKC/NF-κB Pathway DAG->PKC_NFkB NFAT NFAT Ca_Calcineurin->NFAT Activates AP1 AP-1 Ras_MAPK->AP1 Activates NFkB NF-κB PKC_NFkB->NFkB Activates Gene_Expression Gene Expression (Cytokines, Effector Molecules) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: Simplified T-cell receptor signaling cascade upon recognition of HBsAg aa 28-39.

Experimental Protocols

The HBsAg aa 28-39 peptide is widely used in immunological assays to quantify the cellular immune response to HBV. Below are detailed methodologies for key experiments.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

This assay is used to quantify the frequency of HBsAg aa 28-39-specific, IFN-γ-secreting T-cells.

Experimental Workflow for ELISPOT Assay

ELISPOT_Workflow Start Start Coat_Plate Coat 96-well plate with anti-IFN-γ capture antibody Start->Coat_Plate Block_Plate Block plate to prevent non-specific binding Coat_Plate->Block_Plate Prepare_Splenocytes Isolate and prepare splenocytes from immunized mice Block_Plate->Prepare_Splenocytes Add_Cells Add splenocytes to wells Prepare_Splenocytes->Add_Cells Stimulate Stimulate with HBsAg 28-39 peptide (1-10 µg/mL) Add_Cells->Stimulate Incubate Incubate for 18-24 hours at 37°C Stimulate->Incubate Wash_Plate1 Wash to remove cells Incubate->Wash_Plate1 Add_Detection_Ab Add biotinylated anti-IFN-γ detection antibody Wash_Plate1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash_Plate2 Wash Incubate2->Wash_Plate2 Add_Enzyme Add Streptavidin-Alkaline Phosphatase Wash_Plate2->Add_Enzyme Incubate3 Incubate Add_Enzyme->Incubate3 Wash_Plate3 Wash Incubate3->Wash_Plate3 Add_Substrate Add substrate (e.g., BCIP/NBT) Wash_Plate3->Add_Substrate Develop Develop spots Add_Substrate->Develop Stop_Reaction Stop reaction and dry plate Develop->Stop_Reaction Analyze Count spots using an ELISPOT reader Stop_Reaction->Analyze

Caption: Step-by-step workflow for an IFN-γ ELISPOT assay.

Protocol:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile RPMI-1640 medium containing 10% fetal bovine serum (FBS) for 2 hours at room temperature.

  • Cell Preparation: Isolate splenocytes from HBV-immunized or infected mice and prepare a single-cell suspension.

  • Cell Plating: Add splenocytes to the wells at a density of 2 x 105 to 5 x 105 cells per well.

  • Peptide Stimulation: Add the HBsAg aa 28-39 peptide to the wells at a final concentration of 1-10 µg/mL. Include negative controls (no peptide) and positive controls (e.g., Concanavalin A).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate.

    • Wash and add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

    • Wash and add a substrate solution (e.g., BCIP/NBT) to develop spots.

  • Analysis: Stop the reaction, dry the plate, and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

Chromium-51 (51Cr) Release Assay for Cytotoxicity

This assay measures the ability of HBsAg aa 28-39-specific CTLs to lyse target cells presenting the peptide.

Protocol:

  • Target Cell Preparation and Labeling:

    • Use a suitable target cell line that expresses H-2Ld, such as P815 mastocytoma cells.

    • Incubate the P815 cells with the HBsAg aa 28-39 peptide (typically 1-10 µM) for 1 hour at 37°C to allow for peptide loading onto the MHC class I molecules.

    • Label the peptide-pulsed target cells with 51Cr by incubating with Na251CrO4 for 1-2 hours at 37°C.

    • Wash the labeled target cells thoroughly to remove excess 51Cr.

  • Effector Cell Preparation:

    • Isolate splenocytes from immunized or infected mice to serve as effector cells. These can be used directly or after in vitro re-stimulation with the HBsAg aa 28-39 peptide to expand the population of specific CTLs.

  • Co-incubation:

    • In a 96-well round-bottom plate, co-incubate the 51Cr-labeled target cells with the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

    • Include control wells for:

      • Spontaneous release: Target cells incubated with media alone.

      • Maximum release: Target cells lysed with a detergent (e.g., Triton X-100).

    • Incubate the plate for 4-6 hours at 37°C.

  • Measurement of 51Cr Release:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion and Future Directions

The HBsAg aa 28-39 peptide is a powerful tool for studying the cellular immune response to HBV. Its immunodominance makes it a key component in the development of therapeutic vaccines and immunotherapies aimed at clearing chronic HBV infection. Future research should focus on obtaining high-resolution structural data of the peptide-MHC complex to facilitate the rational design of TCR-mimicking antibodies and other targeted therapies. Furthermore, a deeper understanding of the downstream signaling events triggered by this specific epitope will provide valuable insights into the mechanisms of T-cell activation and exhaustion in the context of chronic viral infection.

References

Structural Analysis of the HBV preS1 Accessory Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hepatitis B Virus (HBV) preS1 domain, the N-terminal region of the large (L) envelope protein, is indispensable for viral infectivity. It mediates the initial, critical attachment to the host hepatocyte receptor, the sodium taurocholate cotransporting polypeptide (NTCP). While structural analyses reveal the full-length preS1 domain to be largely a natively unstructured protein (NUP), its function is not arbitrary. Specific regions, often termed "accessory domains" or "pre-structured motifs," adopt transient conformations that are essential for receptor binding, virion morphogenesis, and interaction with host factors. This guide provides an in-depth summary of the structural and functional characteristics of these domains, quantitative interaction data, key molecular pathways, and detailed experimental protocols used in their study.

Structural Characteristics of the preS1 Domain

Contrary to globular proteins with fixed three-dimensional structures, the 108- or 119-amino acid preS1 domain exists as a flexible, dynamic ensemble of conformations.[1] This intrinsic disorder is a key feature, allowing it to interact with multiple partners.

  • Natively Unstructured Nature : Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have demonstrated that in aqueous solutions, preS1 lacks a stable tertiary structure.[1][2]

  • Pre-Structured Motifs (PSMs) : Despite its overall disorder, NMR studies have identified several short, non-contiguous regions within the N-terminal 50 residues that exhibit a propensity for transient helical or turn-like structures.[1] These PSMs are believed to be crucial for forming the necessary conformation upon encountering a binding partner. The most prominent of these is formed by residues 27-45.[1]

  • N-Terminal Myristoylation : The covalent attachment of a myristoyl group to the glycine (B1666218) residue at position 2 is essential for high-affinity receptor binding and infectivity.[3][4] This lipid modification is thought to anchor the preS1 domain to the viral membrane and may induce a more structured conformation required for efficient interaction with the NTCP receptor.[2]

Functional Subdomains of preS1

The preS1 domain is a mosaic of overlapping functional motifs that govern its diverse roles in the viral life cycle. The most critical of these are located within the N-terminal region, directly involved in host cell entry, while the C-terminal portion facilitates virion assembly.

Table 1: Key Functional Regions of the HBV preS1 Domain | Functional Region | Amino Acid Residues (Genotype D unless specified) | Key Function(s) | Citations | | :--- | :--- | :--- | :--- | | Receptor Binding (Essential) | 2-48 | Primary interaction site with the NTCP receptor.[3] | | | 9-21 | Highly conserved region, essential for NTCP interaction. | | | 5-20 | Minimal domain required for inhibition of infection.[4] | | Receptor Binding (Accessory) | 39-59 (adr subtype) | Contributes to receptor recognition and binding affinity.[1] | | Myristoylation Site | Glycine at position 2 | Covalent attachment of myristic acid; essential for infectivity.[3][5] | | Virion Morphogenesis | 92-108 (C-terminus) | Interacts with the HBV core particle, required for virion assembly.[6][7][8] | | | Last 13 C-terminal amino acids | Binds efficiently to core particles.[6] | | Immunogenic Epitopes | 20-23 (DPAF sequence) | Neutralizing B-cell epitope recognized by mAb MA18/7.[9] | | | 37-45 | Neutralizing B-cell epitope recognized by mAb KR127. |

Molecular Interactions and Signaling Pathways

The accessory domains of preS1 mediate a series of protein-protein interactions crucial for the HBV life cycle, from cell entry to the assembly and egress of new virions.

A. Viral Entry Pathway

The primary and most well-characterized function of the N-terminal preS1 domain is to mediate viral entry by binding to the NTCP receptor on the surface of hepatocytes.[10][11] This high-affinity interaction is the principal determinant of HBV's liver tropism.

HBV_Entry cluster_virion Virion Surface HBV HBV Virion preS1 Myristoylated preS1 Domain NTCP NTCP Receptor (Hepatocyte Surface) preS1->NTCP High-affinity binding Endocytosis Viral Endocytosis & Genome Release NTCP->Endocytosis Triggers

Figure 1. Simplified workflow of HBV entry into hepatocytes mediated by the preS1-NTCP interaction.
B. Virion Morphogenesis and Egress

For a new virion to be assembled, the pre-formed nucleocapsid must bud into the endoplasmic reticulum (ER) lumen, a process guided by the L protein. The C-terminal domain of preS1, which faces the cytoplasm, interacts directly with the HBV core particle, bridging the capsid and the envelope for proper budding.[5][6]

Virion_Morphogenesis cluster_cytoplasm Cytoplasm Core HBV Core Particle (Nucleocapsid) L_Protein L Protein (ER Membrane) Core->L_Protein Interaction preS1_C preS1 C-Terminal Domain S_Domain S Domain Budding Virion Assembly & Budding into ER L_Protein->Budding

Figure 2. Interaction of the cytoplasmic preS1 domain with the HBV core particle during virion assembly.
C. Interaction with Host Chaperone GRP78

The host ER chaperone GRP78 (Glucose-Regulated Protein 78) has been identified as a preS1-interacting protein.[12][13][14][15] This interaction does not significantly affect viral entry but instead positively regulates the secretion and release of mature HBV virions from the infected cell.[12][14]

GRP78_Interaction preS1_lumen preS1 Domain (ER Lumen) GRP78 Host Chaperone GRP78 preS1_lumen->GRP78 Binds to Transport Enhanced Protein Transport & Secretion GRP78->Transport Promotes Egress HBV Virion Egress Transport->Egress Leads to

Figure 3. GRP78 interacts with preS1 to promote the egress of HBV particles from the host cell.

Quantitative Analysis of preS1 Interactions

The study of preS1 interactions has yielded quantitative data crucial for developing entry inhibitors and therapeutic antibodies. High-affinity binding in the nanomolar to picomolar range underscores the potential of targeting the preS1-NTCP interface.

Table 2: Quantitative Data on preS1 Interactions and Inhibition

Molecule/System Interaction / Effect Quantitative Value Method Citations
Recombinant preS1 Protein Blocks HDV infection pseudotyped with HBV envelope ~1 nM In vitro infection assay [4]
GRP78 & HBV Particles Binding affinity (dissociation constant) Kd = 75.6 µM Isothermal Titration Calorimetry (ITC) [12][14]
Myrcludex-B (preS1 peptide) Inhibition of HBV entry (IC50) ~80 pM In vitro infection assay [3]

| Peptide 4B10 | Inhibition of HBV infection | Low nanomolar range | In vitro infection assay |[16] |

Experimental Protocols for Structural and Functional Analysis

Characterizing a flexible and multifaceted domain like preS1 requires a combination of structural biology, virology, and biochemical techniques.

Protocol 5.1: NMR Spectroscopy for an Intrinsically Disordered Protein

This protocol provides a general workflow for characterizing the structural propensities of a protein like preS1.[1][17][18]

  • Protein Expression and Purification :

    • Clone the preS1 gene into an expression vector (e.g., pGEX-2T) for expression as a fusion protein (e.g., with GST) in E. coli.[2]

    • Grow cells in minimal media supplemented with 15N ammonium (B1175870) chloride and/or 13C glucose for isotopic labeling.[18]

    • Induce protein expression with IPTG at a lower temperature (e.g., 20°C) to improve protein solubility.

    • Lyse cells and purify the fusion protein using affinity chromatography (e.g., glutathione-agarose).[2]

    • Cleave the tag (e.g., with thrombin) and perform further purification using ion-exchange or size-exclusion chromatography to obtain pure preS1.

  • NMR Data Acquisition :

    • Prepare a concentrated, buffered sample (e.g., 0.5-1.0 mM protein in PBS, pH 7.4) with 5-10% D2O.

    • Acquire a series of multidimensional NMR experiments (e.g., 1H-15N HSQC, HNCA, HNCACB, CBCA(CO)NH) on a high-field spectrometer (e.g., 600 MHz or higher).[17][19] The 1H-15N HSQC provides a fingerprint of the protein, with the low dispersion of peaks being characteristic of a disordered protein.[17][18]

  • Data Analysis :

    • Process the spectra and perform sequence-specific resonance assignment to assign chemical shifts to each amino acid.

    • Calculate the secondary chemical shifts (the difference between observed shifts and random coil values). Positive Cα shifts indicate helical propensity, while negative values suggest extended conformations.[1] This analysis reveals the location of pre-structured motifs.

Protocol 5.2: In Vitro Infection Inhibition Assay

This assay is used to map functional binding domains by testing the ability of synthetic peptides to block viral entry.[4][20]

  • Materials : Differentiated HepaRG cells or primary human hepatocytes; concentrated HBV inoculum; synthetic myristoylated and non-myristoylated peptides corresponding to regions of preS1.

  • Procedure :

    • Seed hepatocytes in 12-well plates and allow them to form a confluent monolayer.

    • Pre-incubate the cells with increasing concentrations of the test peptide (e.g., 0 to 1000 nM) in culture medium for 30 minutes at 37°C.[20]

    • Add the HBV inoculum to the wells and co-incubate with the peptide for 16 hours at 37°C.[20]

    • Remove the inoculum/peptide mixture and wash the cells thoroughly with PBS.

    • Culture the cells for an additional 7-11 days, changing the medium every 3 days.

  • Readout :

    • Collect the cell culture supernatant at the end of the experiment.

    • Quantify a secreted viral marker, such as HBsAg or HBeAg, by ELISA.[20]

    • Calculate the percentage of infection relative to a control infection performed without any competing peptide. The peptide concentration that reduces infection by 50% (IC50) determines its inhibitory potency.

Protocol 5.3: Co-Immunoprecipitation (Co-IP) for Virus-Host Interactions

Co-IP is a standard method to identify and confirm protein-protein interactions, such as that between preS1 and GRP78, within a cellular context.[21][22][23]

  • Cell Lysis :

    • Infect or transfect a relevant cell line (e.g., HepG2.2.15, which stably expresses HBV) to express the viral proteins.

    • Wash cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, and a mild detergent like NP-40) supplemented with protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation :

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-preS1) overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to the lysate/antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.

  • Washing and Elution :

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[24]

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Analysis :

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform a Western blot using a primary antibody against the suspected "prey" protein (e.g., anti-GRP78) to confirm the interaction.

Experimental_Workflow start Hypothesize Protein-Protein Interaction (e.g., preS1-Host Factor) lysis Prepare Cell Lysate (Expressing preS1) start->lysis ip Immunoprecipitate with anti-preS1 Antibody lysis->ip wb Western Blot for Host Factor ip->wb result Interaction Confirmed wb->result

Figure 4. General experimental workflow for confirming a virus-host protein interaction using Co-IP.

Conclusion

The HBV preS1 accessory domain, while intrinsically disordered, is a highly specific and functional region critical for the viral life cycle. Its N-terminal myristoylated domain, populated with pre-structured motifs, serves as the key to unlock the host cell via the NTCP receptor, making it a prime target for entry-inhibiting drugs like Myrcludex-B. Concurrently, its C-terminal domain orchestrates the final steps of virion assembly through interaction with the viral core. Understanding the precise structural basis of these interactions through the experimental approaches detailed in this guide is paramount for the continued development of novel and effective antiviral therapies against chronic Hepatitis B.

References

A Technical Guide to the Binding Properties of the Hepatitis B Virus preS1 aa 28-39 Region

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The entry of the Hepatitis B Virus (HBV) into hepatocytes is a critical first step in its lifecycle and a prime target for antiviral therapies. This process is mediated by the N-terminal preS1 domain of the large HBV surface protein (L-HBsAg), which specifically interacts with the Sodium Taurocholate Co-transporting Polypeptide (NTCP) on the surface of liver cells. While the essential recognition site lies within amino acids (aa) 9-18 of preS1, the adjacent region, specifically aa 28-39, functions as a crucial accessory domain that enhances and stabilizes this interaction. This technical guide provides an in-depth analysis of the binding properties of the preS1 aa 28-39 region, summarizing quantitative data, detailing key experimental methodologies, and visualizing the associated molecular pathways and workflows.

The HBV preS1 Domain and its Interaction with NTCP

HBV infection is initiated by the attachment of the virus to the hepatocyte membrane. This is a two-step process involving an initial, low-affinity binding to heparan sulfate (B86663) proteoglycans (HSPGs), followed by a high-affinity, specific interaction between the myristoylated N-terminal 2-48 amino acid region of the preS1 domain and its cellular receptor, NTCP.[1][2] This binding event is essential for the subsequent internalization of the virus via endocytosis, a process that also involves the epidermal growth factor receptor (EGFR).[2][3]

The preS1 (2-48) region can be functionally subdivided:

  • N-terminal Myristoylation (at Gly-2): An essential lipid modification required for high-affinity binding and infectivity.[4]

  • Essential Binding Domain (aa 9-18): This highly conserved sequence (consensus: NPLGFFPDHQ) is indispensable for NTCP recognition.[5][6]

  • Accessory Binding Domain I (aa 28-39): This region significantly enhances the binding affinity and inhibitory activity of preS1-derived peptides.[5][7]

  • Accessory Binding Domain II (aa 39-48): Also contributes to the interaction, though to a lesser extent than the 28-39 region.[5][7]

The region of interest, aa 28-39, therefore acts not as the primary recognition site, but as a critical enhancer of the core interaction, contributing to the stability of the preS1-NTCP complex.[5][8] Studies using peptide competition assays have shown that deletions within this "receptor binding enhancing region" reduce the peptide's ability to block HBV infection.[8][9]

Quantitative Data on preS1-Mediated Inhibition

Direct binding affinity (Kd) values for the isolated aa 28-39 region are not typically measured, as its function is contextual to the larger preS1 N-terminal domain. However, the efficacy of the entire myristoylated preS1 (aa 2-48) peptide, which includes this region, has been extensively quantified through infection inhibition assays. The resulting 50% inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) values highlight the potency of this interaction. The entry inhibitor Bulevirtide (formerly Myrcludex B), a synthetic lipopeptide based on the preS1 (2-48) sequence, is a testament to the therapeutic potential of targeting this interaction.[10][11]

CompoundDescriptionAssay SystemParameterValueReference(s)
Bulevirtide (Myrcludex B) Synthetic myristoylated preS1 (2-47) peptideHBV Infection of Primary Human Hepatocytes (PHH)IC₅₀Low nanomolar range[3][9]
preS1-derived peptide Myristoylated preS1 (2-48) peptideHBV Infection of HepG2-NTCP cellsEC₅₀~0.2 nM[12]
HBIG (Control) Hepatitis B ImmunoglobulinHBV Infection of HepG2-NTCP cellsEC₅₀~0.1-0.2 mIU/mL[12]
Bile Acids Endogenous NTCP substrates (e.g., Taurocholic acid)preS1-TAMRA peptide binding to HepG2-NTCP cellsIC₅₀~10-40 µM[13]

Table 1: Summary of quantitative data for HBV entry inhibition by preS1-derived peptides and related compounds.

Key Experimental Methodologies

The study of the preS1-NTCP interaction relies on a combination of cell-based infectivity assays, direct binding studies, and structural biology techniques.

Protocol: In Vitro HBV Infection Inhibition Assay

This assay is the gold standard for assessing the functional consequence of preS1-NTCP binding and its inhibition.

Objective: To determine the concentration at which a test compound (e.g., a synthetic preS1 peptide) inhibits 50% of HBV infection in a susceptible cell line.

Materials:

  • HBV-susceptible cells (e.g., HepaRG cells, or HepG2 cells stably expressing human NTCP).

  • HBV inoculum (cell culture-derived or from patient serum).

  • Test inhibitor (e.g., synthetic preS1 peptides at various concentrations).

  • Positive control inhibitor (e.g., Bulevirtide or HBIG).

  • Cell culture medium, plates, and standard laboratory equipment.

  • Reagents for quantifying infection (e.g., ELISA kits for HBsAg or HBeAg, or reagents for qPCR of HBV DNA).

Procedure:

  • Cell Seeding: Plate susceptible hepatocytes (e.g., HepG2-NTCP cells) in 48-well plates and culture until they form a confluent monolayer.

  • Pre-incubation with Inhibitor: Prepare serial dilutions of the test peptide inhibitor. Aspirate the culture medium from the cells and pre-incubate them with the diluted inhibitor for 30-60 minutes at 37°C.[14]

  • Inoculation: Add the HBV inoculum to the wells containing the inhibitor. The final concentration of the virus should be predetermined to yield a robust infection signal.

  • Co-incubation: Co-incubate the cells with the virus and inhibitor mixture for 16-24 hours at 37°C.[14]

  • Washing: After incubation, aspirate the inoculum and wash the cells three times with phosphate-buffered saline (PBS) to remove unbound virus and inhibitor.

  • Culture: Add fresh culture medium and continue to culture the cells for 7-12 days, replacing the medium every 2-3 days.

  • Quantification of Infection: Collect culture supernatants at specified time points (e.g., days 7, 9, and 11 post-infection). Quantify the amount of secreted HBsAg or HBeAg using a commercial ELISA kit.[14] Alternatively, lyse the cells and quantify intracellular HBV DNA via qPCR.

  • Data Analysis: Plot the percentage of infection inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ or EC₅₀ value.

Protocol: Fluorescent preS1-Peptide Binding Assay

This cell-based assay directly visualizes and quantifies the binding of preS1 peptides to NTCP on the cell surface.

Objective: To assess the binding of a fluorescently labeled preS1 peptide to cells expressing NTCP and to evaluate competition by unlabeled compounds.

Materials:

  • Cells expressing NTCP (e.g., iNTCP-HepG2 cells where expression is inducible).

  • Fluorescently labeled myristoylated preS1 peptide (e.g., FITC-preS1 or TAMRA-preS1).[13][15]

  • Unlabeled competitor compounds.

  • 4% paraformaldehyde for cell fixation.

  • DAPI for nuclear staining.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Cell Preparation: Seed NTCP-expressing cells on glass coverslips in a multi-well plate. If using an inducible system, treat with the inducing agent (e.g., doxycycline) for 24-48 hours to ensure NTCP expression.[15]

  • Incubation: Incubate the cells with the fluorescently labeled preS1 peptide (e.g., 400 nM) at 37°C for 1-2 hours.[15] For competition experiments, pre-incubate the cells with the unlabeled competitor before adding the fluorescent peptide.

  • Washing: Wash the cells thoroughly with cold PBS to remove unbound peptide.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde for 15 minutes. Permeabilize if necessary for intracellular staining, and counterstain nuclei with DAPI.

  • Imaging/Analysis: Mount the coverslips and visualize using a fluorescence microscope. Capture images to observe peptide binding (membrane-associated fluorescence). Alternatively, for quantitative analysis, detach the cells and analyze the fluorescence intensity by flow cytometry.[16]

Protocol: Structural Analysis via Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in revealing the atomic-level details of the preS1-NTCP interaction.

Objective: To determine the high-resolution 3D structure of the human NTCP protein in complex with the myristoylated preS1 peptide.

Procedure Outline:

  • Protein Expression and Purification: Co-express human NTCP and the myristoylated preS1 (2-48) peptide in a suitable system (e.g., insect cells). To stabilize the complex for imaging, a specific Fab antibody fragment that recognizes the complex may be added.[17]

  • Complex Formation and Purification: Solubilize the membrane-bound NTCP with detergents and purify the NTCP/preS1/Fab complex using affinity and size-exclusion chromatography.[18]

  • Grid Preparation: Apply a small volume of the purified complex to an EM grid. The grid is then blotted and rapidly plunged into liquid ethane, vitrifying the sample and preserving the complex in a near-native state.

  • Data Collection: Screen the vitrified grids in a transmission electron microscope. Collect a large dataset of thousands of high-resolution micrographs of the randomly oriented particles.

  • Image Processing:

    • Perform motion correction on the raw movie frames.

    • Estimate the contrast transfer function (CTF).

    • Use automated particle picking to select images of the complex.

    • Perform 2D classification to remove noise and select well-defined particle classes.

    • Generate an initial 3D model and perform 3D classification and refinement to achieve a high-resolution map.[18]

  • Model Building and Analysis: Build an atomic model into the final Cryo-EM density map. Analyze the structure to identify key contact residues between preS1 (including the 28-39 region) and NTCP, revealing the molecular basis of the interaction.[6][17]

Visualizing the Interaction: Pathways and Workflows

Functional Domains of HBV preS1 in NTCP Binding

The N-terminal 48 amino acids of the preS1 domain orchestrate a multi-point attachment to the NTCP receptor, with distinct functional roles for each sub-region.

G cluster_preS1 HBV preS1 Domain (aa 2-48) myr Myristoyl Group (at Gly2) ntcp NTCP Receptor myr->ntcp Anchoring & High Affinity essential Essential Domain (aa 9-18) essential->ntcp Primary Recognition & Binding accessory1 Accessory Domain I (aa 28-39) accessory1->ntcp Enhances Binding & Stabilizes Interaction accessory2 Accessory Domain II (aa 39-48) accessory2->ntcp Contributes to Binding

Caption: Functional subdomains of the HBV preS1 N-terminus and their roles in NTCP binding.

HBV Entry Signaling Pathway

The entry of HBV is a multi-step process involving initial attachment, specific receptor binding, and co-receptor-mediated endocytosis.

HBV_Entry_Pathway hbv HBV Virion (preS1 exposed) hspg HSPG (Initial Attachment) hbv->hspg 1. Low-affinity attachment ntcp NTCP Receptor (High-Affinity Binding) hspg->ntcp 2. Hand-off to receptor endocytosis Clathrin-Mediated Endocytosis ntcp->endocytosis 3. Receptor Binding Triggers Internalization egfr EGFR (Co-receptor) egfr->endocytosis Required for internalization endosome Early Endosome endocytosis->endosome fusion Membrane Fusion & Nucleocapsid Release endosome->fusion nucleus To Nucleus for cccDNA formation fusion->nucleus

Caption: The sequential pathway of HBV entry into a target hepatocyte.

Experimental Workflow for Inhibition Assay

This diagram illustrates the key steps involved in a typical cell-based assay to screen for HBV entry inhibitors.

Workflow start Start: Seed HepG2-NTCP cells step1 1. Pre-incubate cells with serial dilutions of test peptide start->step1 step2 2. Inoculate cells with HBV in presence of peptide step1->step2 step3 3. Co-incubate for 16-24 hours step2->step3 step4 4. Wash to remove unbound virus and peptide step3->step4 step5 5. Culture for 7-12 days (replace media periodically) step4->step5 step6 6. Collect supernatant step5->step6 step7 7. Quantify HBsAg/HBeAg via ELISA step6->step7 step8 8. Plot data and calculate IC50 step7->step8 end End: Determine inhibitory potency step8->end

Caption: Standard experimental workflow for an HBV infection inhibition assay.

Conclusion and Future Directions

The HBV preS1 amino acid 28-39 region is a critical component of the viral entry machinery. While not the primary site of recognition, its role in enhancing and stabilizing the binding to the NTCP receptor is indispensable for efficient infection. The high potency of entry inhibitors like Bulevirtide, which encompasses this region, validates the preS1-NTCP interface as a premier target for antiviral drug development. Future research should focus on high-resolution structural analysis of the preS1(28-39)-NTCP interface to guide the rational design of small molecules or peptidomimetics that can disrupt this specific interaction, potentially offering new therapeutic avenues with high specificity and low off-target effects.

References

Initial Characterization of the HBV Seq2 aa:28-39 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis B Virus (HBV) continues to be a significant global health challenge, with chronic infections leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The host's cellular immune response, particularly the activity of cytotoxic T lymphocytes (CTLs), is crucial for the control and clearance of HBV infection. A key target for this immune response is the HBV surface antigen (HBsAg). This technical guide provides an in-depth overview of the initial characterization of a specific CTL epitope derived from HBsAg, the Seq2 amino acid 28-39 peptide. This peptide, with the sequence IPQSLDSWWTSL, is a well-established H-2Ld-restricted epitope and serves as a valuable tool in the study of HBV-specific T-cell responses.

Peptide Overview

The HBV Seq2 aa:28-39 peptide is a synthetic peptide corresponding to amino acids 28 through 39 of the HBV surface antigen. It is widely recognized as an immunodominant epitope for CD8+ T cells in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Ld.

Quantitative Data Summary

Comprehensive quantitative biophysical and direct binding affinity data for the this compound peptide is not extensively available in publicly accessible literature. The following tables summarize the types of quantitative data typically generated for such a peptide and include representative data where available from broader studies on HBV-specific T-cell responses.

Table 1: Biophysical Properties

PropertyValueMethodReference
Amino Acid Sequence IPQSLDSWWTSL-General Knowledge
Molecular Weight 1378.6 g/mol Mass SpectrometryTheoretical
Purity >95%HPLCTypical for synthetic peptides used in immunological assays
Solubility Soluble in DMSO-General Knowledge

Table 2: Immunological Parameters

ParameterAssayResultConditionsReference
MHC Class I Binding Affinity (IC50) Competitive Binding AssayData not availableSpecific peptide concentration, cell line-
T-Cell Activation (IFN-γ Secretion) ELISPOTSignificant increase in spot-forming cells (SFCs) vs. controlSplenocytes from HBsAg-immunized mice stimulated with 10 µg/mL peptide[1]
Cytotoxicity Chromium Release AssayDose-dependent lysis of peptide-pulsed target cellsEffector to target ratios from 10:1 to 100:1General Protocol
T-Cell Proliferation (Stimulation Index) [3H]-Thymidine Incorporation / CFSE DilutionData not availableSpecific peptide concentrations and incubation times-

Experimental Protocols

Detailed methodologies are critical for the reproducible characterization of peptide immunogenicity. The following are detailed protocols for key experiments cited in the study of the this compound peptide.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

This assay quantifies the frequency of antigen-specific T cells that secrete IFN-γ upon stimulation with the this compound peptide.

a. Materials:

  • 96-well ELISPOT plates pre-coated with anti-IFN-γ capture antibody

  • This compound peptide (e.g., 1 mg/mL stock in DMSO)

  • Single-cell suspension of splenocytes from immunized and control mice

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)

  • ELISPOT plate reader

b. Protocol:

  • Plate Preparation: If not pre-coated, coat ELISPOT plates with anti-IFN-γ capture antibody overnight at 4°C. Wash plates with sterile PBS.

  • Blocking: Block the wells with complete RPMI-1640 medium for 2 hours at 37°C.

  • Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2x10^5 to 5x10^5 cells per well.

  • Peptide Stimulation: Add the this compound peptide to the respective wells at a final concentration of 1-10 µg/mL. Include a negative control (medium with DMSO) and a positive control (e.g., Concanavalin A or anti-CD3 antibody).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plates extensively with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash with PBST.

    • Add streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.

    • Wash with PBST and then PBS.

  • Development: Add the substrate solution and monitor for spot development. Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely. Count the spots using an ELISPOT plate reader. The results are expressed as spot-forming cells (SFCs) per million plated cells.

Chromium Release Assay for Cytotoxicity

This assay measures the ability of CTLs to lyse target cells pulsed with the this compound peptide.

a. Materials:

  • Effector cells: Splenocytes from HBsAg-immunized mice.

  • Target cells: H-2Ld-expressing cell line (e.g., P815 mastocytoma cells).

  • This compound peptide.

  • Sodium Chromate (Na2⁵¹CrO4).

  • Complete RPMI-1640 medium.

  • Fetal Bovine Serum (FBS).

  • 96-well round-bottom plates.

  • Gamma counter.

  • Triton X-100 (for maximum release).

b. Protocol:

  • Target Cell Labeling:

    • Resuspend 1x10^6 target cells in 50 µL of FBS.

    • Add 100 µCi of ⁵¹Cr and incubate for 60-90 minutes at 37°C, with occasional mixing.

    • Wash the labeled target cells three times with complete RPMI-1640 medium to remove excess ⁵¹Cr.

    • Resuspend the cells to a final concentration of 1x10^5 cells/mL.

  • Peptide Pulsing: Incubate the labeled target cells with 1-10 µg/mL of the this compound peptide for 1 hour at 37°C.

  • Assay Setup:

    • Plate the effector cells at various concentrations in a 96-well round-bottom plate to achieve different effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

    • Add 1x10^4 peptide-pulsed target cells to each well.

    • Spontaneous Release Control: Target cells with medium only.

    • Maximum Release Control: Target cells with 1% Triton X-100.

  • Incubation: Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Harvesting and Counting:

    • Centrifuge the plate at 200 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

Mandatory Visualizations

Experimental Workflow: ELISPOT Assay

ELISPOT_Workflow cluster_plate_prep Plate Preparation cluster_cell_prep Cell & Peptide Stimulation cluster_incubation Incubation & Detection cluster_analysis Development & Analysis coat Coat Plate with Capture Antibody block Block Wells coat->block plate_cells Plate Cells & Peptide block->plate_cells cells Prepare Splenocytes cells->plate_cells peptide Add this compound Peptide peptide->plate_cells incubate Incubate 18-24h plate_cells->incubate add_detection Add Detection Antibody incubate->add_detection add_conjugate Add Streptavidin -Enzyme Conjugate add_detection->add_conjugate develop Add Substrate & Develop Spots add_conjugate->develop read Read Plate & Analyze Data develop->read

Caption: Workflow for IFN-γ ELISPOT Assay.

Signaling Pathway: T-Cell Receptor (TCR) Activation by Peptide-MHC Complex

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC pMHC (this compound) TCR TCR/CD3 pMHC->TCR Binding Lck Lck TCR->Lck Activation CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Ras Ras/MAPK Pathway LAT->Ras NFkB NF-κB Pathway PLCg1->NFkB NFAT Ca2+/NFAT Pathway PLCg1->NFAT Transcription Gene Transcription (IFN-γ, Granzymes) Ras->Transcription NFkB->Transcription NFAT->Transcription

Caption: TCR signaling upon peptide recognition.

Conclusion

References

The Discovery of Cytotoxic T-Lymphocyte Epitopes in Hepatitis B Virus Surface Antigen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies and data related to the discovery and characterization of cytotoxic T-lymphocyte (CTL) epitopes within the Hepatitis B virus (HBV) surface antigen (HBsAg). Understanding these epitopes is critical for the development of therapeutic vaccines and T-cell-based immunotherapies aimed at achieving a functional cure for chronic hepatitis B.

Introduction: The Role of CTLs in HBV Infection

Hepatitis B virus (HBV) infection is a major global health issue, with chronic infection posing a significant risk for the development of liver cirrhosis and hepatocellular carcinoma. The host's immune response, particularly the action of cytotoxic T-lymphocytes (CTLs), is paramount for viral clearance. CTLs, primarily CD8+ T-cells, recognize and eliminate HBV-infected hepatocytes by identifying viral peptides (epitopes) presented on the cell surface by Human Leukocyte Antigen (HLA) class I molecules.

The HBV surface antigen (HBsAg) is a major protein component of the viral envelope and is produced in vast excess during chronic infection. Its central role in the viral lifecycle and its high abundance make it a key target for the immune system. Identifying the specific HBsAg-derived epitopes that elicit potent CTL responses is a cornerstone of developing immunotherapies designed to break the T-cell tolerance observed in chronically infected patients.

Antigen Processing and Presentation Pathways for HBsAg

The presentation of HBsAg-derived epitopes on HLA class I molecules is a critical prerequisite for CTL recognition. This process can occur through two primary pathways within the hepatocyte.

  • The Classical Proteasomal Pathway: Endogenously synthesized HBsAg is degraded by the proteasome into short peptides. These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP), where they are loaded onto newly synthesized HLA class I molecules. The stable peptide-HLA complex is then transported to the cell surface.

  • The Non-Classical Endosomal Pathway: HBsAg particles can also be processed in a novel endosomal/lysosomal pathway for HLA class I-restricted presentation.[1] This pathway is independent of the TAP transporter and can be blocked by lysosomotropic agents like chloroquine.[1] This alternative route provides an additional mechanism for the host to present viral antigens and activate CTL responses.

The following diagram illustrates these two major pathways for HBsAg processing and presentation.

HBsAg_Processing_Pathways Figure 1: HBsAg Antigen Processing Pathways cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface HBsAg_endo Endogenous HBsAg Proteasome Proteasome HBsAg_endo->Proteasome Degradation Peptides_cyto HBsAg Peptides Proteasome->Peptides_cyto TAP TAP Transporter Peptides_cyto->TAP Peptides_er HBsAg Peptides TAP->Peptides_er HLA_I HLA Class I pMHC_I Peptide-HLA Complex Peptides_er->HLA_I Loading Surface_pMHC Presented on Cell Surface pMHC_I->Surface_pMHC Transport HBsAg_exo Exogenous/Internalized HBsAg Particles Processing_endo Endosomal Processing HBsAg_exo->Processing_endo Peptides_endo HBsAg Peptides Processing_endo->Peptides_endo pMHC_I_endo Peptide-HLA Complex Peptides_endo->pMHC_I_endo Loading onto HLA Class I pMHC_I_endo->Surface_pMHC Transport

Caption: HBsAg can be processed via the classical proteasomal pathway or a non-classical endosomal pathway for presentation on HLA class I molecules.

A Step-by-Step Workflow for CTL Epitope Discovery

The identification of novel CTL epitopes is a multi-step process that combines computational prediction with rigorous experimental validation. This systematic approach ensures that identified peptides are not only capable of binding to HLA molecules but are also immunogenic and relevant in the context of natural HBV infection.

The diagram below outlines a typical workflow for the discovery and validation of HBsAg-derived CTL epitopes.

Epitope_Discovery_Workflow Figure 2: General Workflow for CTL Epitope Discovery cluster_prediction Phase 1: In Silico Prediction cluster_validation Phase 2: In Vitro Validation cluster_functional Phase 3: Functional Characterization start Start: HBsAg Protein Sequence in_silico Epitope Prediction Algorithms (e.g., NetMHC, SYFPEITHI) start->in_silico candidate_peptides Candidate 9/10-mer Peptides in_silico->candidate_peptides Predict HLA Binders synthesis Peptide Synthesis candidate_peptides->synthesis binding_assay Peptide-HLA Binding Assay (e.g., T2 cell assay, affinity measurements) synthesis->binding_assay confirmed_binders Confirmed HLA Binders binding_assay->confirmed_binders Select high-affinity peptides elispot IFN-γ ELISPOT Assay (using patient PBMCs) confirmed_binders->elispot cytotoxicity Cytotoxicity Assay (e.g., 51Cr Release) confirmed_binders->cytotoxicity multimer Peptide-MHC Multimer Staining confirmed_binders->multimer validated_epitope Validated CTL Epitope elispot->validated_epitope cytotoxicity->validated_epitope multimer->validated_epitope

Caption: A multi-phase workflow combining computational prediction with in vitro binding and functional T-cell assays to identify valid CTL epitopes.

Identified HBsAg-Specific CTL Epitopes

Through the application of the workflows described, numerous CTL epitopes have been identified within the HBsAg protein. These epitopes are restricted by various HLA alleles, reflecting the genetic diversity of the human population. The polyclonal and multispecific nature of the CTL response is evident in patients with acute, self-resolving hepatitis, where responses to multiple epitopes can be detected simultaneously.[2][3][4]

The following table summarizes key HBsAg-derived CTL epitopes reported in the literature, including their sequence, position, HLA restriction, and quantitative measures of immunogenicity where available.

Epitope SequenceAmino Acid PositionHLA RestrictionReported T-Cell Response / Binding Affinity
FLLTRILTIHBs183–191HLA-A2Recognized by CTLs in acute hepatitis B patients.[5]
WLSLLVPFVHBs172-180HLA-A2Induces CTL response.
GLSPTVWLSVHBs169-178HLA-A2Induces CTL response.
SIVSPFIPLLHBs208-217HLA-A2Induces CTL response.
ILSPFLPLLEnv371-379HLA-EBinds HLA-E with a half-life of 6.7 minutes.[6]
FLLTKILTI (K187)HBs183–191HLA-A2Mutant epitope; binds HLA-A2 with high affinity and elicits specific CTLs.[5]
Hbs245-253HBs245–253HLA-A33:03Identified as a potential epitope via ELISPOT and cytolytic assays.[7]
HBs335-343HBs335–343HLA-A33:03Identified as a potential epitope via ELISPOT and cytolytic assays.[7]

Note: This table is not exhaustive but represents key examples of identified epitopes. Quantitative data such as IFN-γ SFU (Spot Forming Units) can vary significantly between patients and experimental setups.

Key Experimental Protocols

The validation of CTL epitopes relies on a set of core immunological assays. Below are detailed methodologies for the most common experiments cited in epitope discovery research.

IFN-γ Enzyme-Linked Immunospot (ELISPOT) Assay

This is a highly sensitive assay used to quantify the frequency of cytokine-secreting T-cells at the single-cell level.

Objective: To determine the number of HBsAg peptide-specific T-cells in a population of Peripheral Blood Mononuclear Cells (PBMCs) by measuring their IFN-γ secretion upon stimulation.

Methodology:

  • Plate Coating: 96-well PVDF membrane plates are coated with an anti-human IFN-γ monoclonal antibody overnight at 4°C.

  • Cell Preparation: PBMCs are isolated from whole blood of HBV-infected patients or vaccinated individuals using Ficoll-Paque density gradient centrifugation.

  • Stimulation: A defined number of PBMCs (e.g., 2 x 10⁵ to 4 x 10⁵ cells/well) are added to the coated wells.[1]

  • Peptide Addition: Synthetic candidate epitope peptides are added to the wells at a final concentration typically ranging from 10-20 µg/mL.[1] A positive control (e.g., Phytohaemagglutinin, PHA) and a negative control (e.g., culture medium or an irrelevant peptide) are included.

  • Incubation: The plates are incubated for 16-24 hours at 37°C in a 5% CO₂ incubator to allow for T-cell activation and cytokine secretion.

  • Detection:

    • Cells are washed away, and a biotinylated anti-human IFN-γ detection antibody is added to the wells.

    • Following incubation and washing, an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase) is added.

    • After a final wash, a substrate (e.g., BCIP/NBT) is added, leading to the formation of colored spots at the sites of IFN-γ secretion.

  • Analysis: The plates are dried, and the spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISPOT reader. Results are typically expressed as Spot Forming Units (SFU) per million PBMCs.[1]

Peptide-HLA Binding and Stability Assay

This assay determines the ability of a candidate peptide to bind to a specific HLA molecule, which is a prerequisite for T-cell recognition.

Objective: To measure the binding affinity and/or stability of a synthetic peptide to a specific HLA class I molecule.

Methodology (using T2 cells):

  • Cell Line: T2 cells, which are deficient in TAP, are used. These cells express empty and unstable HLA class I molecules (e.g., HLA-A2) on their surface that can be stabilized by the binding of an exogenous peptide.

  • Peptide Incubation: T2 cells are incubated overnight at a permissive temperature (e.g., 26°C) to allow for the accumulation of empty HLA molecules on the surface. They are then incubated with various concentrations of the candidate peptide. A known high-affinity peptide is used as a positive control.

  • Stabilization: The binding of the peptide stabilizes the HLA molecule on the cell surface.

  • Staining: The cells are stained with a fluorescently-labeled monoclonal antibody specific for the folded (peptide-bound) form of the HLA molecule (e.g., BB7.2 for HLA-A2).

  • Flow Cytometry: The Mean Fluorescence Intensity (MFI) of the stained cells is measured by flow cytometry. A higher MFI indicates a greater number of stabilized HLA molecules, and thus stronger peptide binding.

  • Analysis: Binding affinity can be quantified by titrating the peptide concentration and calculating the concentration that yields 50% of the maximum fluorescence (EC₅₀).

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This is a classic functional assay to measure the ability of CTLs to lyse target cells presenting a specific epitope.

Objective: To determine the lytic activity of epitope-specific CTLs against target cells pulsed with the cognate peptide.

Methodology:

  • Effector Cell Generation: CTLs specific for the candidate epitope are generated by stimulating PBMCs from an HBV-infected patient with the synthetic peptide in the presence of IL-2 for 7-10 days.

  • Target Cell Preparation:

    • Target cells (e.g., an HLA-matched B-lymphoblastoid cell line or TAP-deficient T2 cells) are labeled with radioactive ⁵¹Cr by incubating them with Na₂⁵¹CrO₄.

    • The labeled target cells are then pulsed with the synthetic peptide at an optimal concentration. Unpulsed cells serve as a negative control.

  • Co-culture: The peptide-pulsed, ⁵¹Cr-labeled target cells are co-cultured with the effector CTLs at various effector-to-target (E:T) ratios for 4-6 hours.

  • Measurement of ⁵¹Cr Release: During the incubation, CTLs lyse the target cells, releasing ⁵¹Cr into the supernatant. The amount of radioactivity in the supernatant is measured using a gamma counter.

  • Analysis:

    • Maximum Release: Determined by lysing target cells with detergent.

    • Spontaneous Release: Determined from target cells incubated without CTLs.

    • Percent Specific Lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion and Future Directions

The identification and characterization of HBsAg-derived CTL epitopes are fundamental to advancing the field of HBV immunotherapy. The integration of bioinformatics, molecular biology, and cellular immunology has provided a powerful toolkit for dissecting the T-cell response to HBV. The data gathered from these studies directly inform the design of therapeutic vaccines aimed at boosting the weak or exhausted T-cell responses in chronic carriers. Furthermore, validated epitopes are crucial for engineering T-cells with T-cell receptors (TCRs) or Chimeric Antigen Receptors (CARs) for adoptive cell therapy.

Future work will continue to focus on identifying epitopes that are highly conserved across different HBV genotypes and restricted by a broad range of HLA supertypes to ensure global applicability.[8] A deeper understanding of the factors that determine immunodominance and the mechanisms of T-cell exhaustion will be critical for developing strategies to overcome viral persistence and achieve a functional cure for the millions affected by chronic hepatitis B.

References

A Technical Guide to the Preliminary Investigation of HBV-S 28-39 Peptide Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Hepatitis B Virus (HBV) surface antigen (HBsAg) peptide S 28-39, with the sequence IPQSLDSWWTSL, is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope.[1][2][3][4] It is presented by the MHC class I molecule H-2Ld in BALB/c mice, making it a critical component in preclinical studies for therapeutic HBV vaccines.[4][5][6] The primary goal of a therapeutic vaccine is to break the immune tolerance observed in chronic HBV patients and restore robust, virus-specific T-cell responses capable of clearing infected hepatocytes.[7][8] This guide provides an in-depth overview of the core immunological pathways, experimental methodologies, and data interpretation related to the immunogenicity of the HBV-S 28-39 peptide for researchers and drug development professionals.

Core Signaling Pathway: MHC Class I Antigen Presentation

The induction of a CD8+ T-cell response against the HBV-S 28-39 epitope relies on the MHC class I antigen presentation pathway.[9][10] This process ensures that endogenous antigens, such as viral proteins synthesized within an infected hepatocyte, are displayed on the cell surface for recognition by CTLs.[9]

The key steps are as follows:

  • Antigen Processing : Viral proteins, including HBsAg, are degraded into smaller peptides by the proteasome complex in the cytoplasm.[9][11]

  • Peptide Transport : The resulting peptides, including the S 28-39 sequence, are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[9][11]

  • MHC-I Loading : Inside the ER, the peptide is loaded onto a newly synthesized MHC class I molecule. This assembly is facilitated by several chaperone proteins, such as calnexin, calreticulin, and tapasin.[11][12]

  • Surface Presentation : The stable peptide-MHC class I complex is then transported from the ER, through the Golgi apparatus, to the cell surface.[12]

  • T-Cell Recognition : Once on the cell surface, the HBV-S 28-39-MHC class I complex can be recognized by the T-cell receptor (TCR) on a specific CD8+ T-cell, leading to T-cell activation, proliferation, and effector functions, such as the killing of the infected cell.

MHC_Class_I_Pathway MHC Class I Presentation of HBV-S 28-39 cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface cluster_tcell CD8+ T-Cell HBsAg HBV Surface Antigen (HBsAg) Proteasome Proteasome HBsAg->Proteasome Degradation Peptides Peptides (incl. S 28-39) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport Peptide_MHC Peptide-MHC-I Complex TAP->Peptide_MHC Delivery MHC_I MHC Class I Molecule MHC_I->Peptide_MHC Loading Presented_Complex Presented Peptide-MHC-I Peptide_MHC->Presented_Complex Transport via Golgi TCR T-Cell Receptor (TCR) Presented_Complex->TCR Recognition & Activation

Diagram 1: MHC Class I antigen presentation pathway for the HBV-S 28-39 peptide.

Experimental Protocols for Immunogenicity Assessment

A preliminary investigation into the immunogenicity of the HBV-S 28-39 peptide typically involves immunizing an appropriate animal model (e.g., BALB/c or H-2Ld transgenic mice) and subsequently analyzing the specific T-cell response using a variety of immunological assays.

Experimental_Workflow General Experimental Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo / In Vitro Phase cluster_analysis Analysis Phase Immunization 1. Immunization (e.g., BALB/c mice with S 28-39 peptide + adjuvant) Isolation 2. Isolation of Splenocytes (7-10 days post-immunization) Immunization->Isolation Stimulation 3. In Vitro Re-stimulation (with S 28-39 peptide) Isolation->Stimulation Assay_ELISpot ELISpot Assay (IFN-γ, etc.) Stimulation->Assay_ELISpot Assay_ICS Intracellular Staining (Flow Cytometry) Stimulation->Assay_ICS Assay_Cyto Cytotoxicity Assay (e.g., 51Cr Release) Stimulation->Assay_Cyto Data_Analysis 4. Data Acquisition & Analysis Assay_ELISpot->Data_Analysis Assay_ICS->Data_Analysis Assay_Cyto->Data_Analysis Conclusion 5. Assessment of Immunogenicity Data_Analysis->Conclusion

Diagram 2: General workflow for assessing the immunogenicity of the HBV-S 28-39 peptide.
In Vitro Re-stimulation of Primed T-Cells

This is a crucial step prior to many functional assays to expand the population of antigen-specific T-cells.

  • Objective : To expand the number of HBV-S 28-39-specific T-cells from immunized mice for downstream analysis.

  • Protocol :

    • Aseptically remove spleens from immunized mice 7-10 days after the final immunization.[1][3]

    • Prepare single-cell suspensions of splenocytes. Lyse red blood cells using an ACK lysis buffer.[1]

    • Wash the cells extensively with RPMI-1640 medium.

    • Resuspend cells in complete RPMI medium (supplemented with 10% FBS, glutamine, pyruvate, 2-mercaptoethanol, and antibiotics) at a concentration of 2 x 10^6 cells/mL.[1][3]

    • Stimulate the cells by adding the HBV-S 28-39 peptide to the culture at a final concentration of 10 µg/mL.[1][3]

    • Culture the cells for 4-7 days. On day 4, it is common to supplement the medium with recombinant Interleukin-2 (IL-2) (e.g., 20 U/mL) to support T-cell proliferation.[1][3]

    • Harvest the cells on day 7 for use as effector cells in subsequent assays.[1][3]

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells, typically IFN-γ for Th1/CTL responses.

  • Objective : To determine the number of splenocytes secreting IFN-γ in response to stimulation with the HBV-S 28-39 peptide.

  • Protocol :

    • Plate Coating : Coat 96-well PVDF-membrane plates with an anti-IFN-γ capture monoclonal antibody overnight at 4°C.[5][13]

    • Blocking : Wash the plates and block with RPMI medium containing 10% FBS for at least 1 hour at 37°C to prevent non-specific binding.[3][13]

    • Cell Plating : Prepare single-cell suspensions of splenocytes from immunized mice. Add 2.0 x 10^5 to 5 x 10^5 splenocytes per well.[3][5]

    • Stimulation : Add the HBV-S 28-39 peptide to the wells at a final concentration ranging from 1 to 10 µg/mL.[2][5] Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen like Concanavalin A).

    • Incubation : Incubate the plates for 14-20 hours at 37°C in a 5% CO2 atmosphere.[3][5]

    • Detection : Wash the plates to remove cells. Add a biotinylated polyclonal anti-IFN-γ detection antibody and incubate.[5]

    • Development : After another wash, add streptavidin-alkaline phosphatase. Finally, add a substrate solution (e.g., BCIP/NBT) to develop colored spots.[5]

    • Analysis : Wash and dry the plate. Count the spots using an automated ELISpot reader. Results are typically expressed as Spot-Forming Cells (SFCs) per million splenocytes.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the characterization of the phenotype of the cells producing specific cytokines.

  • Objective : To identify and quantify CD8+ T-cells that produce IFN-γ and/or other cytokines (like TNF-α) upon S 28-39 peptide stimulation.

  • Protocol :

    • Stimulate 1-2 x 10^6 splenocytes with the S 28-39 peptide (10 µg/mL) for approximately 6 hours.[2]

    • For the final 4-5 hours of stimulation, add a protein transport inhibitor, such as Brefeldin A (1 µg/mL), to trap cytokines inside the cell.[2]

    • Surface Staining : Wash the cells and stain for surface markers, such as CD8 (using a FITC-conjugated anti-CD8 antibody), for 30 minutes at 4°C.[2]

    • Fixation and Permeabilization : Wash the cells again, then fix and permeabilize them using a commercial kit (e.g., Cytofix/Cytoperm) to allow antibodies to access intracellular targets.[2]

    • Intracellular Staining : Stain the permeabilized cells with fluorochrome-conjugated antibodies against cytokines of interest, such as PE-conjugated anti-IFN-γ or anti-TNF-α.[2]

    • Acquisition and Analysis : Wash the cells and acquire data on a flow cytometer. Analyze the data to determine the percentage of CD8+ T-cells that are positive for IFN-γ.

Cytotoxicity Assay

These assays measure the ability of effector T-cells to kill target cells presenting the specific peptide.

  • Objective : To measure the lytic activity of S 28-39-specific CTLs generated in vivo.

  • Protocol (based on Chromium-51 Release Assay) :

    • Effector Cell Preparation : Generate effector CTLs by immunizing mice and performing in vitro re-stimulation with the S 28-39 peptide as described above.[6]

    • Target Cell Preparation : Use a suitable target cell line, such as P815 mastocytoma cells (which are H-2d compatible).[1][3]

    • Peptide Pulsing and Labeling : Incubate P815 cells with a high concentration of the S 28-39 peptide (e.g., 10 µM) for 1-2 hours.[3] During this time, label the cells with radioactive Sodium Chromate (Na2 51CrO4).[14]

    • Co-culture : Wash the target cells thoroughly. Co-culture the labeled target cells with the effector CTLs at various effector-to-target (E:T) ratios for 4-6 hours.[6]

    • Analysis : Centrifuge the plate and collect the supernatant. Measure the amount of 51Cr released into the supernatant using a gamma counter.

    • Calculation : Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] Where "Spontaneous Release" is from target cells with no effectors, and "Maximum Release" is from target cells lysed with a detergent.

Quantitative Data on HBV-S 28-39 Immunogenicity

The following table summarizes quantitative data from various studies that used ELISpot assays to measure the frequency of IFN-γ secreting cells following different immunization strategies involving the S 28-39 peptide.

Study Group / Immunization ProtocolAdjuvant / Co-stimulantPeptide Concentration (Stimulation)Mean IFN-γ SFCs / 10^6 Splenocytes (± SEM)Reference
HBsAg Immunization (Wild-Type Mice)α-galactosylceramide (α-GalCer)1 µg/mL~150[5]
HBsAg Immunization (IDO-KO Mice)α-galactosylceramide (α-GalCer)1 µg/mL~400[5]
HBsAg Immunization (WT Mice + 1-MT)α-galactosylceramide (α-GalCer)1 µg/mL~350[5]
Intranasal HBsAg + HBcAgHBcAg (as adjuvant)10 mg/mL (peptide)~100 (after restimulation)[1]
Intranasal HBsAg aloneNone10 mg/mL (peptide)~25 (after restimulation)[1]
DNA Prime - Adenovirus Boost (S antigen)None10 µg/mL~1200[2]
DNA Prime - Adenovirus Boost (S antigen + mIL-12)mIL-12 N220L (co-delivered)10 µg/mL~2000[2]
S 28-39 Peptide ImmunizationNone20 µg/mL~20[15]
S 28-39 Peptide ImmunizationMDP mimic (Compound 6)20 µg/mL~200[15]
S 28-39 Peptide ImmunizationMDP mimic (Compound 14)20 µg/mL~220[15]
S 28-39 Peptide ImmunizationMDP mimic (Compound 16)20 µg/mL~250[15]

Note: Data are approximated from figures in the cited literature and are intended for comparative purposes. SFCs = Spot Forming Cells; IDO-KO = Indoleamine 2,3-dioxygenase Knockout; 1-MT = 1-methyl-tryptophan; MDP = Muramyl dipeptide.

Conclusion

The HBV-S 28-39 peptide is a potent inducer of CD8+ T-cell responses, particularly the secretion of IFN-γ, a key cytokine in antiviral immunity. The data consistently show that the immunogenicity of this peptide can be significantly enhanced through the use of appropriate adjuvants, delivery systems (such as DNA prime-adenovirus boost), or combination with other antigens like HBcAg.[1][2][5][15] The experimental protocols outlined in this guide provide a robust framework for researchers to evaluate and compare the efficacy of novel therapeutic vaccine candidates designed to elicit strong CTL responses against HBV. The successful induction of such responses is considered a critical step toward achieving functional cure in chronically infected individuals.

References

The Gateway to Infection: A Technical Guide to the Hepatitis B Virus preS1-Mediated Entry Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms governing the entry of the Hepatitis B Virus (HBV) into hepatocytes, with a core focus on the indispensable role of the preS1 domain of the Large Hepatitis B Surface Protein (L-HBsAg). Understanding this intricate process is paramount for the development of novel antiviral therapies aimed at preventing chronic infection, which affects over 290 million people worldwide.

Executive Summary

The entry of HBV into host hepatocytes is a highly specific, multi-step process that represents a critical bottleneck in the viral life cycle and a prime target for therapeutic intervention. The journey begins with a low-affinity attachment to the cell surface, followed by a high-affinity, receptor-specific binding event orchestrated by the myristoylated preS1 domain of the L-HBsAg. This guide details the key molecular players, protein-protein interactions, cellular pathways, and experimental methodologies used to elucidate this essential first step in HBV pathogenesis. The identification of the sodium taurocholate co-transporting polypeptide (NTCP) as the bona fide cellular receptor has revolutionized the field, enabling the development of targeted entry inhibitors and robust in vitro infection models.

The Core Interaction: preS1 Domain and the NTCP Receptor

The tropism of HBV for liver cells is primarily determined at the entry stage. This specificity is mediated by the direct, high-affinity interaction between the viral preS1 domain and the hepatocyte-specific receptor, NTCP (encoded by the SLC10A1 gene).

The Viral Ligand: Myristoylated preS1

The L-HBsAg protein contains an N-terminal extension known as the preS1 domain. A critical post-translational modification, the covalent attachment of a myristoyl group (a C14 fatty acid) to the glycine (B1666218) residue at position 2 (Gly-2), is essential for receptor binding and infectivity.[1] This lipid moiety is believed to insert into the host cell membrane or a hydrophobic pocket on the receptor, stabilizing the interaction. The key receptor-binding site within preS1 has been mapped to amino acid residues 2-48, with a particularly crucial sequence located between residues 9 and 15 (NPLGF(F/L)P).[1][2]

The Cellular Receptor: Sodium Taurocholate Co-transporting Polypeptide (NTCP)

NTCP is a multi-transmembrane protein located on the basolateral (sinusoidal) membrane of hepatocytes. Its primary physiological function is the sodium-dependent uptake of conjugated bile acids from the portal blood into the liver.[3] The discovery in 2012 that NTCP is a functional receptor for both HBV and its satellite, the Hepatitis D Virus (HDV), was a landmark finding.[4] Specific regions of NTCP, particularly an extracellular loop between transmembrane domains 2 and 3 (residues 84-87) and a region on the extracellular face of transmembrane domain 5 (residues 157-165), are critical for preS1 binding and viral entry.[3][5][6]

Quantitative Analysis of the preS1-NTCP Interaction

The development of entry inhibitors and the characterization of the entry mechanism rely on quantitative measurements of binding affinity and inhibitory potency.

ParameterMolecule(s)Value / RangeMethod / SystemReference(s)
Binding Affinity (Kd) Fab to NTCP-Bulevirtide Complex~8 nM (apparent Kd)Cryo-Electron Microscopy[1]
Inhibitory Conc. (IC₅₀) Bulevirtide (Myrcludex B)~140 pMHBV Infection in HepaRG cells[1]
Inhibitory Conc. (IC₅₀) Bulevirtide (Myrcludex B)190 nMInhibition of Taurocholate uptake[1]
Inhibitory Conc. (IC₅₀) Cyclosporin A~1 µMHBV Infection Assay[7]
Inhibitory Conc. (IC₅₀) Tauroursodeoxycholic acid~39.9 µMHBV Infection Assay[2]
Entry Kinetics Time to Saturation~12 hoursSynchronized HBV Infection Assay[1]
Entry Kinetics DNA in CytoplasmDetected at 1 hourSynchronized HBV Infection Assay[1]
Entry Kinetics DNA in NucleusDetected at 3-6 hoursSynchronized HBV Infection Assay[1]

The Step-by-Step Entry Pathway

HBV entry is a coordinated sequence of events involving multiple host factors and cellular pathways.

  • Initial Attachment (Tethering): The virus first makes a low-affinity contact with the hepatocyte surface via interactions between the preS domains and heparan sulfate (B86663) proteoglycans (HSPGs), such as Glypican 5. This step is thought to concentrate virions on the cell surface, facilitating the search for the high-affinity receptor.[7]

  • High-Affinity Receptor Binding: The myristoylated N-terminus of the preS1 domain engages with NTCP, locking the virus onto the cell surface. This interaction is the primary determinant of HBV's hepatotropism.[1]

  • Co-Receptor Engagement and Internalization: Following binding to NTCP, the virus-receptor complex recruits the Epidermal Growth Factor Receptor (EGFR).[8] The intrinsic endocytic activity of EGFR is hijacked by the virus to trigger internalization. This process is dependent on the tyrosine kinase activity of EGFR and occurs via clathrin-mediated endocytosis.[8][9]

  • Endosomal Trafficking: The virus is trafficked within the endosomal network. Evidence suggests that transport to late endosomes is required for a productive infection.[9]

  • Membrane Fusion and Uncoating: The viral envelope must fuse with an endosomal membrane to release the nucleocapsid into the cytoplasm. The precise triggers and location of this fusion event are still under active investigation but are thought to involve pH changes and/or specific host factors within the endosome.

  • Nuclear Import: The released nucleocapsid is transported to the nucleus, where it docks at the nuclear pore complex, releases the viral genome, and initiates replication.

Signaling Pathway Visualization

The engagement of EGFR is a critical step that links receptor binding to the cellular machinery for internalization. The diagram below illustrates the key components of the HBV entry pathway leading to endocytosis.

HBV_Entry_Pathway cluster_internalization 4. Clathrin-Mediated Endocytosis HBV HBV Virion (preS1 domain) HSPG HSPG (e.g., Glypican 5) HBV->HSPG 1. Low-affinity Attachment HSPG->p1 NTCP NTCP Receptor EGFR EGFR (Co-Receptor) NTCP->EGFR EGFR->p2 EGFR Kinase Activity Clathrin Clathrin & Adaptors (e.g., AP-2) Endosome Early/Late Endosome Clathrin->Endosome Nucleus Nucleus Endosome->Nucleus 5. Trafficking & Uncoating p1->NTCP 2. High-affinity Binding p2->Clathrin

Caption: HBV entry pathway from cell surface attachment to endosomal trafficking.

Experimental Protocols and Workflows

The study of HBV entry relies on specialized in vitro models and biochemical assays.

Key Experimental Model: HepG2-NTCP Cell Line

The human hepatoma cell line HepG2 is not naturally susceptible to HBV because it does not express NTCP. Stable transfection with the human SLC10A1 gene yields HepG2-NTCP cells, which are now the workhorse model for studying HBV entry and screening for inhibitors.

Protocol 5.1.1: General HBV Infection Assay in HepG2-NTCP Cells

  • Cell Seeding: Seed HepG2-NTCP cells in collagen-coated plates. Culture in DMEM/F12 medium supplemented with 10% FBS, antibiotics, and selection agents (e.g., G418). Allow cells to reach confluence.

  • Cell Differentiation (Optional but recommended): Two days prior to infection, switch to a differentiation medium containing 2% Dimethyl Sulfoxide (DMSO) to enhance susceptibility.

  • Inoculum Preparation: Prepare HBV inoculum (derived from stable cell lines like HepAD38 or patient serum) in a basal medium. To enhance infection efficiency, add 4% Polyethylene Glycol 8000 (PEG-8000).[4][5]

  • Infection: Aspirate culture medium from cells. Add the HBV inoculum. For inhibitor studies, pre-incubate cells with the compound for 1-2 hours before adding the virus/compound mixture.

  • Incubation: Incubate cells with the virus at 37°C for 16-24 hours.

  • Washing: Aspirate the inoculum and wash the cell monolayer extensively (e.g., 5 times) with sterile PBS to remove unbound virus and PEG.

  • Post-Infection Culture: Add fresh culture medium (containing 2% DMSO and any inhibitors being tested). Culture for 7-12 days, changing the medium every 2-3 days.

  • Analysis: Assess infection by measuring secreted HBeAg or HBsAg in the supernatant via ELISA, or by analyzing intracellular HBV DNA (including cccDNA) and RNA via qPCR, or viral proteins (e.g., HBcAg) via immunofluorescence.[5]

Key Biochemical Assay: GST Pull-Down for Protein Interactions

This assay is used to confirm direct physical interactions, such as between the preS1 domain and a potential host factor.

Protocol 5.2.1: GST Pull-Down Assay for preS1 Interaction

  • Bait Protein Preparation: Express the HBV preS1 domain as a fusion protein with Glutathione-S-Transferase (GST-preS1) in E. coli. Purify the fusion protein from bacterial lysate using glutathione-sepharose beads.

  • Prey Protein Preparation: Prepare a cell lysate from hepatocytes (e.g., HepG2-NTCP cells) that contains the putative interacting "prey" protein(s).

  • Binding: Incubate the purified, bead-immobilized GST-preS1 (bait) with the hepatocyte lysate for 2-4 hours at 4°C with gentle rotation. Use GST protein alone as a negative control.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with an ice-cold wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specifically bound proteins.

  • Elution: Elute the GST-preS1 and any bound prey proteins from the beads using a high-concentration glutathione (B108866) buffer or by boiling in SDS-PAGE loading buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the suspected prey protein.

Experimental Workflow Visualization

The screening and validation of HBV entry inhibitors follow a logical progression from in vitro binding assays to cell-based infection models.

Inhibition_Assay_Workflow cluster_exp Inhibitor Validation Workflow Compound Test Compound (e.g., Bulevirtide) BindingAssay Step 1: Binding Assay (e.g., Competitive ELISA or Fluorescence Assay) Compound->BindingAssay Assess direct interference with preS1-NTCP binding InfectionAssay Step 2: Cell-Based Infection Assay (HepG2-NTCP) BindingAssay->InfectionAssay Validate efficacy in a cellular context Analysis Step 3: Endpoint Analysis (ELISA, qPCR, IF) InfectionAssay->Analysis Quantify reduction in viral markers Result Result: Inhibition of HBV Entry Analysis->Result

References

Methodological & Application

Unraveling the Host-Virus Interface: Methodologies for Studying HBV preS1-Host Cell Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Understanding the intricate dance between the Hepatitis B Virus (HBV) and its host cells is paramount for the development of effective antiviral therapies. The preS1 domain of the large HBV surface protein (L-HBsAg) is a key player in this interaction, mediating the initial attachment and entry of the virus into hepatocytes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in studying the multifaceted interactions between HBV preS1 and host cell components.

Introduction to HBV preS1-Host Cell Interactions

The tropism of HBV for hepatocytes is primarily determined by the specific interaction between the myristoylated preS1 domain and the sodium taurocholate cotransporting polypeptide (NTCP) on the surface of liver cells.[1][2] This high-affinity binding is a critical first step, initiating a cascade of events that leads to viral entry. Beyond NTCP, the preS1 domain has been shown to interact with a host of other cellular factors, including heparan sulfate (B86663) proteoglycans (HSPGs) which facilitate initial attachment, and the epidermal growth factor receptor (EGFR), which plays a crucial role in the internalization of the virus.[3][4] The subsequent entry process is complex, involving clathrin-mediated endocytosis, where preS1 interacts with components of the endocytic machinery such as the clathrin heavy chain and the adaptor protein 2 (AP-2). Furthermore, intracellular chaperones like the glucose-regulated protein 78 (GRP78) have been identified as interacting partners of preS1, potentially playing a role in the later stages of the viral life cycle, such as virion release.[5][6]

This document outlines several key methodologies to investigate these pivotal protein-protein interactions, providing a framework for identifying novel host factors, characterizing binding affinities, and elucidating the signaling pathways hijacked by the virus.

Quantitative Analysis of HBV preS1-Host Protein Interactions

A quantitative understanding of the binding affinities between the HBV preS1 domain and its host cell partners is crucial for designing targeted antiviral strategies. The dissociation constant (Kd) is a key parameter that reflects the strength of a biomolecular interaction. The table below summarizes available quantitative data for key preS1-host protein interactions.

Viral ProteinHost ProteinMethodDissociation Constant (Kd)Reference
HBV preS1 (residues 1-65)GRP78Microscale Thermophoresis899 ± 18.8 nM[7]
HBV preS1 (residues 25-90)GRP78Microscale Thermophoresis1200 ± 51.3 nM[7]
HBV preS1 (residues 66-119)GRP78Microscale Thermophoresis431 ± 20.1 nM[7]
HBV-enveloped particlesGRP78Isothermal Titration Calorimetry75.6 µM[5]

Experimental Protocols

Detailed methodologies are essential for the successful investigation of HBV preS1-host cell interactions. The following section provides protocols for several key experimental techniques.

Co-Immunoprecipitation (Co-IP) to Identify in vivo Interaction Partners

Co-IP is a powerful technique to identify and validate protein-protein interactions within the cellular environment.[8][9][10][11] This protocol describes the co-immunoprecipitation of a host protein with the HBV preS1 domain from cultured cells.

Materials:

  • Cell Lines: HepG2-NTCP cells or other hepatoma cell lines susceptible to HBV infection.

  • Antibodies:

    • Primary antibody against the HBV preS1 domain (bait).

    • Primary antibody against the suspected interacting host protein (prey).

    • Isotype-matched control IgG.

  • Reagents:

    • Protein A/G magnetic beads or agarose (B213101) resin.

    • Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).

    • Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).

    • Elution buffer (e.g., 2x Laemmli sample buffer).

  • Equipment:

    • Cell culture incubator.

    • Centrifuge.

    • Magnetic rack (for magnetic beads).

    • Western blot apparatus.

Protocol:

  • Cell Culture and Lysis:

    • Culture HepG2-NTCP cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G beads to 1 mg of cell lysate.

    • Incubate for 1 hour at 4°C on a rotator.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant. This step reduces non-specific binding to the beads.

  • Immunoprecipitation:

    • Add 2-5 µg of the anti-preS1 antibody (or control IgG) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture.

    • Incubate for another 1-2 hours at 4°C on a rotator to capture the immune complexes.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute) or using a magnetic rack.

    • Discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.

  • Elution and Analysis:

    • Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Centrifuge to pellet the beads and collect the supernatant.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting host protein.

GST Pull-Down Assay for in vitro Interaction Analysis

The GST pull-down assay is an effective in vitro method to confirm a direct interaction between two proteins.[12][13][14][15] This protocol details the use of a GST-tagged preS1 domain to "pull down" a potential interacting host protein.

Materials:

  • Recombinant Proteins:

    • Purified GST-tagged HBV preS1 domain (bait).

    • Purified GST protein (negative control).

    • In vitro translated or purified host protein (prey), which can be radiolabeled or have an epitope tag for detection.

  • Reagents:

    • Glutathione-sepharose or glutathione-agarose beads.

    • Binding/Wash Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

    • Elution Buffer (e.g., 10-50 mM reduced glutathione (B108866) in 50 mM Tris-HCl, pH 8.0).

  • Equipment:

    • Rotating wheel or platform.

    • Centrifuge.

    • SDS-PAGE and Western blot or autoradiography equipment.

Protocol:

  • Immobilization of GST-fusion protein:

    • Equilibrate the glutathione beads by washing them three times with binding/wash buffer.

    • Incubate the purified GST-preS1 fusion protein (and GST control) with the equilibrated glutathione beads for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads three times with binding/wash buffer to remove unbound protein.

  • Binding of Prey Protein:

    • Add the cell lysate containing the prey protein or the purified prey protein to the beads immobilized with GST-preS1 (and GST control).

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (500 x g for 2 minutes).

    • Wash the beads 3-5 times with 1 mL of binding/wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins by adding elution buffer and incubating for 10-20 minutes at room temperature.

    • Alternatively, resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes.

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting (if the prey is tagged) or autoradiography (if the prey is radiolabeled).

Yeast Two-Hybrid (Y2H) Screening for Novel Interactors

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method to screen a cDNA library for novel protein-protein interactions.[16][17][18][19] In this system, the HBV preS1 domain is used as the "bait" to fish out interacting "prey" proteins from a liver cDNA library.

Materials:

  • Yeast Strain: A suitable reporter strain (e.g., AH109, Y2HGold).

  • Plasmids:

    • Bait plasmid (e.g., pGBKT7) containing the HBV preS1 gene fused to the GAL4 DNA-binding domain (DBD).

    • Prey plasmid library (e.g., pGADT7) derived from human liver cDNA, where proteins are fused to the GAL4 activation domain (AD).

  • Yeast Media:

    • Yeast extract peptone dextrose (YPD) medium.

    • Synthetic defined (SD) dropout media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade).

    • Media containing X-α-Gal for blue/white screening.

  • Reagents for Yeast Transformation:

    • Lithium Acetate (LiAc).

    • Polyethylene Glycol (PEG).

    • Single-stranded carrier DNA.

Protocol:

  • Bait Plasmid Construction and Validation:

    • Clone the HBV preS1 coding sequence into the bait plasmid in-frame with the GAL4 DBD.

    • Transform the bait plasmid into the yeast reporter strain.

    • Confirm that the bait protein is expressed and does not auto-activate the reporter genes by plating on SD/-Trp/-His and SD/-Trp/-Ade plates.

  • Library Screening:

    • Transform the human liver cDNA library (prey plasmids) into the yeast strain already containing the bait plasmid.

    • Plate the transformed yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred.

  • Identification of Positive Clones:

    • Isolate plasmids from the positive yeast colonies.

    • Rescue the prey plasmids by transforming them into E. coli.

    • Sequence the prey plasmids to identify the interacting host proteins.

  • Validation of Interactions:

    • Co-transform the identified prey plasmid with the original bait plasmid into a fresh yeast reporter strain to confirm the interaction.

    • Perform additional assays, such as Co-IP or GST pull-down, to validate the interaction.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, providing quantitative data on association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).[20][21][22][23][24]

Materials:

  • SPR Instrument: (e.g., Biacore).

  • Sensor Chip: (e.g., CM5 chip for amine coupling).

  • Recombinant Proteins:

    • Purified HBV preS1 protein (ligand).

    • Purified host protein (analyte).

  • Reagents:

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified preS1 protein over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the purified host protein (analyte) over the immobilized preS1 surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Signaling Pathways and Experimental Workflows

The interaction of HBV preS1 with host cell receptors triggers specific signaling pathways that are crucial for viral entry. Furthermore, the experimental workflows described above follow a logical sequence to identify and characterize these interactions.

HBV Entry Signaling Pathway

Upon binding to NTCP, the HBV preS1 domain is thought to induce a conformational change that facilitates the interaction with EGFR.[3][4] This interaction is a key step that triggers the internalization of the virus-receptor complex. The subsequent endocytosis is mediated by the clathrin-dependent pathway.

HBV_Entry_Signaling cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space HBV HBV Virion NTCP NTCP HBV->NTCP Binding (high affinity) preS1 interaction HSPGs HSPGs HBV->HSPGs Initial Attachment (low affinity) Endosome Endosome HBV->Endosome Clathrin-mediated Endocytosis EGFR EGFR NTCP->EGFR Complex Formation NTCP->Endosome Clathrin-mediated Endocytosis Clathrin Clathrin EGFR->Clathrin Recruitment EGFR->Endosome Clathrin-mediated Endocytosis HSPGs->NTCP Transfer AP2 AP-2 Clathrin->AP2 Adaptor Binding Clathrin->Endosome Clathrin-mediated Endocytosis AP2->Endosome Clathrin-mediated Endocytosis Viral_Genome Viral Genome Release Endosome->Viral_Genome Nucleus Nucleus Viral_Genome->Nucleus

Caption: HBV entry into a hepatocyte is a multi-step process involving initial attachment to HSPGs, high-affinity binding to NTCP, complex formation with EGFR, and subsequent clathrin-mediated endocytosis.

Experimental Workflow for Interaction Discovery and Validation

A typical workflow for identifying and characterizing novel HBV preS1-host protein interactions involves a discovery phase followed by validation and quantitative analysis.

Experimental_Workflow Y2H Yeast Two-Hybrid Screening (Discovery of potential interactors) CoIP Co-Immunoprecipitation (In vivo validation) Y2H->CoIP Validate in mammalian cells GST_PullDown GST Pull-Down Assay (In vitro validation of direct interaction) Y2H->GST_PullDown Confirm direct interaction CoIP->GST_PullDown Functional_Assay Functional Assays (e.g., siRNA knockdown, infectivity assays) CoIP->Functional_Assay Assess biological relevance SPR Surface Plasmon Resonance (Quantitative kinetic analysis) GST_PullDown->SPR Quantify binding affinity GST_PullDown->Functional_Assay Assess biological relevance

Caption: A logical workflow for investigating protein-protein interactions, starting with discovery (Y2H), followed by in vivo and in vitro validation (Co-IP, GST Pull-down), quantitative characterization (SPR), and functional assessment.

Conclusion

The study of HBV preS1-host cell interactions is a vibrant and critical area of research. The methodologies outlined in this document provide a robust toolkit for scientists to dissect these complex interactions at the molecular level. By combining techniques for discovery, validation, and quantitative analysis, researchers can gain deeper insights into the mechanisms of HBV infection and identify novel targets for the development of next-generation antiviral therapies. The detailed protocols and workflows presented here serve as a valuable resource for advancing our understanding of this persistent global health challenge.

References

Application Notes and Protocols: Utilizing Synthetic Peptides to Investigate Hepatitis B Virus (HBV) Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides have emerged as invaluable tools in the study of Hepatitis B Virus (HBV) immunogenicity, providing a versatile platform for dissecting the complexities of the host immune response to this persistent viral infection.[1][2] These peptides, representing specific epitopes from HBV proteins, enable researchers to identify immunodominant regions, characterize T-cell and B-cell responses, and evaluate the potential of novel vaccine candidates.[3][4][5] This document provides detailed application notes and protocols for leveraging synthetic peptides in HBV research, with a focus on T-cell immunology.

Synthetic long peptides (SLPs), typically 20-40 amino acids in length, are particularly effective as they can contain multiple T-cell epitopes and are efficiently processed by antigen-presenting cells (APCs) for presentation on both MHC class I and class II molecules.[6] This allows for the simultaneous stimulation of both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells, which are crucial for viral clearance.[6][7]

Key Applications of Synthetic Peptides in HBV Immunogenicity Studies

  • Epitope Mapping: Identifying the precise amino acid sequences within HBV antigens that are recognized by T cells and B cells.[3][4][5]

  • T-Cell Response Monitoring: Quantifying the frequency and functionality of HBV-specific T cells in infected individuals, vaccinated subjects, and during therapeutic interventions.[8]

  • Vaccine Development: Designing and testing the immunogenicity of novel peptide-based therapeutic vaccines aimed at augmenting the immune response in chronically infected patients.[1][2][9]

  • Immunological Research: Investigating the mechanisms of immune tolerance and exhaustion in chronic HBV infection.[10]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows and principles behind using synthetic peptides to study HBV-specific T-cell responses.

T_Cell_Activation_by_Synthetic_Peptides cluster_APC Antigen Presenting Cell (APC) cluster_T_Cells T Cells Peptide Synthetic Long Peptide (SLP) MHC_II MHC Class II Peptide->MHC_II Exogenous Pathway MHC_I MHC Class I Peptide->MHC_I Cross-presentation CD4_T_Cell CD4+ T Helper Cell MHC_II->CD4_T_Cell TCR Engagement CD8_T_Cell CD8+ Cytotoxic T Cell MHC_I->CD8_T_Cell TCR Engagement CD4_T_Cell->CD8_T_Cell Help Cytokine_Secretion Cytokine Secretion (e.g., IFN-γ, TNF-α) CD4_T_Cell->Cytokine_Secretion CD8_T_Cell->Cytokine_Secretion Cytotoxicity Killing of Infected Hepatocytes CD8_T_Cell->Cytotoxicity

Caption: T-Cell Activation by Synthetic Peptides.

Experimental_Workflow_HBV_Peptides start Obtain Peripheral Blood Mononuclear Cells (PBMCs) from HBV patients or vaccinated individuals stimulate Stimulate PBMCs with HBV Synthetic Peptide Pools (e.g., Core, Polymerase, Surface antigens) start->stimulate incubate Incubate for a defined period (e.g., 6-24 hours for short-term assays, up to 10 days for cultured assays) stimulate->incubate assays Perform Immunological Assays incubate->assays elispot ELISpot Assay assays->elispot ics Intracellular Cytokine Staining (ICS) with Flow Cytometry assays->ics mhc MHC-Peptide Binding Assay assays->mhc data Data Analysis and Quantification of HBV-Specific T-Cell Responses elispot->data ics->data mhc->data

Caption: General Experimental Workflow.

Data Presentation: Synthetic Peptides in HBV Immunogenicity Studies

The following table summarizes representative data on the use of synthetic peptides to elicit HBV-specific T-cell responses.

HBV Protein TargetPeptide TypePeptide ConcentrationTarget T CellAssayKey FindingsReference
HBcAg, Polymerase, XSynthetic Long Peptides (SLPs)Not SpecifiedCD4+ and CD8+IFN-γ ELISpotAll 17 SLPs induced IFN-γ production in PBMCs from HBV resolvers.[6]
HBcAgOverlapping Peptides10 µg/mLCD4+ and CD8+IFN-γ ELISpotPrototype HBc-SLP can boost T-cell responses in chronic HBV patients ex vivo.[10]
HBsAgSynthetic Peptide (aa 124-147)Not SpecifiedT Helper (CD4+)T-cell ProliferationInduced proliferative responses in vaccinated and naturally infected individuals.[4]
HBcAgShort Synthetic Peptides (15-20 aa)Not SpecifiedT Helper (CD4+)T-cell ProliferationIdentified immunodominant T-cell epitopes within the core protein.[3][5]
HBsAgCyclic Peptide (aa 122-137)Not SpecifiedB Cell & T HelperELISA, Idiotype analysisThe cyclic form contains a conformation-dependent 'a' epitope recognized by human B cells.[11][12]
Pre-S1Synthetic Peptide (aa 12-47)Not SpecifiedB Cell (Neutralizing Abs)Chimpanzee ChallengeImmunization with this peptide elicited protective antibodies against HBV infection.[13]

Experimental Protocols

Protocol 1: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol is adapted from established methods for detecting IFN-γ secreting HBV-specific T cells.[8][14][15][16]

Objective: To quantify the frequency of antigen-specific T cells that secrete IFN-γ upon stimulation with HBV synthetic peptides.

Materials:

  • 96-well PVDF membrane plates (e.g., Millipore MSIPS4510)

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • Substrate solution (e.g., BCIP/NBT or AEC)

  • HBV synthetic peptide pools (e.g., overlapping peptides for HBcAg, HBsAg) dissolved in DMSO and diluted in culture medium.

  • PBMCs isolated from whole blood

  • Complete RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Positive control (e.g., Phytohemagglutinin (PHA) or CEF peptide pool)

  • Negative control (culture medium with DMSO at the same concentration as the peptide pools)

Procedure:

Day 1: Plate Coating

  • Pre-wet the 96-well PVDF plate with 15 µL of 70% ethanol (B145695) for no more than 60 seconds.[14][16]

  • Wash the plate 3-6 times with sterile PBS or water.[14]

  • Coat each well with 100 µL of capture antibody diluted in sterile PBS (e.g., 5 µg/mL).

  • Seal the plate and incubate overnight at 4°C.[14][16]

Day 2: Cell Plating

  • Aspirate the coating solution and wash the plate once with sterile PBS.[16]

  • Block the plate by adding 150-200 µL of complete medium to each well.[15][16]

  • Incubate for at least 2 hours at 37°C.[15][16]

  • Thaw and rest PBMCs overnight if using cryopreserved samples.[14][16][17]

  • Prepare 2x concentrated solutions of HBV peptide pools, positive control, and negative control in complete medium.

  • Decant the blocking medium from the plate.

  • Add 50 µL of the 2x peptide/control solutions to the appropriate wells.

  • Resuspend PBMCs in complete medium at a concentration of 4-6 x 10^6 cells/mL.[16]

  • Add 50 µL of the cell suspension to each well (final cell count of 2-3 x 10^5 cells/well).[16]

  • Incubate the plate at 37°C with 5% CO2 for 16-24 hours.[8][16]

Day 3: Plate Development

  • Discard the cells by flicking the plate and wash rigorously 6 times with PBS containing 0.05% Tween-20 (PBS-T).[16]

  • Add 100 µL of biotinylated detection antibody (e.g., 0.5 µg/mL) to each well.[14]

  • Incubate for 2 hours at room temperature or 37°C.[14][16]

  • Wash the plate 6 times with PBS-T.

  • Add 100 µL of Streptavidin-ALP/HRP conjugate to each well.

  • Incubate for 30-60 minutes at room temperature.[14][16]

  • Wash the plate 6 times with PBS-T, followed by 2 washes with PBS.[15]

  • Add 50-100 µL of substrate solution to each well and monitor spot development in the dark for 5-20 minutes.[14][15]

  • Stop the reaction by washing the plate thoroughly with tap water.

  • Allow the plate to dry completely before counting the spots using an ELISpot reader.

ELISpot_Workflow day1 Day 1: Coat Plate - Pre-wet with Ethanol - Wash - Add IFN-γ Capture Antibody - Incubate overnight at 4°C day2 Day 2: Plate Cells - Wash and Block Plate - Add Peptides/Controls - Add PBMCs - Incubate 16-24h at 37°C day1->day2 day3 Day 3: Develop Plate - Wash - Add Detection Antibody - Wash - Add Streptavidin-Enzyme - Wash - Add Substrate - Stop and Dry day2->day3 count Count Spots (Spot Forming Units - SFUs) day3->count

Caption: ELISpot Assay Workflow.

Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol provides a general framework for ICS to analyze cytokine production (e.g., IFN-γ, TNF-α) in different T-cell subsets.[18][19][20][21][22]

Objective: To simultaneously identify the phenotype (e.g., CD4+, CD8+) and cytokine production of HBV-specific T cells at a single-cell level.

Materials:

  • PBMCs isolated from whole blood

  • HBV synthetic peptide pools

  • Positive control (e.g., PMA/Ionomycin or Staphylococcal enterotoxin B (SEB))

  • Negative control (medium with DMSO)

  • Protein transport inhibitors (Brefeldin A and/or Monensin)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)

  • Fixation/Permeabilization buffer kit

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Resuspend PBMCs in complete medium at 1-2 x 10^6 cells/mL in a 96-well U-bottom plate or tubes.[18][19]

    • Add HBV peptide pools, positive control, or negative control to the cells.

    • Add protein transport inhibitors (e.g., Brefeldin A at 10 µg/mL) to all samples.[19][22]

    • Incubate for 6-16 hours at 37°C with 5% CO2.[22]

  • Surface Staining:

    • Harvest the cells and wash with PBS containing 1% BSA (staining buffer).

    • Add a cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, CD4, CD8) to the cell pellets.

    • Incubate for 20-30 minutes at 4°C in the dark.[21]

    • Wash the cells twice with staining buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in 100 µL of fixation buffer.

    • Incubate for 20 minutes at 4°C or room temperature.[21]

    • Wash the cells once with staining buffer, then once with permeabilization buffer.

    • Resuspend the fixed cells in 100 µL of permeabilization buffer.

  • Intracellular Staining:

    • Add a cocktail of fluorochrome-conjugated intracellular cytokine antibodies (e.g., anti-IFN-γ, TNF-α) to the permeabilized cells.

    • Incubate for 30 minutes at 4°C or room temperature in the dark.[21]

    • Wash the cells twice with permeabilization buffer.

  • Acquisition and Analysis:

    • Resuspend the final cell pellet in staining buffer or PBS.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to gate on T-cell populations (e.g., CD3+CD8+ or CD3+CD4+) and quantify the percentage of cells producing cytokines in response to HBV peptides.

ICS_Workflow stim 1. Cell Stimulation (6-16h) - PBMCs + Peptides/Controls - Add Protein Transport Inhibitor (Brefeldin A) surface 2. Surface Staining (20-30 min) - Add antibodies for CD3, CD4, CD8, etc. - Incubate at 4°C stim->surface fixperm 3. Fixation & Permeabilization (20 min) - Fix cells with paraformaldehyde-based buffer - Permeabilize with saponin-based buffer surface->fixperm intra 4. Intracellular Staining (30 min) - Add antibodies for IFN-γ, TNF-α, etc. - Incubate at 4°C fixperm->intra acquire 5. Flow Cytometry Acquisition & Analysis intra->acquire

Caption: Intracellular Cytokine Staining Workflow.

Protocol 3: MHC-Peptide Binding Assay

Objective: To determine the binding affinity of synthetic peptides to specific MHC class I or class II molecules, which is a key predictor of T-cell epitope potential.[23]

Principle: These assays are typically competition-based. A known high-affinity fluorescently labeled peptide (reference peptide) is competed off the MHC molecule by the unlabeled synthetic peptide of interest (test peptide). The reduction in fluorescence is proportional to the binding affinity of the test peptide.[24]

Methodology Overview:

  • Source of MHC Molecules: Recombinant soluble MHC molecules or cell lines expressing specific HLA alleles are used.[23][24]

  • Assay Setup: A constant concentration of MHC molecules and a fluorescently labeled reference peptide are incubated with serial dilutions of the unlabeled test peptide.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Detection: The amount of fluorescent peptide bound to the MHC molecule is quantified. This can be done through various methods, including flow cytometry if using cell lines, or fluorescence polarization for soluble MHCs.[24]

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the binding of the reference peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.

This protocol is highly specialized and often performed by dedicated service providers or specialized labs.[23] The results are crucial for the rational design of peptide-based vaccines by prioritizing peptides that bind strongly to common HLA types in the population.[6][24]

Conclusion

Synthetic peptides are a cornerstone of modern HBV immunology research. They provide a precise and adaptable system for identifying T-cell epitopes, quantifying immune responses, and designing next-generation therapeutic vaccines.[1][3] The detailed protocols and workflows provided herein offer a guide for researchers to effectively utilize these powerful tools in the ongoing effort to understand and control chronic Hepatitis B infection.

References

Application Notes and Protocols for Generating Monoclonal Antibodies Against HBV preS1 (aa 28-39)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for generating monoclonal antibodies (mAbs) targeting the amino acid 28-39 region of the Hepatitis B Virus (HBV) preS1 domain. This region is a critical component of the viral entry machinery, and antibodies targeting it have the potential for therapeutic and diagnostic applications. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

The preS1 domain of the HBV large surface protein (L-HBsAg) is essential for viral attachment to hepatocytes.[1] Specifically, the N-terminal region of preS1 interacts with the sodium taurocholate co-transporting polypeptide (NTCP) receptor on liver cells, initiating viral entry.[1][2][3][4] The amino acid sequence 28-39 falls within a region identified as enhancing the interaction with the cellular receptor.[5] Monoclonal antibodies targeting this epitope can block this interaction and neutralize the virus, making them promising candidates for antiviral therapies.[6][7] This document outlines the procedures for generating such antibodies using hybridoma technology.

Quantitative Data Summary

The following table summarizes representative quantitative data for anti-HBV preS1 antibodies. Note that specific data for the aa 28-39 epitope is limited in the public domain; therefore, data for antibodies against overlapping or nearby epitopes are included for reference.

Antibody/Assay Target Epitope (aa) Parameter Value Reference
Anti-preS1 mAb (3-55)38-47Binding AffinityHigh (exact value not specified)[8][9]
preS1 ELISANot specifiedLimit of Quantification4.48 pg/mL[9]
Affinity Matured ScFv (B3, A19)Not specifiedAffinity Improvement~6-fold higher than parent Ab[10]
Recombinant preS1 proteinsNot specifiedInhibition of HDV infectionIC50 ~1 nM[11]

Experimental Protocols

This section provides detailed protocols for the key stages of monoclonal antibody production.

3.1. Antigen Preparation: Peptide Synthesis and Conjugation

  • Peptide Synthesis : Synthesize a peptide corresponding to the HBV preS1 amino acid sequence 28-39. The sequence may vary slightly depending on the HBV genotype; for genotype C, a representative sequence is GTNLSVPNPLGFF. To enhance immunogenicity, a cysteine residue should be added to the N- or C-terminus for conjugation to a carrier protein.

  • Carrier Protein Conjugation : Conjugate the synthesized peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a suitable crosslinker like maleimidocaproyl-N-hydroxysuccinimide (MCS) or glutaraldehyde. The carrier protein makes the small peptide more immunogenic.

  • Purification : Purify the peptide-carrier conjugate by dialysis or size-exclusion chromatography to remove unreacted peptide and crosslinker.

  • Quantification : Determine the concentration of the conjugate using a protein assay such as the bicinchoninic acid (BCA) assay.

3.2. Immunization of Mice

  • Animal Model : Use 6-8 week old female BALB/c mice for immunization.[12]

  • Immunogen Preparation : Emulsify the peptide-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the initial injection. For subsequent booster injections, use Incomplete Freund's Adjuvant (IFA).

  • Immunization Schedule :

    • Day 0 : Inject each mouse subcutaneously or intraperitoneally with 50-100 µg of the emulsified peptide-KLH conjugate.

    • Day 14, 28, and 42 : Administer booster injections of 25-50 µg of the peptide-KLH conjugate emulsified in IFA.

  • Titer Monitoring : Three to five days after the second booster injection, collect a small blood sample from the tail vein to screen for the presence of specific antibodies against the preS1 peptide using an enzyme-linked immunosorbent assay (ELISA). Mice with the highest antibody titers are selected for cell fusion.[13]

  • Final Boost : Three to four days before cell fusion, administer a final intravenous or intraperitoneal injection of the peptide conjugate in saline (without adjuvant).

3.3. Hybridoma Generation

Hybridoma technology is a method for producing large numbers of identical antibodies (monoclonal antibodies). This process was invented by César Milstein and Georges J. F. Köhler in 1975.[14] It involves fusing antibody-producing B cells from an immunized animal with immortal myeloma cells.[15]

  • Spleen Cell Preparation : Euthanize the mouse with the highest antibody titer and aseptically remove the spleen. Mechanically dissociate the spleen to obtain a single-cell suspension of splenocytes (containing B cells).

  • Myeloma Cell Preparation : Culture a suitable myeloma cell line (e.g., SP2/0-Ag14) that is sensitive to the hypoxanthine-aminopterin-thymidine (HAT) selection medium.

  • Cell Fusion :

    • Mix the splenocytes and myeloma cells at a ratio of approximately 5:1.

    • Co-pellet the cells by centrifugation.

    • Add a fusing agent, typically polyethylene (B3416737) glycol (PEG), dropwise to the cell pellet to induce membrane fusion.[15][16]

  • Selection of Hybridomas :

    • Resuspend the fused cells in HAT medium. This medium selects for fused hybridoma cells because unfused myeloma cells cannot survive, and unfused B cells have a limited lifespan.

    • Distribute the cell suspension into 96-well culture plates.

  • Hybridoma Screening :

    • After 10-14 days, screen the supernatants from wells containing growing hybridoma colonies for the presence of the desired antibodies using an indirect ELISA.[13]

    • Coat ELISA plates with the preS1 (aa 28-39) peptide (conjugated to a different carrier like BSA, or unconjugated).

    • Add the hybridoma supernatants to the wells.

    • Detect bound antibodies using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes mouse IgG.

3.4. Cloning and Expansion

  • Cloning by Limiting Dilution : Positive hybridoma cultures are cloned by limiting dilution to ensure that the antibody-producing cells are derived from a single parent cell, thus guaranteeing monoclonality.[14]

  • Expansion : Expand the positive clones in larger culture vessels to produce a sufficient quantity of monoclonal antibodies.

  • Cryopreservation : Freeze aliquots of the stable monoclonal antibody-producing hybridoma cell lines in liquid nitrogen for long-term storage.

3.5. Antibody Characterization

  • Isotyping : Determine the immunoglobulin class and subclass of the monoclonal antibody (e.g., IgG1, IgG2a) using an isotyping kit.

  • Affinity Measurement : Determine the binding affinity of the antibody to the preS1 peptide using techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).[17]

  • Epitope Mapping : Confirm that the antibody specifically binds to the aa 28-39 region of preS1 using overlapping peptides or alanine (B10760859) scanning mutagenesis.[8][9][18]

  • Functional Assays :

    • Neutralization Assay : Evaluate the ability of the antibody to inhibit HBV infection of susceptible cell lines, such as HepG2-NTCP cells.[19][20]

    • Competitive ELISA : Assess the antibody's ability to compete with the NTCP receptor for binding to the preS1 domain.

Visualizations

Antibody_Production_Workflow cluster_antigen Antigen Preparation cluster_immunization Immunization cluster_hybridoma Hybridoma Technology cluster_downstream Downstream Processing peptide Peptide Synthesis (preS1 aa 28-39) conjugation Conjugation to KLH peptide->conjugation immunize Immunize BALB/c Mice titer Monitor Serum Titer (ELISA) immunize->titer spleen Isolate Spleen Cells fusion Fuse with Myeloma Cells spleen->fusion selection HAT Selection fusion->selection screening Screen Supernatants (ELISA) selection->screening cloning Cloning & Expansion purification Antibody Purification cloning->purification characterization Characterization (Affinity, etc.) purification->characterization

Caption: Workflow for generating anti-HBV preS1 monoclonal antibodies.

HBV_Entry_Pathway cluster_virus Hepatitis B Virus (HBV) cluster_cell Hepatocyte cluster_antibody Therapeutic Intervention hbv HBV Virion pres1 preS1 Domain (aa 28-39) hbv->pres1 exposes ntcp NTCP Receptor pres1->ntcp binds to endocytosis Endocytosis ntcp->endocytosis infection Viral Replication endocytosis->infection mab Anti-preS1 mAb mab->pres1 blocks binding

References

Application Notes and Protocols for HBV-S 28-39 in Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical applications of the Hepatitis B Virus surface antigen peptide S 28-39 (HBV-S 28-39) in vaccine research. This peptide, with the sequence IPQSLDSWWTSL, is a well-characterized H-2Ld-restricted cytotoxic T lymphocyte (CTL) epitope and plays a crucial role in inducing cell-mediated immunity against HBV.[1]

Introduction

The development of therapeutic vaccines for chronic Hepatitis B (CHB) is a significant goal to overcome the limitations of current antiviral therapies. A key strategy in therapeutic vaccination is the induction of a robust and specific T-cell response capable of recognizing and eliminating HBV-infected hepatocytes. The HBV-S 28-39 epitope is a critical component in many vaccine candidates due to its ability to elicit potent CTL responses. These notes detail its application in various vaccine platforms and provide protocols for evaluating the induced immune response.

Applications of HBV-S 28-39 in Vaccine Research

The HBV-S 28-39 peptide is utilized in a variety of vaccine strategies aimed at generating strong T-cell-mediated immunity. Its primary application is as an immunogenic epitope to stimulate CD8+ T-cell responses.

  • DNA Vaccines: Plasmid DNA encoding the HBV surface antigen, which includes the S 28-39 epitope, has been shown to induce potent and specific CTL responses in animal models.[1] This approach can lead to long-lasting T-cell memory.

  • Peptide-Based Vaccines: Synthetic HBV-S 28-39 peptide, often administered with an adjuvant, can directly stimulate T-cells. This approach allows for a highly targeted immune response.

  • Combination Therapies: The S 28-39 epitope is frequently included in multi-antigen vaccine formulations. For instance, co-administration of HBsAg and Hepatitis B core antigen (HBcAg) has been shown to enhance the S 28-39 specific T-cell response.[2]

  • Viral Vector Vaccines: Recombinant viral vectors, such as adenovirus, can be engineered to express HBV antigens containing the S 28-39 epitope, leading to efficient induction of both humoral and cellular immunity.

  • Adjuvant and Delivery System Development: The S 28-39 peptide serves as a valuable tool for assessing the efficacy of new adjuvants and delivery systems in enhancing Th1-type immune responses.

Data Presentation: Quantitative Analysis of HBV-S 28-39 Induced Immune Responses

The following tables summarize quantitative data from various studies utilizing the HBV-S 28-39 peptide to evaluate vaccine efficacy.

Table 1: IFN-γ ELISpot Assay Results in Immunized Mice

Vaccine FormulationImmunization RouteAdjuvantNumber of IFN-γ Spot-Forming Cells (SFCs) per 10^6 Splenocytes (Mean ± SEM)Reference
HBsAg + HBcAgIntranasal (i.n.)None~100[2]
HBsAgIntranasal (i.n.)None~25[2]
HBsAgIntramuscular (i.m.)Alum~20[2]
HBsAg + α-GalCerIntraperitoneal (i.p.)α-GalCer~350[3]
HBsAgIntraperitoneal (i.p.)None~50[3]
DNA Vaccine (S antigen) + Adenovirus Boost (S antigen)Intramuscular (i.m.)None>400[4]
DNA Vaccine (S antigen)Intramuscular (i.m.)None~100[4]

Table 2: Cytotoxicity Assay Results in Immunized Mice

Vaccine FormulationEffector to Target Ratio% Specific Lysis (Mean ± SEM)Reference
HBsAg + α-GalCer (IDO-KO mice)20:1~40%[3]
HBsAg + α-GalCer (Wild-type mice)20:1~20%[3]
Poly-epitope DNA vaccine (pMulE/hsp)50:1~45%[5]
Poly-epitope DNA vaccine (pMulE)50:1~25%[5]

Experimental Protocols

Detailed methodologies for key experiments involving the HBV-S 28-39 peptide are provided below.

Protocol 1: In Vivo Immunization of Mice

This protocol describes a general procedure for immunizing mice to elicit an HBV-S 28-39-specific immune response.

Materials:

  • HBV-S 28-39 containing vaccine (e.g., DNA vaccine, peptide with adjuvant, recombinant protein)

  • BALB/c mice (H-2d haplotype)

  • Syringes and needles appropriate for the route of administration

  • Anesthetic (e.g., ketamine) for intranasal administration

Procedure:

  • Animal Handling: Acclimatize BALB/c mice for at least one week before the experiment.

  • Vaccine Preparation: Prepare the vaccine formulation according to the specific study design. For peptide vaccines, dissolve the HBV-S 28-39 peptide in a suitable vehicle and mix with the chosen adjuvant. For DNA vaccines, purify the plasmid DNA.

  • Immunization Schedule:

    • Primary Immunization (Day 0): Administer the vaccine. The dose and route will vary depending on the vaccine type.

      • Intramuscular (i.m.): Inject 50-100 µL into the tibialis anterior or quadriceps muscle.

      • Intranasal (i.n.): Lightly anesthetize the mice and administer 10-20 µL into the nares.[2]

      • Subcutaneous (s.c.): Inject 100-200 µL at the base of the tail or in the scruff of the neck.

      • Intraperitoneal (i.p.): Inject 100-200 µL into the peritoneal cavity.[3]

    • Booster Immunizations: Administer booster doses at specified intervals (e.g., day 14, 21, or 30) using the same dose and route as the primary immunization.[2]

  • Monitoring: Monitor the animals for any adverse reactions.

  • Sample Collection: At the desired time point post-immunization (e.g., 7-10 days after the final boost), euthanize the mice and harvest spleens for immunological assays.

Protocol 2: IFN-γ ELISpot Assay

This protocol is for the quantification of HBV-S 28-39-specific, IFN-γ-secreting T-cells from immunized mouse splenocytes.

Materials:

  • 96-well PVDF filtration plates (e.g., Millipore, Cat. No. MSIPS4W10)[6]

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP)

  • BCIP/NBT substrate

  • HBV-S 28-39 peptide (IPQSLDSWWTSL)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

  • Recombinant mouse IL-2 (optional, for in vitro restimulation)

  • P815 cells (H-2d mastocytoma cell line, for antigen presentation)

Procedure:

  • Plate Coating:

    • Pre-wet the PVDF plate with 35% ethanol (B145695) for no more than 1 minute, then wash 5 times with sterile water.[6]

    • Coat the wells with anti-mouse IFN-γ capture antibody overnight at 4°C.[6]

  • Splenocyte Preparation:

    • Aseptically remove spleens from immunized mice and prepare a single-cell suspension.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the splenocytes with complete RPMI-1640 medium and count viable cells.

  • Cell Plating and Stimulation:

    • Wash the coated plate and block with complete RPMI-1640 medium for at least 1 hour at 37°C.

    • Add splenocytes to the wells at a concentration of 2 x 10^5 to 5 x 10^5 cells/well.

    • Stimulate the cells with HBV-S 28-39 peptide at a final concentration of 1-10 µg/mL.

    • Include negative controls (splenocytes with no peptide) and positive controls (splenocytes with a mitogen like Concanavalin A).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the wells to remove cells.

    • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the wells and add Streptavidin-ALP. Incubate for 1 hour at room temperature.

    • Wash the wells and add the BCIP/NBT substrate.

  • Spot Development and Analysis:

    • Allow spots to develop in the dark.

    • Stop the reaction by washing with water.

    • Dry the plate and count the spots using an ELISpot reader.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol measures the ability of HBV-S 28-39-specific CTLs to lyse target cells presenting the peptide.

Materials:

  • Effector cells: Splenocytes from immunized mice, potentially restimulated in vitro with HBV-S 28-39 peptide and IL-2 for 5-7 days.

  • Target cells: P815 cells (H-2d)

  • HBV-S 28-39 peptide

  • 51Cr (Sodium Chromate) or a non-radioactive alternative (e.g., Calcein-AM)

  • 96-well round-bottom plates

Procedure:

  • Effector Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from immunized mice.

    • For enhanced activity, co-culture splenocytes (2 x 10^6 cells/mL) with irradiated, peptide-pulsed P815 cells in the presence of low-dose IL-2 for 5-7 days.

  • Target Cell Preparation:

    • Label P815 cells with 51Cr by incubating with Na2^51CrO4 for 1 hour at 37°C.

    • Wash the labeled P815 cells thoroughly.

    • Pulse one aliquot of labeled P815 cells with 1-10 µg/mL of HBV-S 28-39 peptide for 1 hour at 37°C. Leave another aliquot unpulsed as a negative control.

  • Cytotoxicity Assay:

    • Plate the peptide-pulsed and unpulsed target cells in a 96-well round-bottom plate at 1 x 10^4 cells/well.

    • Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

    • Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a lysis buffer like Triton X-100).

  • Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Measurement of Lysis:

    • Centrifuge the plate and collect the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

Signaling Pathway

HBV_S_28_39_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_CD8_T_Cell CD8+ T-Cell cluster_Target_Cell HBV-Infected Hepatocyte MHC_I MHC Class I TCR T-Cell Receptor (TCR) MHC_I->TCR Recognition CD8 CD8 MHC_I->CD8 HBV_S_28_39 HBV-S 28-39 HBV_S_28_39->MHC_I Processing & Presentation Activation Activation & Clonal Expansion TCR->Activation CTL Cytotoxic T Lymphocyte (CTL) Activation->CTL Differentiation Target_MHC_I MHC Class I CTL->Target_MHC_I Recognition & Binding Apoptosis Apoptosis CTL->Apoptosis Induction via Perforin/Granzyme Target_HBV_S_28_39 HBV-S 28-39 Target_HBV_S_28_39->Target_MHC_I Presentation Experimental_Workflow cluster_Immunization In Vivo Immunization cluster_Assays Immunological Readouts cluster_Analysis Data Analysis Immunization Immunize BALB/c Mice (e.g., DNA vaccine, peptide + adjuvant) Booster Booster Immunization(s) Immunization->Booster Harvest Harvest Spleens Booster->Harvest Splenocytes Prepare Splenocyte Suspension Harvest->Splenocytes ELISpot IFN-γ ELISpot Assay (Stimulate with HBV-S 28-39) Splenocytes->ELISpot Cytotoxicity Cytotoxicity Assay (Effector Cells + Peptide-pulsed Target Cells) Splenocytes->Cytotoxicity Quantify_Spots Quantify IFN-γ Secreting Cells ELISpot->Quantify_Spots Calculate_Lysis Calculate % Specific Lysis Cytotoxicity->Calculate_Lysis

References

Application Notes and Protocols for CRISPR-Mediated Mutagenesis of HBV Surface Antigen (Amino Acids 28-39)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes. The HBV surface antigen (HBsAg) is crucial for the viral lifecycle, including virion assembly and secretion. The N-terminal region of HBsAg, specifically amino acids 28-39, plays a role in its antigenicity and potentially other functions. Targeted mutagenesis of this region using CRISPR-Cas9 and related technologies offers a powerful tool to investigate the functional significance of these amino acids and to develop novel therapeutic strategies aimed at disrupting HBsAg production and function.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR technology to introduce mutations within the amino acid 28-39 region of the HBV S gene. The protocols are intended for researchers in academia and the pharmaceutical industry engaged in HBV research and antiviral drug development.

Data Presentation

The following table summarizes quantitative data from a study utilizing a CRISPR-mediated cytidine (B196190) base editor (CBE) to introduce a premature stop codon at Glutamine 30 (Q30*) of the HBsAg.

Parameter Method Cell Line Result Reference
Editing Efficiency Sanger Sequencing & EditR AnalysisPLC/PRF/5-CBE71% of cells developed a premature stop codon (CAG to TAG)[1][2]
HBsAg Secretion ELISAPLC/PRF/5-CBE92% reduction in secreted HBsAg[1][2]
Intracellular HBsAg ELISAPLC/PRF/5-CBE84% reduction in intracellular HBsAg[1][2]
HBs mRNA Levels qRT-PCRPLC/PRF/5-CBESignificant decrease in HBs messenger RNA levels[1][2]

Experimental Protocols

gRNA Design and Vector Construction

Objective: To design a specific guide RNA (gRNA) targeting the HBV S gene region corresponding to amino acids 28-39 and clone it into a suitable expression vector.

Materials:

  • HBV reference sequence (e.g., GenBank accession number: NC_003977.2)

  • gRNA design software (e.g., Benchling, CHOPCHOP)

  • Lentiviral transfer plasmid (e.g., lentiCRISPRv2)

  • Stellar™ Competent Cells

  • Restriction enzymes (e.g., BsmBI)

  • T4 DNA Ligase

  • Plasmid purification kit

Protocol:

  • gRNA Design:

    • Identify the DNA sequence of the HBV S gene corresponding to amino acids 28-39.

    • Use gRNA design software to identify potential 20-nucleotide gRNA sequences immediately preceding a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for SpCas9).

    • Validated gRNA for Q30:* A single-guide RNA (sgRNA) was designed to edit the 30th codon of the HBV S gene from CAG (glutamine) to the stop codon TAG.[1][2] The specific gRNA sequence targeting this region should be synthesized as complementary oligonucleotides for cloning.

    • Perform a BLAST search against the human genome to assess potential off-target sites.[3]

  • Vector Preparation:

    • Digest the lentiviral transfer plasmid with the BsmBI restriction enzyme to create compatible ends for gRNA insertion.

    • Dephosphorylate the linearized vector to prevent self-ligation.

    • Purify the linearized vector using gel electrophoresis and a gel extraction kit.

  • Oligonucleotide Annealing and Ligation:

    • Synthesize and phosphorylate the complementary oligonucleotides for the designed gRNA.

    • Anneal the oligonucleotides to form a double-stranded DNA insert.

    • Ligate the annealed gRNA insert into the linearized and dephosphorylated transfer plasmid using T4 DNA Ligase.

  • Transformation and Verification:

    • Transform the ligation product into competent E. coli cells.

    • Select for positive clones using antibiotic resistance.

    • Isolate plasmid DNA from individual colonies and verify the correct insertion of the gRNA sequence by Sanger sequencing.

Lentivirus Production and Cell Line Transduction

Objective: To produce lentiviral particles carrying the CRISPR-Cas9 components and transduce them into a suitable hepatoma cell line.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid with gRNA

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Hepatoma cell line (e.g., PLC/PRF/5, HepG2-NTCP)

  • Polybrene

  • Complete cell culture medium

Protocol:

  • Lentivirus Production:

    • Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

    • Co-transfect the cells with the lentiviral transfer plasmid and packaging plasmids using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh complete medium.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral supernatant can be concentrated if necessary.

  • Cell Line Transduction:

    • Seed the target hepatoma cells (e.g., PLC/PRF/5) in a 6-well plate.[4][5]

    • On the day of transduction, the cells should be approximately 50-70% confluent.[4]

    • Remove the culture medium and add the lentiviral supernatant to the cells.

    • Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.[4]

    • Incubate the cells with the virus for 18-20 hours.[4]

    • Replace the virus-containing medium with fresh complete medium.

    • (Optional) If the lentiviral vector contains a selection marker, begin antibiotic selection 48-72 hours post-transduction to generate a stable cell line.

Mutation Validation using T7 Endonuclease I Assay

Objective: To detect the presence of insertions or deletions (indels) at the target site resulting from CRISPR-Cas9-mediated non-homologous end joining (NHEJ).

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the target site

  • High-fidelity DNA polymerase

  • T7 Endonuclease I (T7EI)

  • Agarose (B213101) gel and electrophoresis equipment

Protocol:

  • Genomic DNA Extraction and PCR Amplification:

    • Extract genomic DNA from the transduced and control cell populations.

    • Amplify the target region of the HBV S gene using PCR with high-fidelity polymerase. The primers should be designed to generate a PCR product of 400-800 bp.[6][7]

  • Heteroduplex Formation:

    • Denature the PCR products by heating at 95°C for 5 minutes.

    • Re-anneal the DNA strands by slowly cooling the reaction to room temperature. This allows for the formation of heteroduplexes between wild-type and mutated DNA strands.

  • T7EI Digestion:

    • Incubate the re-annealed PCR products with T7 Endonuclease I at 37°C for 15-20 minutes.[7][8] T7EI recognizes and cleaves mismatched DNA in the heteroduplexes.[9][10]

  • Gel Electrophoresis:

    • Analyze the digested products by agarose gel electrophoresis.

    • The presence of cleaved DNA fragments of the expected sizes indicates successful editing at the target locus. The intensity of the cleaved bands can be used to estimate the mutation frequency.

Quantification of HBsAg Expression by ELISA

Objective: To measure the levels of secreted and intracellular HBsAg to determine the functional consequence of the introduced mutations.

Materials:

  • Commercial HBsAg ELISA kit

  • Cell culture supernatant and cell lysates from transduced and control cells

  • Microplate reader

Protocol:

  • Sample Collection:

    • Collect the cell culture supernatant at a specified time point post-transduction (e.g., 72 hours).

    • Prepare cell lysates from the corresponding cell monolayers.

  • ELISA Procedure (following a typical kit protocol):

    • Coat a 96-well plate with a capture antibody specific for HBsAg and incubate.

    • Wash the plate to remove unbound antibody.

    • Add the cell culture supernatants or diluted cell lysates to the wells and incubate.[11][12][13][14]

    • Wash the plate to remove unbound antigens.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP) and incubate.

    • Wash the plate to remove unbound detection antibody.

    • Add the enzyme substrate (e.g., TMB) and incubate to allow for color development.[11][13][14]

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.[11][15]

  • Data Analysis:

    • Generate a standard curve using the provided HBsAg standards.

    • Calculate the concentration of HBsAg in the samples based on the standard curve.

    • Compare the HBsAg levels between the mutated and control groups to determine the effect of the mutation.

Mandatory Visualizations

Experimental_Workflow cluster_design 1. gRNA Design & Vector Construction cluster_virus 2. Lentivirus Production & Transduction cluster_validation 3. Validation & Analysis gRNA_design gRNA Design for HBsAg aa 28-39 vector_prep Vector Preparation gRNA_design->vector_prep ligation Ligation vector_prep->ligation transformation Transformation & Verification ligation->transformation lentivirus_prod Lentivirus Production in HEK293T transformation->lentivirus_prod transduction Transduction of Hepatoma Cells lentivirus_prod->transduction selection Stable Cell Line Selection transduction->selection gDNA_extraction gDNA Extraction transduction->gDNA_extraction elisa HBsAg ELISA transduction->elisa selection->gDNA_extraction pcr PCR Amplification gDNA_extraction->pcr t7ei T7EI Assay pcr->t7ei

Caption: Workflow for CRISPR-mediated mutagenesis of HBsAg.

CRISPR_Mechanism cluster_delivery Delivery cluster_cell Hepatoma Cell cluster_editing Gene Editing cluster_outcome Functional Outcome lentivirus Lentiviral Vector crispr_components gRNA + Cas9/Base Editor lentivirus->crispr_components targeting gRNA guides Cas9/BE to target crispr_components->targeting nucleus Nucleus hbv_dna HBV DNA (S Gene) hbv_dna->targeting cleavage_edit DNA Cleavage (Cas9) or Base Conversion (BE) targeting->cleavage_edit repair Cellular DNA Repair (NHEJ/Base Excision Repair) cleavage_edit->repair mutation Mutation (Indel/Point Mutation) repair->mutation altered_mrna Altered HBs mRNA mutation->altered_mrna altered_protein Truncated/Mutated HBsAg altered_mrna->altered_protein reduced_secretion Reduced HBsAg Secretion altered_protein->reduced_secretion

Caption: Mechanism of CRISPR-mediated HBsAg mutation.

References

Application Notes & Protocols: Methodology for Peptide-Based Immunoassay Development for Hepatitis B Virus (HBV)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hepatitis B Virus (HBV) infection is a significant global health issue, necessitating accurate and sensitive diagnostic tools for screening, diagnosis, and therapeutic monitoring. Immunoassays that detect viral antigens (HBsAg, HBeAg, HBcAg) and host antibodies (anti-HBs, anti-HBe, anti-HBc) are central to managing HBV infection. Peptide-based immunoassays offer a strategic advantage by utilizing chemically synthesized short amino acid sequences that mimic specific epitopes of these viral proteins. This approach provides high specificity, batch-to-batch consistency, and the ability to target conserved or functionally significant regions of the virus, such as the PreS1 domain for viral entry or key immunodominant regions of the core and surface antigens.[1][2][3]

This document provides a detailed methodology for the development and implementation of peptide-based immunoassays for HBV, covering peptide selection, assay design, experimental protocols, and data interpretation.

Principle of Peptide-Based Immunoassays

Peptide-based immunoassays leverage synthetic peptides as either the capture or detection element. These peptides correspond to specific antigenic epitopes on HBV proteins. The fundamental principle involves the specific binding of a target analyte (either an antibody or an antigen from a patient sample) to an immobilized peptide, followed by a detection step that generates a measurable signal.

Key HBV Antigens and Target Peptides

Successful assay development begins with the selection of appropriate peptide sequences that are highly immunogenic and specific to HBV.

Target AntigenDescriptionPotential Peptide EpitopesRationale
HBsAg Hepatitis B surface antigen. The primary marker for active infection.[4]Cyclic Peptide (aa 122-137): A conformation-dependent group 'a' epitope critical for immunogenicity.[2]The 'a' determinant is a key target for neutralizing antibodies. Cyclization via a disulfide bond is crucial for maintaining the native conformation.[2][5]
HBcAg Hepatitis B core antigen. A marker of active viral replication.[6]Linear Peptides from HBcAg: Multiple immunodominant regions exist.Used to detect total antibodies (IgG/IgM) to the core antigen, a reliable marker of current or past infection.[7]
HBeAg Hepatitis B e antigen. Correlates with high levels of viral replication and infectivity.[8]Pre-core (NTR) unique epitope: Specific region not present in HBcAg.Assays targeting this region can specifically detect HBeAg without cross-reactivity with HBcAg, which is crucial for accurate assessment of infectivity.[9]
PreS1 Domain N-terminal domain of the large surface protein, essential for viral attachment to hepatocytes.[1]Myristoylated Pre-S1 Peptide (e.g., Myr47): Mimics the domain that binds to the NTCP receptor.[10]Can be used to develop assays that detect neutralizing antibodies or to screen for inhibitors of viral entry.[1][10]

General Workflow for Assay Development

The development of a peptide-based immunoassay follows a logical progression from initial design to final validation.

G cluster_design Phase 1: Design & Synthesis cluster_dev Phase 2: Assay Development cluster_val Phase 3: Validation p1 Peptide Epitope Selection p2 Peptide Synthesis & Modification (e.g., Biotinylation) p1->p2 d1 Immobilization on Solid Phase (e.g., Microplate Coating) p2->d1 d2 Optimization of Assay Conditions (Blocking, Dilutions, Incubation) d1->d2 d3 Selection of Detection Reagents (Conjugated Antibodies) d2->d3 v1 Performance Evaluation (Sensitivity, Specificity) d3->v1 v2 Analysis of Clinical Samples v1->v2 v3 Data Analysis & Cutoff Determination v2->v3 end Validated Immunoassay Protocol v3->end Final Protocol

Figure 1: General workflow for peptide-based immunoassay development.

Experimental Protocols

Materials and Reagents
  • Peptides: Custom synthesized peptides (purity >95%) with or without N-terminal biotinylation.

  • Microplates: 96-well high-binding polystyrene plates.

  • Coating Buffer: Carbonate-bicarbonate buffer (100 mM, pH 9.6) or PBS (10 mM, pH 7.4).

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Sample Diluent: Assay-specific, often similar to blocking buffer.

  • Detection Antibody: Horseradish peroxidase (HRP)-conjugated anti-human IgG, IgM, or specific monoclonal antibodies.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Instrumentation: Microplate reader (450 nm), plate washer, incubators.

Protocol 1: Indirect ELISA for Anti-HBc/Anti-HBs Antibody Detection

This protocol describes the detection of host antibodies against a specific HBV peptide epitope.

G start Start s1 Coat Plate with Synthetic Peptide start->s1 s2 Wash & Block (e.g., with BSA) s1->s2 s3 Add Patient Serum/Plasma (Contains primary antibodies if positive) s2->s3 s4 Wash Away Unbound Antibodies s3->s4 s5 Add HRP-Conjugated Anti-Human IgG/IgM s4->s5 s6 Wash Away Unbound Conjugate s5->s6 s7 Add TMB Substrate (Color Development) s6->s7 s8 Add Stop Solution s7->s8 s9 Read Absorbance at 450 nm s8->s9 end End s9->end

Figure 2: Workflow for an indirect peptide-based ELISA.

Methodology:

  • Peptide Coating: Dilute the synthetic peptide (e.g., HBcAg or HBsAg peptide) to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[7]

  • Washing: Discard the coating solution. Wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).

  • Sample Incubation: Discard the blocking buffer. Add 100 µL of diluted patient serum or plasma (e.g., 1:100 or 1:200 in Sample Diluent).[11] Incubate for 1 hour at 37°C. Include positive and negative controls.

  • Washing: Repeat step 2.

  • Conjugate Incubation: Add 100 µL of HRP-conjugated anti-human antibody (e.g., anti-IgG) diluted according to the manufacturer's instructions. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes at RT.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) at 450 nm within 15 minutes.

Protocol 2: Peptide-Capture Sandwich ELISA for Antigen Detection

This protocol is designed to detect an HBV antigen (e.g., HBsAg) using a peptide that captures the antigen, which is then detected by a labeled antibody. This is a variation where the peptide acts as the capture agent instead of an antibody.

G start Start s1 Coat Plate with Biotinylated Peptide via Streptavidin Bridge start->s1 s2 Wash & Block s1->s2 s3 Add Patient Serum/Plasma (Contains viral antigen if positive) s2->s3 s4 Wash Away Unbound Components s3->s4 s5 Add HRP-Conjugated Anti-HBV Detection Antibody s4->s5 s6 Wash Away Unbound Conjugate s5->s6 s7 Add TMB Substrate (Color Development) s6->s7 s8 Add Stop Solution s7->s8 s9 Read Absorbance at 450 nm s8->s9 end End s9->end

Figure 3: Workflow for a peptide-capture sandwich ELISA.

Methodology:

  • Plate Preparation: Coat wells with streptavidin (5 µg/mL) overnight at 4°C. Wash, then block for 1 hour at RT.

  • Peptide Immobilization: Add 100 µL of biotinylated peptide (e.g., a PreS1-binding peptide) at 1-5 µg/mL in Sample Diluent.[1] Incubate for 1 hour at RT. This method ensures oriented immobilization.

  • Washing: Discard the peptide solution. Wash the plate 3 times with Wash Buffer.

  • Sample Incubation: Add 100 µL of patient serum or plasma. Incubate for 2 hours at RT.[12]

  • Washing: Repeat step 3.

  • Conjugate Incubation: Add 100 µL of HRP-conjugated anti-HBs monoclonal antibody.[13] Incubate for 1 hour at 37°C.

  • Final Steps: Follow steps 7-10 from the Indirect ELISA protocol.

Data Presentation and Interpretation

Cutoff Value Determination

The cutoff value distinguishes positive from negative results. It is typically calculated based on the mean OD of a panel of known negative controls plus a certain number of standard deviations (SD).

  • Cutoff = Mean OD of Negative Controls + 3 x SD

Results are interpreted as follows:

  • Positive: Sample OD > Cutoff Value

  • Negative: Sample OD < Cutoff Value

  • Equivocal: Sample OD is within a grey zone (e.g., Cutoff ± 10%). These samples should be re-tested.

Quantitative Data Summary

The performance of a newly developed immunoassay must be validated against established methods. Key parameters are summarized below.

Assay TypeTargetSensitivitySpecificityDetection LimitCorrelation (r) with HBV DNAReference
Enzyme Immunoassay HBcAgHighHigh (99.4%+)2-4 pg/mL0.946[12]
Automated LFIA (AFIAS) HBsAg99.8%99.3%N/AN/A[14]
CMIA (Architect) HBsAgHighHigh0.05 - 0.2 ng/mLPositive correlation[15]
Phage Display IPCR HBcAgVery HighHigh10 ngN/A[6]
IRMA HBsAgHighHigh0.05 IU/mLPositive correlation (R²=0.067)[16]

Note: IU/mL (International Units per milliliter) is a standardized measure, particularly for HBsAg and HBV DNA quantification.[15]

Conclusion and Further Considerations

The development of peptide-based immunoassays for HBV provides a powerful and customizable platform for diagnostics and research. Key advantages include high specificity, reproducibility, and the ability to target precise viral epitopes. The protocols outlined here provide a robust framework for creating sensitive and reliable assays.

Critical Considerations:

  • Peptide Quality: Purity and correct modification (e.g., cyclization, biotinylation) are paramount.[2]

  • Cross-Reactivity: Peptides must be screened for potential cross-reactivity with other viral or human proteins.[9][17]

  • Matrix Effects: Serum and plasma can contain interfering substances. Proper blocking and sample dilution are critical to minimize these effects.[17]

  • Validation: The assay must be rigorously validated using large cohorts of clinically characterized positive and negative samples, including different HBV genotypes.[14]

References

Troubleshooting & Optimization

Technical Support Center: Expression of HBV Large Surface Protein (L-HBsAg)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the expression of the Hepatitis B Virus (HBV) Large Surface Protein (L-HBsAg). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low or no expression of my L-HBsAg construct?

A1: Low or undetectable expression of L-HBsAg can stem from several factors at the transcriptional and translational levels. In mammalian systems, the choice of promoter is critical; strong promoters like CMV are often used.[1] However, the primary issue is often cellular toxicity. The accumulation of L-HBsAg, particularly mutant forms, within the Endoplasmic Reticulum (ER) can induce chronic ER stress, leading to the activation of the Unfolded Protein Response (UPR) and potentially cell cycle arrest or apoptosis, which in turn limits protein production.[2][3][4] In bacterial systems like E. coli, issues can include the use of rare codons in your sequence, which can halt translation, or high GC content at the 5' end of the mRNA, which can affect its stability.[5]

Q2: My L-HBsAg is expressing, but it appears to be insoluble or aggregated. What is happening?

A2: Protein insolubility is a major hurdle.

  • In Mammalian Cells: L-HBsAg is a transmembrane protein that is co-translationally inserted into the ER membrane for proper folding and modification.[3] Overexpression, or the expression of mutant forms (e.g., pre-S deletions), can overwhelm the ER's folding capacity.[2][6] This leads to misfolded protein accumulation, ER retention, and the formation of "ground glass hepatocytes," which are a histological hallmark of chronic HBV infection.[2][4] The protein is essentially trapped and aggregated within the ER.

  • In E. coli: As a prokaryotic system, E. coli lacks the machinery for the complex post-translational modifications and folding environment of the ER. Consequently, transmembrane proteins like L-HBsAg are often expressed in high concentrations as insoluble aggregates known as inclusion bodies.[7] These require harsh solubilization and subsequent refolding steps to become functional.[7]

Q3: Why is my expressed L-HBsAg not being secreted from mammalian cells?

A3: Unlike the small (S-HBsAg) and middle (M-HBsAg) surface proteins which can self-assemble and be secreted as subviral particles, the large surface protein (L-HBsAg) has an intrinsic ER retention signal.[6][8] Its secretion is tightly regulated and requires the presence of the small surface protein (S-HBsAg) for the formation and envelopment of mature virions.[6][9] If you are expressing L-HBsAg alone, it is expected to be retained intracellularly.[8] Furthermore, mutations, particularly in the pre-S regions, can lead to defective secretion even in the presence of other surface proteins.[3][6]

Q4: What is ER stress and how does it specifically impact L-HBsAg expression experiments?

A4: Endoplasmic Reticulum (ER) stress is a state of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen. The overexpression of L-HBsAg is a potent inducer of ER stress.[10] This triggers a signaling network called the Unfolded Protein Response (UPR), which aims to restore homeostasis but can lead to cell death if the stress is prolonged.[3][4] For your experiment, this means that high expression levels of L-HBsAg can be toxic to the host cells, leading to poor cell health, reduced viability, and ultimately, lower overall yield of the target protein.[3][11] This is a critical factor to consider when designing your expression strategy.

Q5: How important are post-translational modifications (PTMs) for L-HBsAg?

A5: PTMs are crucial for the proper folding, topology, and function of L-HBsAg. Key modifications include:

  • N-linked Glycosylation: L-HBsAg has potential N-glycosylation sites at asparagine residues N4 (in pre-S1), N112 (in pre-S2), and N309 (in S domain).[12] These modifications are critical for protein topology, virion assembly, and secretion.[9][12][13] Expression in systems that cannot perform these modifications, like E. coli, will yield a non-native protein.

  • Phosphorylation: The pre-S domain of L-HBsAg is phosphorylated.[14] This has been shown to be important for various interactions throughout the viral life cycle.[14]

  • Myristoylation: The N-terminus of the pre-S1 domain is myristoylated, which is essential for the binding of the virus to its receptor (NTCP) on hepatocytes and subsequent viral entry.[4]

Troubleshooting Guides

Guide 1: Low Yield in Mammalian Cell Expression
Symptom Possible Cause Troubleshooting Step
Low cell viability post-transfection L-HBsAg-induced ER stress and cytotoxicity.1. Reduce the amount of plasmid DNA used for transfection.2. Co-express chaperones or folding-assisting proteins.3. Harvest cells at an earlier time point (e.g., 24-48 hours post-transfection).4. Consider using a weaker, inducible promoter system to control expression levels.
Protein detected intracellularly but not in media L-HBsAg is naturally retained in the ER.This is expected behavior. For secretion, co-express the small surface protein (S-HBsAg) to facilitate the formation of subviral particles or virions.[9]
No protein detected by Western Blot Inefficient transfection or protein degradation.1. Confirm transfection efficiency using a reporter plasmid (e.g., GFP).2. Add protease inhibitors to your lysis buffer.3. L-HBsAg may be undergoing ER-associated degradation (ERAD).[3] Try treating cells with a proteasome inhibitor (e.g., MG132) for a short period before harvesting to see if the protein band appears.
Guide 2: Protein is Insoluble (Inclusion Bodies in E. coli)
Symptom Possible Cause Troubleshooting Step
L-HBsAg detected only in the pellet after cell lysis Formation of insoluble inclusion bodies.1. Lower Expression Temperature: After induction with IPTG, lower the culture temperature to 16-25°C to slow down protein synthesis and promote proper folding.2. Reduce Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.1-0.4 mM) for a less aggressive induction.3. Use a Different Host Strain: Utilize strains like Rosetta™ or BL21(DE3)pLysS which can help with rare codons or reduce basal expression, respectively.[5]4. Proceed with Refolding: If optimization fails, the standard approach is to purify the inclusion bodies, solubilize them with strong denaturants (e.g., 8M Urea or 6M Guanidine-HCl), and then refold the protein.[7]

Quantitative Data Summary

Table 1: Comparison of HBV Surface Antigen Expression Characteristics in Different Systems

Expression System Typical Yield Post-Translational Modifications Common Challenges Reference
Mammalian Cells (e.g., HEK293, CHO) Variable, depends on toxicityCorrect glycosylation, phosphorylation, etc.ER stress, cytotoxicity, low secretion[1][3][15]
Yeast (Pichia pastoris) Can be highCapable of glycosylation (may differ from human)Hyper-glycosylation, potential misfolding[16]
Escherichia coli Potentially highNone (no glycosylation)Inclusion body formation, lack of PTMs, requires refolding[7]

Table 2: Influence of HBV Genotype on HBsAg Detection Levels

Data from CHO cells expressing consensus sequences, measured by a commercial polyclonal-based assay. Levels are relative to Genotype A.

HBV Genotype Relative HBsAg Detection Level Reference
Genotype A100% (Baseline)[1]
Genotype D~63% (37% lower than A)[1]
Genotype F~70% (30% lower than A)[1]

Visualizations

LHBsAg_ER_Stress_Pathway L-HBsAg-Induced ER Stress and UPR Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) cluster_Cytosol Cytosol / Nucleus LHBs_exp L-HBsAg Overexpression LHBs_acc Accumulation of Misfolded L-HBsAg LHBs_exp->LHBs_acc ER_Stress ER Stress LHBs_acc->ER_Stress PERK PERK ER_Stress->PERK activates IRE1 IRE1α ER_Stress->IRE1 activates ATF6 ATF6 ER_Stress->ATF6 activates ATF4 ATF4 Activation PERK->ATF4 leads to XBP1s XBP1 Splicing IRE1->XBP1s leads to ATF6_n ATF6 Cleavage & Nuclear Translocation ATF6->ATF6_n leads to Apoptosis Apoptosis / Cell Cycle Arrest ATF4->Apoptosis (if stress is prolonged) Chaperones ↑ Chaperone Production ATF4->Chaperones ERAD ↑ ER-Associated Degradation (ERAD) ATF4->ERAD XBP1s->Chaperones XBP1s->ERAD ATF6_n->Chaperones ATF6_n->ERAD Chaperones->ER_Stress attempts to resolve ERAD->ER_Stress attempts to resolve

Caption: L-HBsAg overexpression leads to ER stress and activates the UPR pathways.

Expression_Workflow General Workflow for L-HBsAg Expression & Purification A 1. Plasmid Construction (L-HBsAg in expression vector) B 2. Transfection (into mammalian cells, e.g., HEK293) A->B C 3. Cell Culture & Expression (24-72 hours) B->C D 4. Cell Harvest & Lysis C->D E 5. Solubilization (Detergent treatment to extract membrane proteins) D->E F 6. Purification (e.g., Affinity Chromatography) E->F G 7. Analysis (SDS-PAGE, Western Blot, ELISA) F->G

Caption: Workflow for recombinant L-HBsAg expression in mammalian cells.

Detailed Experimental Protocols

Protocol 1: Transfection of HEK293T Cells for L-HBsAg Expression
  • Cell Seeding: The day before transfection, seed 2.5 x 106 HEK293T cells in a 10 cm dish in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) to achieve 70-80% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In Tube A, dilute 10 µg of your L-HBsAg expression plasmid into 500 µL of serum-free medium (e.g., Opti-MEM).

    • In Tube B, dilute 30 µL of a polyethylenimine (PEI, 1 mg/mL) transfection reagent into 500 µL of the same serum-free medium.

    • Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes.

  • Transfection: Add the 1 mL transfection complex dropwise to the plate of cells. Gently swirl the plate to ensure even distribution.

  • Expression: Incubate the cells at 37°C in a CO2 incubator.

  • Harvest: After 48 hours, aspirate the medium and wash the cells with cold PBS. Harvest the cells by scraping or trypsinization for subsequent analysis.

Protocol 2: Inclusion Body Solubilization and Refolding from E. coli

This protocol is adapted from methodologies for expressing HBsAg in E. coli.[7]

  • Inclusion Body Isolation: After cell lysis of your induced E. coli culture, centrifuge the lysate at 10,000 x g for 20 minutes at 4°C. Discard the supernatant. Wash the pellet (containing inclusion bodies) with a buffer containing a mild detergent (e.g., Triton X-100) and centrifuge again. Repeat this wash step twice to remove contaminating proteins.

  • Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 8 M Urea, 10 mM DTT). Stir at room temperature for 1-2 hours or overnight at 4°C until the pellet is fully dissolved.

  • Refolding by Dialysis:

    • Transfer the solubilized protein into dialysis tubing.

    • Perform stepwise dialysis against a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 10% glycerol) with decreasing concentrations of Urea.[7]

    • Start with a buffer containing 4 M Urea for 4-6 hours.

    • Move to a buffer with 2 M Urea for 4-6 hours.

    • Move to a buffer with 1 M Urea for 4-6 hours.

    • Finally, dialyze against the refolding buffer with 0 M Urea for two changes, each for 4-6 hours or overnight. All dialysis steps should be performed at 4°C.

  • Clarification: After dialysis, centrifuge the refolded protein solution at 15,000 x g for 30 minutes to remove any aggregated protein. The supernatant now contains the soluble, refolded L-HBsAg ready for purification.

References

Technical Support Center: Enhancing the Solubility of Synthetic HBV Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of synthetic Hepatitis B Virus (HBV) peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of my synthetic HBV peptide?

A1: The solubility of a synthetic peptide is primarily determined by its physicochemical properties. Key factors include:

  • Amino Acid Composition: The polarity of the amino acids in your peptide sequence is a critical determinant of its solubility. Peptides with a high proportion of hydrophobic (non-polar) amino acids like Leucine (L), Isoleucine (I), Valine (V), Phenylalanine (F), Methionine (M), and Tryptophan (W) tend to have lower solubility in aqueous solutions.[1][2][3][4] Conversely, a higher content of charged (hydrophilic) amino acids such as Lysine (K), Arginine (R), Aspartic Acid (D), and Glutamic Acid (E) generally enhances water solubility.[1][3]

  • Peptide Length: Longer peptides are generally less soluble than shorter ones due to an increased number of hydrophobic interactions that can promote self-association and aggregation.[1][4] Peptides shorter than five residues are usually soluble in aqueous buffers, unless the entire sequence consists of hydrophobic amino acids.[5]

  • pH and Net Charge: A peptide's solubility is significantly influenced by the pH of the solution. Solubility is often lowest at or near the peptide's isoelectric point (pI), which is the pH at which the peptide has a net neutral charge.[4] Adjusting the pH away from the pI increases the net charge of the peptide, enhancing its interaction with water molecules and improving solubility.[1][4][6]

  • Secondary Structure: The tendency of a peptide to form secondary structures, such as beta-sheets, can lead to aggregation and reduced solubility.[4]

Q2: How should I handle and store my lyophilized HBV peptide to ensure its stability and solubility?

A2: Proper handling and storage are crucial for maintaining the integrity of your synthetic peptide. Lyophilized peptides are generally stable for years when stored at -20°C or lower.[7] They are often hygroscopic, meaning they readily absorb moisture from the atmosphere, which can reduce their stability and make them difficult to handle.[7]

Storage and Handling Protocol:

  • Upon receipt, store the lyophilized peptide at -20°C or -80°C.[7]

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[5][8]

  • For use, weigh out the desired amount quickly in a clean environment. To avoid repeated freeze-thaw cycles and moisture absorption, it is recommended to aliquot the peptide into smaller, single-use vials after the initial solubilization.[7]

Q3: Which solvents are recommended for dissolving hydrophobic HBV peptides?

A3: For hydrophobic peptides, particularly those with over 50% hydrophobic residues, organic solvents are often necessary for initial solubilization.[2][5][8]

  • Dimethyl Sulfoxide (DMSO): A powerful and commonly used solvent for dissolving hydrophobic peptides.[1][2][3] It is generally well-tolerated in biological assays at low final concentrations (typically ≤1% v/v).[1] However, DMSO can oxidize peptides containing Methionine (Met) or Cysteine (Cys) residues.[1][3]

  • Dimethylformamide (DMF): A suitable alternative to DMSO, especially for peptides containing oxidation-prone residues.[1][2][9] DMF is more toxic than DMSO and its compatibility with your specific assay must be considered.[9]

  • Acetonitrile (ACN): Another organic solvent that can be used for dissolving hydrophobic peptides.[2][5][8]

  • Chaotropic Agents: Guanidine hydrochloride or urea (B33335) can be used to disrupt hydrogen bonding and break up hydrophobic interactions, which can aid in the solubilization of peptides prone to aggregation or "gelling".[8]

Troubleshooting Guide for Insoluble HBV Peptides

If you are encountering difficulty in dissolving your synthetic HBV peptide, follow this step-by-step troubleshooting guide.

Step 1: Initial Solubility Test

Before dissolving the entire sample, always perform a solubility test on a small aliquot to determine the optimal solvent and conditions without risking the entire batch.[2][3][5]

Step 2: Characterize Your Peptide

Determine the net charge of your peptide at a neutral pH (around 7) to guide your solvent choice.[1][8]

  • Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.

  • Assign a value of -1 to each acidic residue (D, E) and the C-terminus.

  • Sum the values to get the overall net charge.

Step 3: Solvent Selection and Solubilization Protocol

The choice of solvent will depend on the net charge and hydrophobicity of your HBV peptide.

Peptide TypeRecommended Solvents & Protocol
Basic Peptides (Net positive charge)1. Attempt to dissolve in sterile distilled water or a neutral buffer (e.g., PBS, pH 7.2-7.4).[3] 2. If insoluble, add a small amount of 10-25% acetic acid dropwise while vortexing.[3]
Acidic Peptides (Net negative charge)1. Attempt to dissolve in sterile distilled water or a neutral buffer.[3] 2. If insoluble, add a small amount of 0.1 M ammonium (B1175870) bicarbonate or dilute ammonium hydroxide (B78521) dropwise while vortexing.[3][8]
Hydrophobic/Neutral Peptides (Net charge near zero or >50% hydrophobic residues)1. Dissolve the peptide in a minimal amount of an organic solvent (e.g., DMSO, DMF, or ACN).[1][2][3][5][8] Ensure the peptide is completely dissolved in the organic solvent first.[3] 2. Slowly add the aqueous buffer to the dissolved peptide solution dropwise while stirring to reach the desired final concentration.[3] This helps to prevent precipitation.
Step 4: Physical Methods to Aid Dissolution

If the peptide remains insoluble after selecting the appropriate solvent, the following physical methods can be employed:

  • Sonication: Brief sonication in a water bath can help break up aggregates and enhance dissolution.[1][2][3] It is recommended to sonicate in short bursts on ice to prevent heating the sample.[3]

  • Gentle Heating: Warming the solution to a temperature below 40°C may improve the solubility of some peptides.[1][5][10] However, this should be done with caution to avoid peptide degradation.[3][5]

  • Vortexing: Vigorous vortexing can help to mechanically break down peptide aggregates.[3]

Step 5: Final Preparation

Before use in an experiment, it is good practice to centrifuge the peptide solution to pellet any undissolved micro-aggregates.[1][3]

Experimental Protocols

Protocol 1: General Solubilization of a Lyophilized Synthetic HBV Peptide
  • Allow the lyophilized peptide vial to warm to room temperature in a desiccator.[5][8]

  • Centrifuge the vial briefly to collect all the powder at the bottom.[2]

  • Based on the peptide's properties (see Troubleshooting Guide), add the appropriate initial solvent (e.g., sterile water, dilute acetic acid, or DMSO).

  • Vortex the solution for 1-2 minutes.[3]

  • If the peptide is not fully dissolved, sonicate the vial in a cool water bath for 5-10 minutes.[2][3]

  • If necessary, slowly add an aqueous buffer to the desired final concentration while stirring.

  • Visually inspect the solution for any particulates. A properly solubilized peptide will result in a clear solution.[7]

  • Centrifuge the final solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining insoluble material before transferring the supernatant to a new tube.[2]

Quantitative Data on HBV Peptide Solubility

HBV Peptide SequenceDescriptionReported SolubilitySolvent/BufferReference
SLLGRM (dimer)Binds to the spike-tip pocket of the HBV capsid.>8 mMDialysis buffer for capsids.[11]
P1 (MHRSLLGRMKGA) dimerBinds to the spike-tip pocket of the HBV capsid.>2 mMDialysis buffer for capsids.[11]
P2 (GSLLGRMKGA) dimerBinds to the spike-tip pocket of the HBV capsid.>8 mMDialysis buffer for capsids.[11]
GSLLGRMKGABinds to the tips of the spikes of the HBV core protein.Soluble for cell culture experiments (tested up to 100 µM).Not specified, likely aqueous buffer compatible with cell culture.[12]

Visualizations

HBV_Peptide_Solubility_Workflow start Start: Lyophilized HBV Peptide solubility_test Perform Solubility Test on Small Aliquot start->solubility_test characterize Characterize Peptide (Net Charge, Hydrophobicity) solubility_test->characterize select_solvent Select Appropriate Solvent characterize->select_solvent dissolve Attempt to Dissolve select_solvent->dissolve insoluble Peptide Remains Insoluble? dissolve->insoluble physical_methods Apply Physical Methods (Sonication, Heating, Vortexing) insoluble->physical_methods Yes soluble Peptide is Soluble insoluble->soluble No recheck_solubility Re-check Solubility physical_methods->recheck_solubility recheck_solubility->soluble Yes final_prep Final Preparation (Centrifugation) recheck_solubility->final_prep No (Proceed with caution) soluble->final_prep end Ready for Experiment final_prep->end

Caption: A step-by-step workflow for troubleshooting HBV peptide solubility.

Solvent_Selection_Logic start Characterize Peptide charge_check Determine Net Charge at Neutral pH start->charge_check positive Basic (Net Positive) charge_check->positive negative Acidic (Net Negative) charge_check->negative neutral_hydrophobic Neutral/Hydrophobic (>50% hydrophobic residues) charge_check->neutral_hydrophobic water_buffer Try Water / Neutral Buffer positive->water_buffer First negative->water_buffer First organic_solvent Use Organic Solvent (DMSO, DMF, ACN) neutral_hydrophobic->organic_solvent acidic_solution Use Dilute Acetic Acid water_buffer->acidic_solution If Insoluble basic_solution Use Dilute Ammonium Bicarbonate/Hydroxide water_buffer->basic_solution If Insoluble

Caption: Logical diagram for selecting the appropriate solvent based on peptide properties.

References

Technical Support Center: Optimizing CTL Response with HBV-S 28-39 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working to optimize cytotoxic T-lymphocyte (CTL) responses using the Hepatitis B Virus surface antigen (HBsAg) peptide 28-39.

I. Peptide Specifications

The HBV-S 28-39 peptide is a well-characterized immunodominant CTL epitope.

PropertyDescription
Sequence IPQSLDSWWTSL
Length 12 amino acids
MHC Restriction H-2Ld[1][2][3]
Organism Hepatitis B Virus (HBV)

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments designed to measure CTL responses to the HBV-S 28-39 peptide.

Q1: I am not observing a significant CTL response in my ELISpot/Intracellular Cytokine Staining (ICS) assay. What are the potential causes?

A1: Several factors can lead to a weak or undetectable CTL response. Consider the following troubleshooting steps:

  • Peptide Integrity and Concentration:

    • Action: Verify the purity and correct sequence of the synthesized peptide. Perform a dose-response titration to determine the optimal peptide concentration, typically starting from 1-10 µg/mL.[3][4]

    • Rationale: Suboptimal peptide concentration can fail to adequately stimulate T cells. Peptide degradation due to improper storage can also lead to loss of activity.

  • Cell Viability and Number:

    • Action: Ensure high viability of peripheral blood mononuclear cells (PBMCs) or splenocytes after isolation. Use an appropriate number of cells per well as specified in the protocol (e.g., 2 x 10^5 splenocytes/well for ELISpot).[5]

    • Rationale: Low cell viability or insufficient cell numbers will result in a weaker overall signal.

  • Antigen Presenting Cell (APC) Function:

    • Action: Confirm that your APCs (e.g., dendritic cells, or those within the PBMC population) are functional and express the correct MHC molecule (H-2Ld for this peptide).

    • Rationale: The HBV-S 28-39 peptide must be presented by H-2Ld molecules to be recognized by specific CD8+ T cells.[1][6]

  • Donor/Animal Model Suitability:

    • Action: Ensure the mouse strain used is H-2Ld positive (e.g., BALB/c). For human studies, this specific peptide is not the primary focus, as it is murine-restricted.

    • Rationale: MHC restriction is critical for peptide presentation and T-cell recognition.

  • Assay Sensitivity:

    • Action: For low-frequency responses, consider an in vitro re-stimulation step. Culture splenocytes with the peptide and IL-2 for several days before performing the final assay.[4][7]

    • Rationale: This expansion phase increases the number of antigen-specific T cells, making them easier to detect.[8]

Q2: My positive control (e.g., PMA/Ionomycin or Concanavalin A) works, but my peptide-specific response is still low. What should I investigate next?

A2: This scenario points towards a problem with the specific antigen recognition rather than a general assay failure.

  • T-Cell Frequency: The frequency of HBV-S 28-39-specific T cells may be very low ex vivo.[9] As mentioned, in vitro expansion can help overcome this.[9]

  • Immunization Protocol: The immunization strategy might not be optimal for inducing a strong CD8+ T cell response. Consider alternative strategies like DNA prime-adenovirus boost regimens, which have been shown to elicit strong responses to this epitope.[3]

  • T-Cell Avidity: The T cells may have low avidity for the peptide-MHC complex. While difficult to modulate directly, this is an important consideration when interpreting results.

Q3: I am observing high background in my ELISpot assay. How can I reduce it?

A3: High background can mask a true positive response.

  • Cell Handling: Handle cells gently to minimize non-specific activation and cell death.

  • Washing Steps: Ensure thorough but gentle washing of the plates at each step to remove unbound reagents.

  • Serum Source: Test different batches of fetal bovine serum (FBS) or switch to a serum-free medium, as some serum lots can cause non-specific stimulation.

  • Blocking: Ensure the plate is properly blocked to prevent non-specific binding of antibodies.[9][10]

III. Experimental Protocols & Methodologies

A. IFN-γ ELISpot Assay Protocol

This protocol is for the enumeration of IFN-γ secreting cells following stimulation with the HBV-S 28-39 peptide.

1. Plate Coating:

  • Coat a 96-well PVDF plate with an anti-IFN-γ monoclonal antibody overnight at 4°C.[10]
  • Wash the plate twice with sterile PBS.
  • Block the plate with RPMI medium containing 10% FBS for 1-2 hours at 37°C.[4][10]

2. Cell Preparation and Stimulation:

  • Prepare a single-cell suspension of splenocytes from immunized mice.
  • Resuspend cells in complete RPMI medium.
  • Add 2 x 10^5 cells per well.
  • Add the HBV-S 28-39 peptide to the appropriate wells at a final concentration of 1-10 µg/mL.[3]
  • Include a negative control (medium only) and a positive control (e.g., Concanavalin A).
  • Incubate the plate for 20-24 hours at 37°C in a 5% CO2 atmosphere.[4]

3. Detection and Development:

  • Wash the plate to remove cells.
  • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.[9][10]
  • Wash the plate and add streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP). Incubate for 30-45 minutes.[5][9][10]
  • Wash the plate again and add the substrate (e.g., BCIP/NBT or AEC).
  • Stop the reaction by washing with water when distinct spots emerge.
  • Allow the plate to dry completely before counting the spots using an ELISpot reader or a dissecting microscope.

B. Intracellular Cytokine Staining (ICS) Protocol

This protocol is for detecting intracellular IFN-γ in CD8+ T cells by flow cytometry.

1. Cell Stimulation:

  • In a 96-well U-bottom plate, add 1-2 x 10^6 splenocytes per well.
  • Stimulate the cells with the HBV-S 28-39 peptide (1-10 µg/mL) for 6 hours at 37°C.[3]
  • Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-5 hours of incubation to trap cytokines intracellularly.[3][11]
  • Use unstimulated cells as a negative control and PMA/Ionomycin as a positive control.[11]

2. Surface Staining:

  • Wash the cells with FACS buffer (PBS + 2% FBS).
  • Stain for surface markers, such as FITC-conjugated anti-CD8 antibody, for 30 minutes at 4°C in the dark.[3]

3. Fixation and Permeabilization:

  • Wash the cells to remove unbound surface antibodies.
  • Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.[11][12]
  • Wash the cells and resuspend in a permeabilization buffer (containing a mild detergent like saponin (B1150181) or Triton X-100).[11][13]

4. Intracellular Staining:

  • Add a PE-conjugated anti-IFN-γ antibody to the permeabilized cells.[3]
  • Incubate for 30 minutes at room temperature in the dark.
  • Wash the cells twice with permeabilization buffer.

5. Acquisition:

  • Resuspend the cells in FACS buffer.
  • Acquire the samples on a flow cytometer. Analyze the data by gating on the CD8+ lymphocyte population and quantifying the percentage of IFN-γ positive cells.

IV. Data Presentation

The following table summarizes representative quantitative data from studies using the HBV-S 28-39 peptide to assess CTL responses.

Immunization StrategyAssayCell TypeResponse MetricResult (Mean ± SEM)Reference
HBsAg + α-GalCerIFN-γ ELISpotSplenocytesSpot Forming Cells / 2x10^5 cells~150 ± 25[5]
DNA Prime - Adeno BoostIFN-γ ELISpotSplenocytesSpot Forming Cells / 10^6 cells~1200[3]
DNA Immunization (Control)DimerX StainingCD8+ T cells% DimerX+ of CD8+ cells1.3 ± 0.4%[14]
DNA Immunization (CD25+ depleted)DimerX StainingCD8+ T cells% DimerX+ of CD8+ cells12.1 ± 1.5%[14]
DNA Immunization (Control)ICS for IFN-γCD8+ T cells% IFN-γ+ of CD8+ cells6.1 ± 0.6%[14]
DNA Immunization (CD25+ depleted)ICS for IFN-γCD8+ T cells% IFN-γ+ of CD8+ cells10.7 ± 3.6%[14]

V. Visualizations: Pathways and Workflows

A. TCR Signaling Pathway

The recognition of the HBV-S 28-39 peptide presented by an H-2Ld molecule on an APC by a specific CD8+ T cell initiates a complex signaling cascade.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell MHC H-2Ld MHC_Peptide pMHC Complex CD8 CD8 MHC->CD8 Co-receptor Binding Peptide HBV-S 28-39 TCR TCR MHC_Peptide->TCR Recognition CD3 CD3 Complex TCR->CD3 Lck Lck CD8->Lck recruits CD3->Lck phosphorylates ITAMs on ZAP70 ZAP-70 Lck->ZAP70 phosphorylates PLCg PLCγ ZAP70->PLCg activates Activation CTL Activation (Cytokine release, Proliferation) PLCg->Activation leads to

Caption: TCR signaling cascade upon recognition of the HBV-S 28-39 pMHC complex.

B. Experimental Workflow: ELISpot Assay

This diagram outlines the major steps involved in performing an IFN-γ ELISpot assay to quantify peptide-specific T cells.

ELISpot_Workflow cluster_prep Day 1: Plate Preparation cluster_stim Day 1-2: Cell Stimulation cluster_dev Day 2: Detection cluster_analysis Day 3: Analysis A Coat PVDF plate with anti-IFN-γ Capture Ab B Block plate with serum-containing medium A->B D Add cells and HBV-S 28-39 peptide to wells C Isolate splenocytes from immunized mouse C->D E Incubate 20-24 hours (IFN-γ is captured) D->E F Wash plate, add biotinylated anti-IFN-γ Detection Ab E->F Remove Cells G Wash plate, add Streptavidin-Enzyme Conjugate F->G H Wash plate, add Substrate G->H I Stop reaction, dry plate H->I J Count spots (1 spot = 1 IFN-γ secreting cell) I->J

Caption: Step-by-step workflow for the IFN-γ ELISpot assay.

C. Troubleshooting Logic Flowchart

This flowchart provides a logical sequence for troubleshooting a low CTL response in an ELISpot or ICS experiment.

Troubleshooting_Flowchart start Start: Low/No Peptide-Specific Response q1 Is the Positive Control (e.g., PMA/Ionomycin) working? start->q1 a1_no Check Assay Components: - Reagent viability - Instrument settings - General cell health q1->a1_no No q2 Is the Peptide OK? q1->q2 Yes a2_no Verify peptide: - Purity & Sequence - Storage conditions - Perform dose-titration q2->a2_no No q3 Is the animal model correct? q2->q3 Yes a3_no Confirm mouse strain is H-2Ld restricted (e.g., BALB/c) q3->a3_no No q4 Is T-cell frequency the issue? q3->q4 Yes a4_yes Optimize immunization protocol OR Perform in vitro re-stimulation to expand specific T-cells q4->a4_yes Yes end Problem Likely Resolved a4_yes->end

Caption: A logical guide for troubleshooting weak CTL responses.

References

Technical Support Center: Refining HBV Entry Inhibition Assay Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine the sensitivity of their Hepatitis B Virus (HBV) entry inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the efficiency of in vitro HBV infection?

A1: Several factors can significantly impact the success of your HBV infection assay. Key among these are the selection of a suitable cell model, the quality and preparation of the virus stock, and the optimization of infection conditions. The discovery of the sodium taurocholate co-transporting polypeptide (NTCP) as a key receptor for HBV has been a major breakthrough in developing robust cell models.[1] However, the efficiency of infection can still be influenced by clonal differences among cell line isolates and the specific infection medium used.[1]

Q2: Why is my HBV infection efficiency low in HepG2-NTCP cells?

A2: Low infection efficiency in HepG2-NTCP cells is a common issue. The permissiveness of these cells to HBV infection is directly correlated with the expression levels of NTCP.[2] It has been observed that there can be variations in NTCP expression within a parental HepG2-NTCP cell line, which can affect experimental results.[3] Additionally, the absence of certain supplements in the culture medium can lead to significantly lower infection rates. For instance, the inclusion of 4% polyethylene (B3416737) glycol (PEG) 8000 in the virus inoculum has been shown to substantially increase infection frequency.[4] In some studies, infection rates were as low as 4% without PEG, but increased to over 80% with the addition of PEG.[4]

Q3: Is the use of Polyethylene Glycol (PEG) always necessary for HBV infection in vitro?

A3: While PEG significantly enhances HBV infection in cell lines like HepG2-NTCP, it is not physiologically relevant to natural human infection.[5] Some studies have explored PEG-free infection systems. For example, it has been found that heparin at physiological concentrations can enhance HBV infection in a manner that is dependent on the NTCP receptor.[5] Furthermore, selecting highly permissive subclones of HepG2-NTCP cells may allow for more efficient infection even in the absence of PEG.[3]

Q4: How can I differentiate between true viral entry inhibition and cytotoxicity of a compound?

A4: This is a critical aspect of screening for HBV entry inhibitors. A common method is to perform a cell viability assay in parallel with your inhibition assay. Assays such as those using MTT, MTS, or resazurin (B115843) can quantify the metabolic activity of the cells, providing a measure of their viability. A compound that shows a significant reduction in viral entry without a corresponding decrease in cell viability is more likely to be a specific inhibitor. It is also important to visually inspect the cells under a microscope for any signs of morphological changes that might indicate toxicity.

Q5: What are the common issues encountered with ELISA for detecting HBsAg or HBeAg?

A5: Enzyme-Linked Immunosorbent Assays (ELISAs) for Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) can sometimes yield ambiguous or incorrect results. Common problems include high background, low signal, and well-to-well variability. High background can be caused by improper washing, cross-contamination, or the use of expired reagents.[6][7] Low signal may result from inactive conjugate, insufficient incubation times, or problems with the sample itself.[8] It is crucial to adhere to the manufacturer's quality control criteria, such as the expected absorbance values for positive and negative controls, to ensure the validity of the results.[8][9]

Troubleshooting Guides

Problem 1: Low or No Detectable HBV Infection
Possible Cause Troubleshooting Steps
Low NTCP Expression in HepG2-NTCP cells 1. Verify NTCP expression levels via Western blot or qPCR. 2. Consider subcloning the HepG2-NTCP cell line to select for a population with higher and more stable NTCP expression.[3] 3. Ensure proper maintenance and passaging of the cell line to prevent loss of NTCP expression over time.
Suboptimal Infection Conditions 1. Pre-treat HepG2-NTCP cells with 2% Dimethyl Sulfoxide (DMSO) for 24 hours before and during infection.[10] 2. Include 4% PEG 8000 in the viral inoculum during the infection period.[4][10] 3. Optimize the duration of infection; often an overnight incubation (16-24 hours) is effective.[10] 4. Ensure the cell monolayer is confluent at the time of infection.[10]
Poor Quality Viral Stock 1. Concentrate HBV particles from the supernatant of producer cells (e.g., HepAD38) using PEG precipitation.[11][12] 2. Accurately quantify the viral genome equivalents (GEq) in your stock using qPCR. 3. Use a sufficiently high Multiplicity of Infection (MOI); for example, 100 GEq/cell has been used effectively.[10]
Inefficient Detection Method 1. For low viral loads, consider methods to enhance the sensitivity of HBV DNA detection, such as concentrating viral particles from a larger volume of supernatant before nucleic acid extraction.[11][12] 2. Ensure your qPCR assay is optimized and validated for sensitivity and specificity.[13]
Problem 2: High Background or False Positives in ELISA
Possible Cause Troubleshooting Steps
Inadequate Plate Washing 1. Ensure a sufficient number of wash cycles (e.g., 5-6 times) between antibody and conjugate incubations.[6] 2. Completely remove all wash buffer by inverting and tapping the plate on absorbent paper. Residual buffer can interfere with the results.[7]
Cross-Contamination 1. Use a fresh pipette tip for each sample, control, and reagent.[9] 2. Be careful not to splash reagents between wells.
Non-specific Binding 1. Ensure that the blocking step is performed according to the manufacturer's protocol. 2. Check for issues with the sample matrix; for example, hemolyzed or lipidemic samples may interfere with the assay.[7]
Expired or Improperly Stored Reagents 1. Always check the expiration dates of all kit components.[8] 2. Store reagents at the recommended temperature (typically 2-8°C) and protect them from light and contamination.[8]

Experimental Protocols

Protocol 1: Optimized HBV Infection of HepG2-NTCP Cells
  • Cell Seeding: Seed HepG2-NTCP cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • DMSO Pre-treatment: 24 hours prior to infection, replace the culture medium with fresh medium containing 2% DMSO.

  • Infection:

    • Prepare the viral inoculum in a medium containing 4% PEG 8000.

    • Infect the cells with the desired MOI (e.g., 100 GEq/cell).

    • Incubate for 16-24 hours at 37°C.

  • Washing: After the infection period, carefully wash the cells 5 times with PBS to remove the inoculum.

  • Culture: Add fresh culture medium and maintain the cells for the desired duration of the experiment (e.g., 7 days).

  • Analysis: Collect the supernatant for analysis of secreted viral markers (e.g., HBeAg, HBsAg) by ELISA.

This protocol is adapted from methodologies described in the literature.[10]

Protocol 2: HBeAg/HBsAg Detection by ELISA
  • Plate Preparation: Bring all reagents and samples to room temperature.

  • Sample Addition: Add 50 µL of each control and sample to the appropriate wells of the antibody-coated microtiter plate.

  • Conjugate Addition: Add 50 µL of the enzyme-conjugated antibody to each well (except the blank).

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 60 minutes).

  • Washing: Wash the plate 5 times with the provided wash buffer.

  • Substrate Addition: Add the chromogen substrate solution to each well and incubate in the dark at room temperature for the specified time (e.g., 15-30 minutes).

  • Stopping Reaction: Add the stop solution to each well to terminate the reaction.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cut-off value and interpret the results as per the manufacturer's instructions.

This is a general protocol; always refer to the specific instructions provided with your ELISA kit.[8][9]

Visualizations

HBV_Entry_Pathway cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space HBV HBV Virion HSPG Heparan Sulfate Proteoglycans (HSPGs) HBV->HSPG Initial Attachment NTCP NTCP Receptor HSPG->NTCP Binding to Receptor Endosome Endosome NTCP->Endosome Internalization (Clathrin-mediated endocytosis) EGFR EGFR EGFR->Endosome Co-factor Nucleus Nucleus Endosome->Nucleus Capsid Transport cccDNA cccDNA Nucleus->cccDNA rcDNA to cccDNA Conversion

Caption: HBV Entry and Trafficking Pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Processing cluster_analysis Data Analysis A Seed HepG2-NTCP Cells B Add Test Compound (Entry Inhibitor) A->B C Add HBV Inoculum (with 4% PEG) B->C D Incubate Overnight C->D E Wash to Remove Inoculum & Compound D->E F Culture for 5-7 Days E->F G Collect Supernatant F->G H Measure HBsAg/HBeAg (ELISA) or HBV DNA (qPCR) G->H I Determine % Inhibition H->I

Caption: HBV Entry Inhibition Assay Workflow.

References

Technical Support Center: Enhancing the Stability of HBV preS1 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hepatitis B Virus (HBV) preS1 peptides. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the stability challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of HBV preS1 peptide instability?

A1: Like most therapeutic peptides, HBV preS1 peptides are susceptible to several degradation pathways. The primary causes of instability are:

  • Proteolytic Degradation: Peptides are rapidly cleaved by proteases present in serum and other biological fluids. This is the most significant barrier to achieving a long in-vivo half-life.

  • Chemical Degradation: Specific amino acid residues are prone to chemical modifications such as oxidation (affecting Met, Cys, Trp), deamidation (Asn, Gln), and hydrolysis, particularly at Asp-Pro or Asp-Gly sequences.[1] These reactions can be influenced by pH, temperature, and buffer components.[1][2]

  • Physical Instability: This includes aggregation, where peptide molecules self-associate to form insoluble and inactive clumps, and adsorption to container surfaces. Hydrophobic sequences are particularly prone to aggregation.[3][4]

  • Renal Clearance: Due to their small size, peptides are often quickly filtered from the bloodstream by the kidneys, leading to a short circulating half-life.[5][6]

Q2: Which regions of the HBV preS1 peptide are critical and should be handled with care during modification?

A2: The N-terminal region of the preS1 domain is crucial for its biological function, which is to bind to the sodium taurocholate co-transporting polypeptide (NTCP) receptor on hepatocytes, initiating viral entry.[7][8][9] Specifically, the sequence spanning amino acids 2-48 is essential for this interaction.[10] Furthermore, N-terminal myristoylation of the preS1 peptide is a key modification required for high-affinity receptor binding and viral infectivity. Therefore, any stability-enhancing modifications should avoid altering the conformation or key residues within this 2-48 region to preserve biological activity.

Q3: What are the most effective strategies to improve the stability of my preS1 peptide?

A3: Several effective strategies can be employed, often in combination:

  • Chemical Modification:

    • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's hydrodynamic size, which shields it from proteases and reduces renal clearance.[11][12]

    • Cyclization: Introducing a covalent bond to form a cyclic peptide (e.g., head-to-tail, side-chain-to-side-chain) restricts its conformation, making it less susceptible to enzymatic degradation.[5][13][14]

    • Amino Acid Substitution: Replacing protease-sensitive L-amino acids with D-amino acids or other non-natural amino acids at cleavage sites can significantly enhance stability.

  • Formulation Optimization:

    • pH and Buffer Selection: Maintaining an optimal pH (typically 5-6) can minimize chemical degradation.[2]

    • Use of Excipients: Adding stabilizers like surfactants (to prevent aggregation) or cryoprotectants (for lyophilized forms) can improve shelf-life.[15]

Q4: How does PEGylation affect the bioactivity of the preS1 peptide?

A4: PEGylation can sometimes lead to a reduction in binding affinity or biological activity due to steric hindrance at the peptide's active site.[11] The extent of this effect depends on the size of the PEG chain and the site of attachment. It is crucial to carefully select the PEGylation site, avoiding the critical NTCP-binding region (aa 2-48). Site-specific PEGylation, for instance at the C-terminus or on a non-essential lysine (B10760008) residue, is often preferred. Despite a potential decrease in in-vitro activity, the overall in-vivo efficacy of a PEGylated peptide is often significantly enhanced due to its prolonged half-life.[11]

Troubleshooting Guides

This section addresses common problems encountered during experiments aimed at improving HBV preS1 peptide stability.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Cyclized Peptide 1. Inefficient disulfide or lactam bond formation. 2. Peptide concentration is too high, favoring intermolecular dimerization over intramolecular cyclization. 3. Presence of reducing agents (for disulfide bonds). 4. Suboptimal pH for the cyclization reaction.1. Ensure complete deprotection of reactive side chains. Use appropriate coupling agents like PyAOP for lactam bridges.[16] 2. Perform the cyclization reaction at high dilution (e.g., 0.1-1 mg/mL).[5] 3. Ensure all reducing agents from purification steps are removed. 4. Optimize the reaction buffer pH (e.g., pH 8.0-8.5 for disulfide bonds).[5]
Peptide Aggregates During Formulation or PEGylation 1. High peptide concentration. 2. Hydrophobic nature of the preS1 peptide. 3. Suboptimal pH or buffer composition leading to reduced solubility.1. Work with lower peptide concentrations.[5] 2. Add solubilizing agents such as non-ionic detergents or organic co-solvents (e.g., DMSO, acetonitrile) if compatible with the downstream application.[3] 3. Perform a buffer screen to identify conditions that minimize aggregation. Avoid pH values close to the peptide's isoelectric point (pI).
Modified (e.g., PEGylated) Peptide Shows a Significant Loss of Activity 1. Modification site is within the critical NTCP-binding domain (aa 2-48). 2. The attached molecule (e.g., PEG) is sterically hindering the peptide-receptor interaction. 3. The modification process has denatured the peptide.1. Redesign the peptide to move the modification site away from the N-terminus (e.g., to the C-terminus or a non-essential side chain). 2. Use a smaller PEG chain or a different type of linker. 3. Characterize the peptide's secondary structure post-modification using Circular Dichroism (CD) to check for conformational changes.
Inconsistent Results in Serum Stability Assays 1. High variability between different batches of serum due to differing protease activity. 2. Inefficient quenching of the degradation reaction at specified time points. 3. Poor separation of the intact peptide from its degradation products in the analytical method (e.g., HPLC).1. Use a pooled serum source for all comparative experiments to minimize batch-to-batch variability.[5] 2. Ensure immediate and effective quenching, for example, by adding a strong acid like trifluoroacetic acid (TFA) or by rapid freezing.[5] 3. Optimize the HPLC gradient to achieve clear separation. Validate the method for linearity, precision, and accuracy.[5]

Data Presentation: Impact of Stability Modifications

The following tables summarize quantitative data from literature, demonstrating the typical improvements in peptide stability achieved through various modification strategies.

Table 1: Effect of PEGylation on Peptide Half-Life

PeptideModificationMolecular Weight of PEGUnmodified Half-Life (t½)PEGylated Half-Life (t½)Fold IncreaseReference
TNF-αLinear PEG-0.047 h2.25 h~48x[17]
Generic PeptideLinear PEG40,000 Da5.4 h17.7 h~3.3x[17]
GLP-1Heparosan50,000 Da~2 min33.57 h~1000x[6]
Generic PeptideLinear PEG70,000 Da-8.0 h-[17]

Note: Data is compiled from studies on various peptides to illustrate the general impact of PEGylation. The exact fold-increase for HBV preS1 will depend on the specific peptide sequence, PEG size, and attachment site.

Experimental Protocols & Workflows

Workflow for Stability Enhancement and Testing

This diagram outlines the general workflow for improving the stability of a therapeutic peptide like HBV preS1.

G cluster_0 Design & Synthesis cluster_1 Purification & Characterization cluster_2 Stability & Activity Assessment A Identify Unstable Regions (e.g., Protease Sites) B Select Stabilization Strategy (PEGylation, Cyclization, etc.) A->B C Synthesize Modified Peptide B->C D Purify via HPLC C->D E Characterize Identity (Mass Spec) & Purity (HPLC) D->E F In Vitro Stability Assay (e.g., Serum Incubation) E->F G In Vitro Bioactivity Assay (e.g., NTCP Binding) E->G F->G H In Vivo Pharmacokinetics G->H I Lead Candidate H->I

Caption: General workflow for developing and evaluating stabilized HBV preS1 peptides.

Protocol 1: N-Terminal Specific PEGylation using PEG-NHS Ester

This protocol describes a common method for attaching a PEG-N-hydroxysuccinimide (NHS) ester to the N-terminal amine of a peptide.

Materials:

  • HBV preS1 Peptide (lyophilized)

  • mPEG-NHS ester (e.g., 20 kDa)

  • Reaction Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Peptide Dissolution: Dissolve the HBV preS1 peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • PEGylation Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer.

  • Conjugation Reaction: Add the mPEG-NHS solution to the peptide solution. A molar excess of PEG reagent (e.g., 2 to 5-fold molar excess over the peptide) is typically used.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring. Monitor the reaction progress by taking small aliquots and analyzing them via RP-HPLC.

  • Quenching: Stop the reaction by adding the quenching buffer (e.g., to a final concentration of 50 mM Tris) to hydrolyze any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using RP-HPLC. The PEGylated product will have a significantly longer retention time than the unmodified peptide.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF) and analytical RP-HPLC.

Protocol 2: Side-Chain to Side-Chain Cyclization (Lactam Bridge)

This protocol outlines the formation of a lactam bridge between the side chains of an acidic residue (Asp or Glu) and a basic residue (Lys) within the peptide sequence, performed on-resin during solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound linear peptide with appropriate side-chain protecting groups removed from the target Asp/Glu and Lys residues (e.g., Asp(OAll) and Lys(Alloc)).

  • Coupling Reagent: e.g., PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Solvent: N,N-Dimethylformamide (DMF).

Procedure:

  • Selective Deprotection: While the peptide is still attached to the solid-phase resin, selectively remove the side-chain protecting groups of the chosen Asp/Glu and Lys residues. For example, use a palladium catalyst to remove Alloc and Allyl groups.

  • Resin Swelling: Swell the resin in DMF.

  • Cyclization Reaction:

    • Prepare a solution of the coupling reagent (e.g., 3-5 equivalents of PyAOP) and base (e.g., 6-10 equivalents of DIEA) in DMF.

    • Add this solution to the resin-bound peptide.

    • Allow the reaction to proceed for 2-24 hours at room temperature.

  • Monitoring: Monitor the completion of the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF, followed by dichloromethane (B109758) (DCM).

  • Cleavage and Global Deprotection: Cleave the cyclized peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/Water).

  • Purification and Characterization: Purify the crude cyclic peptide by RP-HPLC and confirm its identity by mass spectrometry.

Signaling & Degradation Pathways

HBV preS1-Mediated Viral Entry Pathway

The primary biological function of the preS1 peptide is to mediate the attachment of the HBV virus to hepatocytes. This process is the first step in viral infection.

G cluster_0 Extracellular Space cluster_1 Hepatocyte Membrane cluster_2 Intracellular HBV HBV Virion (with surface preS1) HSPG Initial Attachment: Heparan Sulfate Proteoglycans (HSPG) HBV->HSPG Low-affinity binding NTCP NTCP Receptor HSPG->NTCP High-affinity binding via preS1 Endocytosis Endocytosis NTCP->Endocytosis Internalization Infection Viral Replication Cycle Endocytosis->Infection

Caption: Simplified pathway of HBV entry into hepatocytes mediated by the preS1 domain.

References

Technical Support Center: Overcoming Non-Specific Binding in HBV Peptide Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding non-specific binding (NSB) in Hepatitis B Virus (HBV) peptide assays.

Troubleshooting Guides

This section offers structured approaches to diagnose and resolve common issues encountered during HBV peptide assays.

Issue 1: High Background Signal Across the Plate

A uniformly high background signal often indicates systemic issues with assay reagents or procedural steps.

Possible Cause 1: Ineffective or Incomplete Blocking Blocking buffers are critical for preventing the non-specific adsorption of antibodies and other proteins to the microplate surface.[1] Inadequate blocking leaves sites on the plate open for unintended binding, which increases background noise.[2][3]

Solution: Optimize the blocking step by selecting an appropriate blocking agent and ensuring sufficient incubation time.

Experimental Protocol: Optimized Plate Blocking

  • Preparation: Prepare the chosen blocking buffer according to the concentrations listed in Table 1. Ensure it is well-dissolved and free of precipitates.[4]

  • Application: After coating the plate with the HBV peptide and washing away unbound peptide, add at least 200-300 µL of blocking buffer to each well to ensure the entire surface is covered.[5][6]

  • Incubation: Incubate the plate for a minimum of 1-2 hours at room temperature or overnight at 4°C. Longer incubation times can improve blocking efficiency.[2]

  • Washing: After incubation, wash the plate as per the recommended washing protocol before adding the primary antibody.

Data Presentation: Common Blocking Buffers for Immunoassays

Blocking AgentTypical ConcentrationKey Characteristics & Best Use CasesPrecautions
Bovine Serum Albumin (BSA) 1-5% (w/v)A common, general-purpose blocker. Preferred for assays using biotin (B1667282) and alkaline phosphatase (AP) antibody labels.[1][4]Ensure BSA is free of contaminants. May not be suitable for all assays, especially if it cross-reacts with assay components.[2]
Casein / Non-fat Dry Milk 1-5% (w/v)An inexpensive and effective protein blocker. Casein can be a more effective blocking agent than BSA in some systems.[4][7]Not recommended for assays with phospho-specific antibodies due to the presence of phosphoproteins in milk.[1]
Normal Serum 1-5% (w/v)Used to block non-specific sites that might be recognized by the secondary antibody.[4][8]The serum must be from the same species in which the secondary antibody was raised to prevent cross-reactivity.[4]
Commercial Blockers Varies (Follow Mfr. Instructions)Often contain proprietary, protein-free compounds or highly purified proteins designed for high performance and stability.[4][9]Can be more expensive but offer consistency and may perform better than homemade preparations.[4]

Possible Cause 2: Insufficient Washing Washing steps are essential for removing unbound and low-affinity reagents.[6] Inadequate washing is a primary cause of high background noise.[2][10]

Solution: Optimize all washing parameters, including buffer composition, volume, cycle number, and aspiration technique.

Experimental Protocol: Standardized ELISA Plate Washing Procedure

  • Buffer Preparation: Prepare a wash buffer, typically PBS or TBS, containing a non-ionic detergent like Tween 20 at a concentration of 0.05-0.1%.[2][11]

  • Dispensing: Use an automated plate washer or a multichannel pipette to forcefully dispense the wash buffer into the wells. Ensure the volume is sufficient to cover the entire well wall, typically 300 µL or more.[5][6]

  • Soaking (Optional): For persistent high background, introduce a short soaking step of 1-2 minutes for each wash cycle.[3]

  • Aspiration: Thoroughly aspirate the liquid from the wells. If using an automated washer, ensure the aspiration height is calibrated to minimize residual volume.[5] Invert and tap the plate on absorbent paper to remove any remaining buffer.

  • Repetition: Repeat the wash cycle 3-5 times between each incubation step.[6]

Data Presentation: Optimization of Washing Parameters

ParameterRecommendationRationale for Reducing NSB
Wash Volume ≥300 µL per wellA higher volume ensures the entire surface of the well is washed, removing unbound reagents more effectively.[6]
Wash Cycles 3-5 cyclesIncreasing the number of washes enhances the removal of non-specifically bound materials. Too many washes, however, can reduce specific signal.[5][6]
Detergent Add 0.05-0.1% Tween 20Detergents help to disrupt weak, non-specific interactions, lowering background noise.[2][11]
Aspiration Height Calibrate to minimize residual volumeHigh residual volume contains unbound molecules that contribute to background signal.[5]

Possible Cause 3: Antibody Concentration is Too High Using excessive concentrations of primary or secondary antibodies can lead to non-specific binding to the plate or other assay components.[3][11]

Solution: Determine the optimal antibody concentration through titration.

Experimental Protocol: Antibody Titration via Checkerboard ELISA

  • Plate Preparation: Coat and block the microplate as usual. Include rows/columns that are coated with a non-relevant peptide or no peptide to serve as negative controls.

  • Primary Antibody Dilution: Create a two-fold serial dilution of the primary antibody down the columns of the plate.

  • Secondary Antibody Dilution: Create a two-fold serial dilution of the enzyme-conjugated secondary antibody across the rows of the plate.

  • Incubation & Detection: Proceed with the standard incubation, washing, and substrate development steps.

  • Analysis: Analyze the results to identify the pair of antibody concentrations that provides the highest signal-to-noise ratio (strong signal on the HBV peptide-coated wells and low signal on the negative control wells).

Issue 2: High Signal in Negative Control Wells

This issue points to non-specific binding of the detection system or cross-reactivity.

Possible Cause: Matrix Effects from Complex Samples Components within biological samples like serum or plasma (e.g., lipids, enzymes, heterophilic antibodies) can interfere with antibody-antigen binding.[12][13] Serum, in particular, can increase non-specific background compared to plasma.[14]

Solution: Mitigate matrix effects by diluting the sample or using a specialized assay diluent.

G Start High Background / NSB Detected Check_Blocking 1. Optimize Blocking - Test different blockers (BSA, Casein) - Increase incubation time/temp Start->Check_Blocking Check_Washing 2. Enhance Washing - Increase wash cycles (3-5x) - Add Tween 20 to buffer - Ensure full aspiration Check_Blocking->Check_Washing Issue Persists Resolved Problem Resolved Check_Blocking->Resolved Issue Resolved Check_Antibody 3. Titrate Antibodies - Perform checkerboard titration - Reduce primary/secondary Ab conc. Check_Washing->Check_Antibody Issue Persists Check_Washing->Resolved Issue Resolved Check_Sample 4. Address Matrix Effects - Dilute sample - Use commercial assay diluent Check_Antibody->Check_Sample Issue Persists Check_Antibody->Resolved Issue Resolved Check_Peptide 5. Mitigate Peptide NSB - Adjust buffer salt/pH - Use low-binding plates Check_Sample->Check_Peptide Issue Persists Check_Sample->Resolved Issue Resolved Check_Peptide->Resolved Issue Resolved

Caption: Key steps in an ELISA workflow to control non-specific binding.

References

Technical Support Center: Process Improvements for HBV Surface Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Hepatitis B virus surface protein (HBsAg). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during HBsAg purification, offering potential causes and solutions in a question-and-answer format.

Low Yield and Recovery

Q1: My HBsAg yield is consistently low after purification. What are the potential causes and how can I improve it?

A1: Low yield is a common issue in HBsAg purification. Several factors throughout the process can contribute to this problem. Here are some key areas to investigate:

  • Inefficient Cell Lysis (for intracellular expression): If HBsAg is expressed intracellularly, for example in Pichia pastoris, incomplete cell disruption will result in a significant loss of the target protein.

    • Solution: Optimize your cell lysis method. For high-pressure homogenization, ensure the pressure is adequate (~600 bars). The addition of mild non-ionic detergents, such as Tween 20, during lysis can also improve the release of HBsAg.[1]

  • Suboptimal Chromatography Conditions: The choice of chromatography resin and the buffer conditions are critical for efficient binding and elution.

    • Affinity Chromatography: While highly specific, issues can still arise. Ensure the antibody-coated immunoadsorbents have not lost their binding capacity, though they can often be used over ten times without significant loss.[2] Consider using matrix-bound sulphated carbohydrates like heparin or dextran (B179266) sulphate, which have shown overall recovery of about 70%.[3][4]

    • Ion-Exchange Chromatography (IEC): Recovery can be impacted by the mobile phase composition. The addition of 1% polyethylene (B3416737) glycol (PEG 10,000) to the mobile phase has been shown to increase the recovery of HBsAg from recombinant Chinese hamster ovary (CHO) cells from about 55% to 80%.[5]

    • Hydrophobic Interaction Chromatography (HIC): HBsAg is highly hydrophobic and can bind tightly to HIC media, making recovery challenging.[6]

      • Solution: Use a mild hydrophobic resin like Butyl-S Sepharose 6 Fast Flow.[6] Optimize the elution buffer; the use of Tween-100 and urea (B33335) in the elution buffer has been shown to achieve a recovery of about 84%.[6]

  • Protein Aggregation: HBsAg has a tendency to form aggregates, which can lead to loss during purification steps.

    • Solution: The use of weak anion exchange chromatography can be effective in isolating HBsAg virus-like particles (VLPs) from aggregates.[7][8] Optimizing the ionic strength of the elution buffer is a key factor in this process.[7][8]

Purity Issues

Q2: My purified HBsAg is not pure enough. How can I remove contaminants effectively?

A2: Achieving high purity is essential, especially for vaccine development. Contaminants can include host cell proteins, DNA, lipids, and aggregates. A multi-step purification strategy is often necessary.

  • Initial Clarification: For intracellular expression, after cell lysis, the crude extract contains a complex mixture of cellular components.

    • Solution: Acid precipitation and adsorption to diatomaceous earth can be effective initial steps to increase purity before chromatographic processing.[9] Polyethylene glycol (PEG) precipitation can also be used to remove host cell contaminants.[1]

  • Chromatography Strategy: A combination of different chromatography techniques is typically required to achieve high purity.

    • Affinity Chromatography: This method offers high specificity. Using antibody-coated gels can effectively remove the majority of non-specifically bound proteins.[2] A second affinity step with antibodies against host cell proteins can further remove residual contaminants.[2]

    • Ion-Exchange Chromatography (IEC): This separates proteins based on charge. It is a crucial step in many purification protocols and can significantly improve purity.[10][11]

    • Hydrophobic Interaction Chromatography (HIC): This technique separates based on hydrophobicity and is effective at removing impurities.[6][11]

    • Size-Exclusion Chromatography (SEC): This is often used as a final polishing step to remove aggregates and remaining small molecule impurities, resulting in a highly pure product.[6][11]

  • Specific Contaminants:

    • Aggregates: As mentioned, weak anion exchange chromatography is effective at removing aggregated HBsAg.[7][8]

    • Host Cell DNA and Proteins: A well-designed multi-step process involving techniques like IEC and HIC will effectively remove these contaminants.[9][11]

Protein Instability and Aggregation

Q3: I am observing aggregation of my HBsAg during and after purification. What can I do to prevent this?

A3: Aggregation and dissociation of HBsAg virus-like particles (VLPs) are major challenges in downstream processing.[8]

  • Buffer Composition: The composition of your buffers plays a critical role in maintaining protein stability.

    • Solution: The presence of PEG in the mobile phase during ion-exchange chromatography has been shown to facilitate the proper assembly of HBsAg into virus-like particles.[5] The ionic strength of the elution buffer in anion exchange chromatography is a key factor in isolating VLPs from aggregates.[7][8]

  • Handling and Storage: Improper handling can induce aggregation.

    • Solution: Avoid harsh conditions such as vigorous vortexing or repeated freeze-thaw cycles. For long-term stability, it is important to perform buffer exchange into a suitable storage buffer after purification, for example, through sucrose (B13894) gradient ultracentrifugation.[12]

  • Chromatography Conditions:

    • Solution: In ion-exchange chromatography, optimizing the conductivity of the elution buffer can effectively remove aggregates. An electrical conductivity between 27 and 31 mS/cm in the elution buffer has shown the best results for removing aggregated rHBsAg.[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical multi-step purification process for recombinant HBsAg from Pichia pastoris?

A1: A common downstream process for intracellularly expressed HBsAg from P. pastoris includes the following steps:

  • Cell Disruption: High-pressure homogenization is often used.[1]

  • Clarification: This can involve acid precipitation and adsorption/desorption from a diatomaceous earth matrix.[9]

  • Chromatography: A sequential combination of ion-exchange chromatography (IEC), hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (GFC) is an effective strategy.[11] This combination has been shown to yield HBsAg with a purity of above 99% and a total recovery of about 21%.[11]

Q2: Can I use a single chromatography step for HBsAg purification?

A2: While a single-step purification is desirable for simplicity and cost-effectiveness, achieving high purity often requires multiple steps. However, significant improvements can be made to reduce the number of steps. For instance, optimizing a single ion-exchange chromatography step following acid precipitation has been investigated to simplify the process.[10] Immunoaffinity chromatography can also provide high purity in a single step, with one study reporting over 80% purity.[13]

Q3: What are the advantages and disadvantages of immunoaffinity chromatography for HBsAg purification?

A3:

  • Advantages: Immunoaffinity chromatography offers very high specificity, leading to a high degree of purity, often in a single step.[13][14] The resulting product can be >98% pure.[14]

  • Disadvantages: The main drawbacks include the high cost of the antibody-coupled media, potential ligand leakage, inconsistent ligand density, and the possibility of destabilizing the HBsAg particles.[6] These factors can make it less suitable for large-scale, cost-effective production.[6]

Q4: How does the expression system affect the purification strategy?

A4: The expression system significantly influences the purification strategy.

  • Pichia pastoris (intracellular): HBsAg is produced inside the yeast cells, necessitating an initial cell disruption step, which releases a complex mixture of host cell components.[10]

  • CHO cells (secreted): HBsAg is secreted into the cell culture supernatant, which simplifies the initial steps as no cell lysis is required. However, the supernatant contains other secreted proteins and media components that need to be removed.[5]

  • E. coli (intracellular, inclusion bodies): HBsAg is often expressed as inclusion bodies, which requires a solubilization and refolding step before purification.[15][16]

Data Presentation

Comparison of HBsAg Purification Strategies
Purification MethodExpression SystemRecovery (%)Purity (%)Reference(s)
Affinity Chromatography (antibody-coated gels)Human Serum-High[2]
Affinity Chromatography (heparin or dextran sulphate) + PEG precipitationPlasma~70High[3][4]
Ion-Exchange Chromatography (DEAE Sepharose) for aggregate removal-~79>95[7][8]
Ion-Exchange Chromatography with 1% PEG in mobile phaseCHO cells~80-[5]
Hydrophobic Interaction Chromatography (Butyl-S Sepharose) + Size-Exclusion ChromatographyPichia pastoris~69 (total)>90[6]
IEC (DEAE Sepharose FF) + HIC (Butyl-S-QZT) + GFC (Sepharose 4FF)Hansenula polymorpha~21 (total)>99[11]
Immunoaffinity ChromatographyCHO cells->80[13]
Immunoaffinity Chromatography (anti-HBs-coated microparticles)HuH-7 hepatoma cells->98[14]

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

Multi-Step Chromatography for HBsAg Purification from Hansenula polymorpha

This protocol is based on a study that achieved over 99% purity.[11]

  • Clarification: Start with the supernatant of the cell disruption.

  • Ion-Exchange Chromatography (IEC):

    • Resin: DEAE Sepharose FF.

    • Equilibration: Equilibrate the column with a suitable buffer.

    • Loading: Load the clarified supernatant onto the column.

    • Wash: Wash the column to remove unbound impurities.

    • Elution: Elute the bound HBsAg using a salt gradient.

  • Hydrophobic Interaction Chromatography (HIC):

    • Resin: Butyl-S-QZT.

    • Sample Preparation: Adjust the salt concentration of the IEC eluate to promote hydrophobic binding.

    • Loading: Load the sample onto the HIC column.

    • Wash: Wash with a high-salt buffer.

    • Elution: Elute HBsAg by decreasing the salt concentration.

  • Gel Filtration Chromatography (GFC):

    • Resin: Sepharose 4FF.

    • Sample Preparation: Concentrate the HIC eluate.

    • Loading: Load the concentrated sample onto the GFC column.

    • Elution: Elute with a suitable buffer to separate HBsAg based on size, removing aggregates and smaller contaminants.

Affinity Chromatography for HBsAg Purification from Plasma

This protocol is based on a method with approximately 70% recovery.[3]

  • Affinity Chromatography:

    • Resin: Dextran sulphate-Sepharose or Heparin-Sepharose.

    • Equilibration: Equilibrate the column with the starting buffer.

    • Loading: Load the plasma sample onto the column.

    • Wash: Wash the column extensively with the starting buffer (e.g., 200 ml at a flow rate of 50 ml/h).[3]

    • Elution: Elute the adsorbed protein by decreasing the pH to 5.5 and increasing the ionic strength with sodium chloride to 0.425.[3]

  • Polyethylene Glycol (PEG) Precipitation:

    • Precipitation: Further purify the eluate by precipitation with PEG 6000.

    • Final Step: Consider a final chromatography step on DEAE-Sepharose to remove the precipitating agent and remaining plasma proteins.[3]

Visualizations

HBsAg_Purification_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Expression HBsAg Expression (e.g., Pichia pastoris) Cell_Lysis Cell Lysis (if intracellular) Expression->Cell_Lysis Clarification Clarification (e.g., Precipitation) Cell_Lysis->Clarification Capture Capture Step (e.g., IEC/HIC) Clarification->Capture Polishing Polishing Step (e.g., SEC) Capture->Polishing Final_Product Purified HBsAg (>99% Purity) Polishing->Final_Product

Caption: General workflow for intracellular HBsAg purification.

Troubleshooting_Logic Start Problem Identified Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Start->Low_Purity Aggregation Aggregation? Start->Aggregation Optimize_Lysis Optimize Cell Lysis Low_Yield->Optimize_Lysis Yes Optimize_Chroma Optimize Chromatography (Buffers, Resin) Low_Yield->Optimize_Chroma Yes Add_Precipitation Add Precipitation Step Low_Purity->Add_Precipitation Yes Multi_Step Implement Multi-Step Purification Low_Purity->Multi_Step Yes Optimize_Buffers Optimize Buffer (e.g., add PEG, adjust ionic strength) Aggregation->Optimize_Buffers Yes

Caption: Troubleshooting decision tree for HBsAg purification.

References

Technical Support Center: Refinement of Site-Directed Mutagenesis for the HBV preS1 Region

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the site-directed mutagenesis of the Hepatitis B Virus (HBV) preS1 region. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and refine your methodologies.

I. Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the site-directed mutagenesis of the preS1 region.

Problem Possible Cause Recommended Solution
No or Low PCR Product 1. Suboptimal Primer Design: Primers may have incorrect melting temperature (Tm), secondary structures, or poor binding to the template.- Redesign Primers: Aim for a Tm between 78-82°C. Ensure the mutation is in the center with 10-15 bp of homologous sequence on each side. Use online tools to check for hairpins and dimers.[1] - GC Content: Maintain a GC content of 40-60% and consider a GC clamp (one or two G/C bases) at the 3' end to enhance binding.
2. PCR Conditions Not Optimized: Annealing temperature, extension time, or template concentration may be incorrect.- Optimize Annealing Temperature: Perform a gradient PCR to find the optimal annealing temperature. A good starting point is 3°C below the calculated Tm of the primers. - Adjust Extension Time: Ensure sufficient extension time for the entire plasmid (e.g., 60 seconds/kb). - Vary Template Concentration: Too much template can lead to nonspecific amplification, while too little can result in no product. Start with 1-10 ng of plasmid DNA.[2]
3. preS1 Sequence Complexity: The preS1 region is known to be variable and can contain secondary structures that impede polymerase activity.- Add PCR Enhancers: Include 2-8% DMSO in the PCR reaction to help disrupt secondary structures.[3] - Use a High-Fidelity, Processive Polymerase: Choose a polymerase designed for long and complex templates.
Presence of Wild-Type Colonies After Transformation 1. Incomplete DpnI Digestion: The parental (wild-type) plasmid has not been fully digested.- Increase Digestion Time: Extend the DpnI digestion time to 2 hours or more.[3] - Ensure Template is Methylated: The template plasmid must be isolated from a dam+ E. coli strain (e.g., DH5α, JM109) for DpnI to be effective.[3]
2. Low PCR Product Yield: Insufficient amount of mutated plasmid for successful transformation.- Increase PCR Cycles: If initial amplification is low, increase the number of PCR cycles (up to 30). However, be mindful that more cycles can increase the risk of off-target mutations.[4] - Purify PCR Product: Clean up the PCR product before transformation to remove salts and other inhibitors.[3]
No or Few Colonies After Transformation 1. Low Transformation Efficiency: Competent cells may be of poor quality or the transformation protocol is suboptimal.- Use High-Efficiency Competent Cells: Use commercially available competent cells with a guaranteed transformation efficiency of >10^8 cfu/µg. - Optimize Transformation Protocol: Ensure proper heat shock and recovery steps. The volume of the PCR product should not exceed 1/10th of the competent cell volume.
2. PCR Product Issues: The amplified DNA may be linear or contain errors.- Confirm PCR Product: Run a small aliquot of the PCR product on an agarose (B213101) gel to confirm a band of the correct size. - Use a High-Fidelity Polymerase: Minimize the introduction of random mutations during PCR.
Unintended Mutations in the Sequence 1. Low-Fidelity Polymerase: The DNA polymerase used has a high error rate.- Use a High-Fidelity Polymerase: Employ a proofreading polymerase like Phusion or Q5 to minimize off-target mutations.[5]
2. Too Many PCR Cycles: Excessive amplification can lead to the accumulation of random mutations.- Limit PCR Cycles: Use the minimum number of cycles necessary to obtain a sufficient amount of product (typically 18-25 cycles).[6]

II. Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing site-directed mutagenesis on the HBV preS1 region?

The primary challenges include the inherent variability of the preS1 sequence across different HBV genotypes, which can affect primer binding, and the presence of secondary structures that can hinder PCR amplification. The preS1 region is described as natively unstructured but with pre-structured motifs, which can add to the complexity of primer design and PCR optimization.

Q2: How should I design my primers for preS1 mutagenesis?

For successful mutagenesis, primers should be 25-45 nucleotides in length with the desired mutation located in the middle.[1][5] It is crucial to have 10-15 base pairs of correct sequence on both sides of the mutation to ensure proper annealing. The melting temperature (Tm) should be ≥78°C, and the GC content should be between 40% and 60%.[1] Using online primer design tools can help to avoid the formation of hairpins and dimers.

Q3: Which DNA polymerase is best suited for preS1 mutagenesis?

A high-fidelity DNA polymerase with proofreading activity is essential to prevent unintended mutations.[5] Enzymes like Q5 High-Fidelity DNA Polymerase or Phusion High-Fidelity DNA Polymerase are recommended, especially given the length of the entire plasmid that needs to be amplified.

Q4: My PCR reaction for preS1 is not working. What can I do?

If your PCR fails, consider the following:

  • Optimize the annealing temperature: Use a gradient PCR to determine the optimal temperature.

  • Add DMSO: Including 2-8% DMSO can help to resolve secondary structures within the preS1 template.[3]

  • Check your template DNA: Ensure you are using a high-quality, purified plasmid at an appropriate concentration (1-10 ng).

  • Redesign your primers: If optimization fails, primer design may be the issue.

Q5: I am getting a mix of wild-type and mutant colonies. How can I improve the efficiency of mutagenesis?

This is often due to incomplete removal of the parental template DNA. Ensure that your DpnI digestion is complete by increasing the incubation time. Also, confirm that your plasmid was isolated from a dam+ E. coli strain. Using a higher efficiency mutagenesis kit can also improve results.

III. Experimental Protocols

A. PCR-Based Site-Directed Mutagenesis Protocol for preS1

This protocol is a general guideline and may require optimization for your specific plasmid and mutation.

1. Primer Design:

  • Design two complementary primers, each containing the desired mutation.

  • Primers should be 25-45 bp in length.

  • The mutation should be in the center of the primers.

  • Aim for a GC content of 40-60% and a Tm of ≥78°C.[1]

2. PCR Amplification:

Reagent Final Concentration Volume (50 µL reaction)
5x High-Fidelity Buffer1x10 µL
dNTPs (10 mM)200 µM1 µL
Forward Primer (10 µM)0.5 µM2.5 µL
Reverse Primer (10 µM)0.5 µM2.5 µL
Template DNA (1-10 ng/µL)1-10 ng1 µL
High-Fidelity DNA Polymerase1-2 units0.5 µL
DMSO (optional)2-8%1-4 µL
Nuclease-free water-to 50 µL

PCR Cycling Conditions:

Step Temperature Time Cycles
Initial Denaturation98°C30 sec1
Denaturation98°C10 sec18-25
Annealing55-68°C30 sec
Extension72°C30-60 sec/kb
Final Extension72°C2 min1
Hold4°C

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme (20 U/µL) directly to the PCR product.

  • Incubate at 37°C for 1-2 hours.

4. Transformation:

  • Transform 1-5 µL of the DpnI-digested PCR product into high-efficiency competent E. coli cells.

  • Follow the manufacturer's protocol for transformation.

  • Plate on an appropriate antibiotic selection plate and incubate overnight at 37°C.

5. Analysis:

  • Pick several colonies and grow overnight cultures.

  • Isolate plasmid DNA using a miniprep kit.

  • Verify the desired mutation by Sanger sequencing.

IV. Visualizations

A. Experimental Workflow for Site-Directed Mutagenesis

Site_Directed_Mutagenesis_Workflow cluster_prep Preparation cluster_pcr Amplification cluster_digestion Template Removal cluster_transform Introduction into Host cluster_analysis Verification primer_design Primer Design pcr_reaction PCR with Mutagenic Primers primer_design->pcr_reaction template_prep Template DNA Preparation template_prep->pcr_reaction dpni_digestion DpnI Digestion pcr_reaction->dpni_digestion transformation Transformation into E. coli dpni_digestion->transformation colony_selection Colony Selection transformation->colony_selection sequencing Sanger Sequencing colony_selection->sequencing No_PCR_Product_Troubleshooting start No PCR Product check_pcr_components Check PCR Components (Polymerase, dNTPs, Buffer) start->check_pcr_components check_template Verify Template DNA (Concentration & Purity) check_pcr_components->check_template Components OK success PCR Product Obtained check_pcr_components->success Issue Found & Fixed optimize_pcr Optimize PCR Conditions (Annealing Temp, Extension Time) check_template->optimize_pcr Template OK check_template->success Issue Found & Fixed add_enhancer Add PCR Enhancer (e.g., DMSO for preS1) optimize_pcr->add_enhancer Still No Product optimize_pcr->success Optimization Successful redesign_primers Redesign Primers add_enhancer->redesign_primers Still No Product add_enhancer->success Enhancer Worked redesign_primers->success New Primers Work

References

Technical Support Center: Enhancing the Immunogenicity of HBV Peptide Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the immunogenicity of Hepatitis B Virus (HBV) peptide vaccines. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low immunogenicity of synthetic peptide vaccines?

A1: Synthetic peptides, while offering advantages in safety and specificity, often exhibit low immunogenicity. This is primarily due to their small size, which can lead to rapid degradation by proteases and inefficient uptake by antigen-presenting cells (APCs). Furthermore, they may lack the necessary components to activate innate immunity, which is crucial for initiating a robust adaptive immune response. Without proper formulation, peptides can also induce T-cell tolerance rather than activation.[1][2][3]

Q2: How do adjuvants enhance the immune response to HBV peptide vaccines?

A2: Adjuvants are critical components in peptide vaccine formulations that boost the immune response through several mechanisms. They can create a "depot" effect, slowly releasing the antigen to prolong exposure to the immune system. More importantly, many adjuvants activate APCs, such as dendritic cells (DCs), by binding to pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This activation leads to the upregulation of co-stimulatory molecules and the production of cytokines, which are essential for T-cell priming and differentiation.[4][5][6][7]

Q3: What are the different types of delivery systems available for HBV peptide vaccines, and how do they improve immunogenicity?

A3: Various delivery systems can enhance the efficacy of peptide vaccines. These include:

  • Liposomes and Nanoparticles: These particulate systems can protect peptides from degradation, facilitate their uptake by APCs, and can be formulated to co-deliver adjuvants and antigens to the same cell.[7][8]

  • Virus-Like Particles (VLPs): VLPs are self-assembling viral proteins that mimic the structure of a virus without being infectious. They can present peptide epitopes in a highly repetitive manner, which efficiently cross-links B-cell receptors and promotes a strong antibody response.[9]

  • Emulsions: Adjuvants like MF59 (an oil-in-water emulsion) can enhance antigen uptake and induce a localized inflammatory response that attracts immune cells to the injection site.

Q4: How can I assess the immunogenicity of my HBV peptide vaccine candidate in a preclinical model?

A4: Assessing immunogenicity typically involves both humoral (antibody-based) and cellular (T-cell-based) immune responses. Key assays include:

  • ELISA (Enzyme-Linked Immunosorbent Assay): To measure the titer and isotype of HBV-specific antibodies in the serum of immunized animals.

  • ELISpot (Enzyme-Linked Immunospot Assay): To quantify the number of antigen-specific T-cells that secrete cytokines (e.g., IFN-γ) upon stimulation with HBV peptides.[10][11]

  • Intracellular Cytokine Staining (ICS) with Flow Cytometry: To identify and phenotype antigen-specific T-cells (e.g., CD4+ and CD8+) and measure their production of multiple cytokines simultaneously.[12][13]

Troubleshooting Guides

Problem 1: Low or undetectable antibody titers after immunization.

Possible Cause Troubleshooting Suggestion
Poor Peptide Immunogenicity - Incorporate a known T-helper epitope into your peptide sequence. - Conjugate the peptide to a carrier protein (e.g., KLH, CRM197) to provide T-cell help.[7] - Consider using a delivery system that presents the peptide in a multivalent fashion, such as VLPs.[9]
Ineffective Adjuvant - Screen a panel of adjuvants with different mechanisms of action (e.g., TLR agonists, alum). - Ensure co-localization of the peptide antigen and adjuvant. Covalently linking the peptide to the adjuvant can be highly effective.[7]
Peptide Degradation - Use modified amino acids or cyclization to increase peptide stability. - Encapsulate the peptide in a delivery system like liposomes or PLGA microparticles to protect it from proteases.[8]
Suboptimal Immunization Route - Compare different routes of administration (e.g., subcutaneous, intramuscular, intravenous). The route can significantly impact the type and magnitude of the immune response.[14]

Problem 2: Weak or absent T-cell responses (IFN-γ ELISpot or ICS).

Possible Cause Troubleshooting Suggestion
Lack of CTL Epitopes - Use in silico prediction tools to identify potential CD8+ T-cell epitopes within your target HBV protein. - Use overlapping peptide pools covering the entire protein to screen for T-cell responses.
Inappropriate Adjuvant for T-cell Response - Alum is known to primarily induce a Th2-biased (humoral) response. For strong cellular immunity (Th1), consider adjuvants like CpG ODN (a TLR9 agonist) or Poly(I:C) (a TLR3 agonist).[4]
T-cell Exhaustion or Tolerance - In chronic HBV models, T-cells may be exhausted. Consider therapeutic vaccination strategies that include checkpoint inhibitors (e.g., anti-PD-1).[11][15] - Optimize the peptide dose; high doses of soluble peptide can sometimes induce tolerance.[1]
Issues with T-cell Assay - Ensure the viability of splenocytes or PBMCs is high. - Titrate the concentration of the peptide used for in vitro restimulation. - Include a positive control (e.g., PMA/Ionomycin or a mitogen like Con A) to verify cell reactivity and assay performance.

Problem 3: High variability in immune responses between individual animals.

Possible Cause Troubleshooting Suggestion
Genetic Background of Animals - If using outbred mice, consider switching to an inbred strain to reduce genetic variability. - Be aware that the MHC haplotype of the animal strain will influence which peptide epitopes are presented.
Inconsistent Vaccine Formulation - Ensure the vaccine formulation is homogenous. For emulsions, ensure proper mixing. For particulate vaccines, ensure consistent particle size and peptide loading.
Variability in Immunization Procedure - Standardize the injection volume and location across all animals. Ensure proper training of personnel performing the immunizations.

Data Presentation

Table 1: Comparison of Adjuvants for HBV Peptide/Protein Vaccines

AdjuvantTypePrimary Mechanism of ActionPredominant Immune ResponseReference
Alum (Aluminum Hydroxide/Phosphate) Mineral SaltDepot formation, NLRP3 inflammasome activationTh2 (Humoral)[4][6][15]
CpG ODN (e.g., 1018 ISS) TLR9 AgonistActivation of pDCs and B cells via TLR9Th1 (Cellular)[15][16]
Poly(I:C) TLR3 AgonistActivation of DCs via TLR3, induction of Type I IFNsTh1 (Cellular)[4]
Monophosphoryl Lipid A (MPL) TLR4 AgonistActivation of APCs via TLR4Th1 (Cellular)[15]
Saponins (e.g., QS-21) Plant-derivedForms ISCOMs, induces inflammasome activationBalanced Th1/Th2[5]

Table 2: Immunogenicity of a 3-Antigen vs. a Single-Antigen HBV Vaccine

Vaccine GroupSeroprotection Rate (SPR) after 2 Doses (%)Geometric Mean Concentration (GMC) of anti-HBs (mIU/mL) after 3 Doses
3-Antigen (Pre-S1/Pre-S2/S) HBV Vaccine 90.34434.3
Single-Antigen (S) HBV Vaccine 75.31349.5
Data from a Phase 3 clinical trial in adults aged 18-45 years. Seroprotection is defined as anti-HBs concentration ≥10 mIU/mL.[6]

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay for Quantifying HBV-Specific T-Cells

This protocol is adapted for measuring IFN-γ secreting T-cells from immunized mice.

Materials:

  • 96-well PVDF membrane plates, pre-coated with anti-mouse IFN-γ capture antibody.

  • Spleens from immunized and control mice.

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.

  • HBV peptide pool (e.g., overlapping peptides from HBsAg or HBcAg).

  • Biotinylated anti-mouse IFN-γ detection antibody.

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP).

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).

  • ELISpot plate reader.

Procedure:

  • Plate Preparation: If not pre-coated, coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C. Wash and block the plate with RPMI-10% FBS for at least 2 hours at room temperature.

  • Splenocyte Preparation: Isolate spleens from immunized mice under sterile conditions. Prepare a single-cell suspension by mechanical disruption. Lyse red blood cells using an ACK lysis buffer. Wash the splenocytes and resuspend in complete RPMI medium. Count viable cells using a hemocytometer and trypan blue exclusion.

  • Cell Plating and Stimulation:

    • Add 2 x 10^5 to 5 x 10^5 splenocytes per well.

    • Add the HBV peptide pool to the appropriate wells at a pre-determined optimal concentration (e.g., 1-5 µg/mL per peptide).

    • Include a negative control well (cells with medium only or a non-relevant peptide).

    • Include a positive control well (cells stimulated with a mitogen like Concanavalin A or PMA/Ionomycin).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection of Secreted Cytokine:

    • Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated anti-mouse IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.

    • Wash the plate with PBST.

    • Add Streptavidin-ALP or Streptavidin-HRP and incubate for 1 hour at room temperature.

    • Wash the plate with PBST, followed by a final wash with PBS.

  • Spot Development and Analysis:

    • Add the substrate solution to each well and monitor for spot development (typically 5-30 minutes).

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISpot reader. The spots represent individual IFN-γ-secreting cells.

Adapted from references[10][11].

Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the simultaneous identification of the phenotype and cytokine production of antigen-specific T-cells.

Materials:

  • Splenocytes or PBMCs from immunized animals.

  • HBV peptide pool.

  • Protein transport inhibitors (e.g., Brefeldin A or Monensin).

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8).

  • Fixation/Permeabilization buffer.

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Flow cytometer.

Procedure:

  • Cell Stimulation:

    • In a 96-well round-bottom plate, add 1-2 x 10^6 splenocytes or PBMCs per well.

    • Add the HBV peptide pool for stimulation. Include unstimulated (negative) and mitogen-stimulated (positive) controls.

    • Add co-stimulatory antibodies (e.g., anti-CD28/CD49d) to enhance T-cell activation.

    • Incubate for 1-2 hours at 37°C.

    • Add a protein transport inhibitor (e.g., Brefeldin A) to all wells to trap cytokines inside the cells.

    • Incubate for an additional 4-6 hours at 37°C.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) and a viability dye.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells with a permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in permeabilization buffer containing a cocktail of fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α).

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer, then resuspend in FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software. Gate on live, single lymphocytes, then on CD4+ and CD8+ T-cell populations. Within each population, quantify the percentage of cells producing each cytokine in response to peptide stimulation.

Adapted from references[12][13].

Mandatory Visualizations

Signaling Pathways

TLR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Activation TLR Toll-like Receptor (e.g., TLR9) MyD88 MyD88 TLR->MyD88 recruits Adjuvant Adjuvant (e.g., CpG ODN) Adjuvant->TLR binds IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB (in nucleus) TRAF6->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α) NFkB->Cytokines induces transcription CoStim Co-stimulatory Molecules (CD80/86) NFkB->CoStim induces expression TCell Naive T-Cell Cytokines->TCell Signal 3 CoStim->TCell Signal 2 ActivatedTCell Effector T-Cell TCell->ActivatedTCell Activation & Differentiation Vaccine_Workflow cluster_Analysis 4. Immunogenicity Analysis Formulation 1. Vaccine Formulation (Peptide + Adjuvant/Delivery System) Immunization 2. Animal Immunization (e.g., Mice, Prime-Boost Schedule) Formulation->Immunization Sample 3. Sample Collection (Serum, Spleen) Immunization->Sample Humoral Humoral Response Sample->Humoral Cellular Cellular Response Sample->Cellular ELISA ELISA (Antibody Titer) Humoral->ELISA ELISpot ELISpot (IFN-γ secreting cells) Cellular->ELISpot ICS ICS / Flow Cytometry (Cytokine+ T-cells) Cellular->ICS Result 5. Data Interpretation (Efficacy Assessment) ELISA->Result ELISpot->Result ICS->Result

References

Validation & Comparative

A Comparative Guide to Immunodominant Epitopes: Benchmarking HBV-S 28-39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Hepatitis B Virus (HBV) surface antigen epitope S 28-39 with other well-characterized immunodominant epitopes from globally significant pathogens: Human Immunodeficiency Virus (HIV), Influenza A Virus, and Cytomegalomegalovirus (CMV). The following sections present quantitative data on the immunogenicity of these epitopes, detailed experimental protocols for assessing T-cell responses, and a visualization of the underlying T-cell activation pathway.

Data Presentation: Quantitative Comparison of Immunodominant Epitopes

The immunogenicity of an epitope is a critical determinant of its potential as a vaccine candidate or a target for immunotherapy. The following table summarizes key quantitative data on the T-cell responses elicited by HBV-S 28-39 and selected immunodominant epitopes from other viruses.

EpitopeVirusProteinSequenceHLA RestrictionT-Cell Response MetricReported ValuesCitation(s)
S 28-39 Hepatitis B Virus (HBV)Surface Antigen (HBsAg)IPQSLDSWWTSLH-2Ld% of CD8+ T-cells (DimerX)7.1 ± 2.0% (peak)[1]
IFN-γ ELISPOT (SFC/10^6 cells)~100 - 400[2][3]
Gag SL9 HIV-1GagSLYNTVATLHLA-A02:01% of CD8+ T-cellsUp to 75% of HLA-A02:01+ patients in chronic phase[4]
IFN-γ ELISPOT (SFU/10^6 PBMCs)4270 (autologous peptide)[3]
M1 58-66 Influenza A VirusMatrix Protein 1 (M1)GILGFVFTLHLA-A02:01, HLA-C08% of CD8+ T-cells (IFN-γ+)8.3 - 25.3%[5]
% of CD8+ T-cells (CD107a+)14.3 - 45.7%[5]
pp65 495-503 Cytomegalovirus (CMV)pp65NLVPMVATVHLA-A*02:01% of CD8+ T-cells (Pentamer)Often > 0.5%, can exceed 2%[6]
% of CD3+ T-cells (IFN-γ+)0.3% (pre-enrichment)[7]

SFC: Spot Forming Cells; SFU: Spot Forming Units

Experimental Protocols

The data presented above were generated using standard immunological assays. Below are detailed methodologies for two of the most common techniques cited: the IFN-γ ELISPOT assay and Intracellular Cytokine Staining (ICS) with Flow Cytometry.

IFN-γ Enzyme-Linked Immunospot (ELISPOT) Assay

This assay quantifies the number of single cells secreting a specific cytokine, in this case, Interferon-gamma (IFN-γ), upon stimulation with a specific epitope.

Materials:

  • PVDF membrane 96-well ELISPOT plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Epitope peptide of interest

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Positive control (e.g., Phytohemagglutinin - PHA)

  • Negative control (e.g., irrelevant peptide or medium alone)

Procedure:

  • Plate Coating: Pre-wet the ELISPOT plate with 35% ethanol (B145695) for 1 minute, then wash three times with sterile PBS. Coat the wells with anti-IFN-γ capture antibody overnight at 4°C.[6]

  • Blocking: Wash the plate to remove unbound capture antibody and block the membrane with cell culture medium for at least 2 hours at 37°C to prevent non-specific binding.[6]

  • Cell Plating and Stimulation: Prepare a single-cell suspension of PBMCs. Add the cells to the wells along with the specific epitope peptide at a pre-determined optimal concentration. Include positive and negative control wells. Incubate for 18-48 hours at 37°C in a 5% CO2 incubator.[6][8]

  • Detection: Lyse the cells and wash the plate to remove cellular debris. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.[5]

  • Enzyme Conjugation: Wash the plate and add streptavidin-ALP or -HRP. Incubate for 45-60 minutes at room temperature.[5][6]

  • Spot Development: Wash the plate thoroughly. Add the appropriate substrate and incubate until distinct spots emerge. Stop the reaction by washing with distilled water.[5][6]

  • Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric analysis of individual cells, enabling the identification of the phenotype of cytokine-producing cells (e.g., CD8+ T-cells) and the simultaneous measurement of multiple cytokines.

Materials:

  • PBMCs

  • Epitope peptide of interest

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibody against intracellular IFN-γ

  • Flow cytometer

Procedure:

  • Cell Stimulation: Stimulate PBMCs with the epitope peptide in the presence of a protein transport inhibitor for 4-6 hours. This prevents the secretion of cytokines, causing them to accumulate inside the cell.[9]

  • Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) to identify the T-cell population of interest.[10]

  • Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve cell morphology. Then, permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin) to allow antibodies to enter the cell.[7][10]

  • Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated anti-IFN-γ antibody.[7]

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of CD8+ T-cells that are positive for IFN-γ.

Mandatory Visualization

T-Cell Receptor Signaling Pathway

The recognition of an immunodominant epitope by a T-cell is the initial step in a complex signaling cascade that leads to T-cell activation, proliferation, and effector functions, such as cytokine release. The following diagram illustrates a simplified overview of the T-cell receptor (TCR) signaling pathway.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC Peptide-MHC TCR TCR pMHC->TCR Signal 1 Lck Lck TCR->Lck CD8 CD8 CD8->Lck CD28 CD28 B7 B7 B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT AP1 AP-1 ZAP70->AP1 PLCG1 PLCγ1 LAT->PLCG1 PIP2 PIP2 PLCG1->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Calcineurin Calcineurin IP3->Calcineurin Ca2+ release PKC PKCθ DAG->PKC NFAT NFAT Calcineurin->NFAT NFkB NF-κB PKC->NFkB Gene Gene Transcription (Cytokines, etc.) NFAT->Gene NFkB->Gene AP1->Gene

References

Validating HBV preS1 as a Therapeutic Target: A Comparative Guide to Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The preS1 domain of the large hepatitis B virus (HBV) surface protein (L-HBsAg) has emerged as a clinically validated therapeutic target for the management of chronic HBV and hepatitis D virus (HDV) infections. Its essential role in mediating viral entry into hepatocytes through interaction with the sodium taurocholate co-transporting polypeptide (NTCP) receptor presents a prime opportunity for therapeutic intervention. This guide provides a comparative overview of therapeutic agents targeting HBV preS1, supported by experimental data and detailed methodologies, to inform ongoing research and drug development efforts.

Mechanism of Action: Blocking the Gateway to Infection

The fundamental principle behind targeting HBV preS1 is the inhibition of viral entry, the very first step in the infection cascade. The preS1 domain of the L-HBsAg protein contains a specific binding site for the NTCP receptor, which is predominantly expressed on the surface of liver cells.[1][2] This interaction is critical for the attachment and subsequent internalization of the virus into hepatocytes.[1][2] Therapeutic agents targeting this interaction act as competitive inhibitors, effectively blocking the binding of HBV to NTCP and preventing the initiation of infection.[1][2][3] This mechanism not only prevents new infections of healthy hepatocytes but may also disrupt the recycling of viral particles within already infected cells.[2]

HBV_Entry_Pathway cluster_Hepatocyte Hepatocyte NTCP NTCP Receptor Endocytosis Endocytosis NTCP->Endocytosis Internalization Uncoating Uncoating Endocytosis->Uncoating Nucleus Nucleus Uncoating->Nucleus cccDNA cccDNA Formation Nucleus->cccDNA HBV HBV Virion preS1 preS1 Domain preS1->NTCP Binding

Therapeutic Agents Targeting HBV preS1

A new class of antiviral agents, known as entry inhibitors, has been developed to specifically target the HBV preS1-NTCP interaction. These agents primarily include lipopeptides and monoclonal antibodies.

Bulevirtide (B8819968) (formerly Myrcludex B)

Bulevirtide is a first-in-class entry inhibitor and a synthetic lipopeptide composed of 47 amino acids derived from the HBV preS1 domain.[3] It acts as a potent and specific inhibitor of the HBV/NTCP interaction.[4] Bulevirtide is approved in the European Union for the treatment of chronic HDV infection.[3][5]

Monoclonal Antibodies

Fully human monoclonal antibodies that target the preS1 domain of the HBV large surface protein represent another promising therapeutic strategy. These antibodies physically obstruct the binding of the virus to the NTCP receptor.

  • HH-003 (Libevitug) : This is a human monoclonal antibody that specifically targets the preS1 domain, thereby blocking the engagement of preS1 with the NTCP receptor.[5] It has received Breakthrough Therapy Designation from the U.S. FDA for the treatment of chronic HDV infection.[6]

Inhibitor_Mechanism HBV HBV Virion (preS1 domain) NTCP NTCP Receptor HBV->NTCP Binding Blocked Inhibitor preS1 Inhibitor (e.g., Bulevirtide, HH-003) Inhibitor->NTCP Blocks Binding Site

Comparative Performance Data

The following table summarizes the available quantitative data for key preS1 inhibitors. Direct head-to-head comparative studies are limited; however, data from individual preclinical and clinical trials provide valuable insights into their respective potencies.

Therapeutic AgentTypeTargetIC50 / EC50Clinical Development PhaseReference
Bulevirtide (Myrcludex B) LipopeptideNTCPIC50: Sub-nanomolar rangeEC50: 0.44 - 0.73 nM (against various HBV/HDV genotypes)Approved (for HDV)[7][8]
HH-003 (Libevitug) Monoclonal AntibodypreS1 DomainData not publicly availablePhase 2/3 (for HDV)[3][5][6][9]

Experimental Protocols for Target Validation

The validation of HBV preS1 as a therapeutic target relies on robust in vitro and in vivo experimental models that can accurately recapitulate the viral entry process.

In Vitro Models
  • Primary Human Hepatocytes (PHHs) : Considered the gold standard for in vitro HBV infection studies as they are the natural host cells. However, their use is limited by availability and variability.

  • HepaRG Cells : A human hepatoma cell line that can be differentiated into hepatocyte-like cells.[10] Differentiated HepaRG cells express NTCP and are susceptible to HBV infection, making them a valuable tool for studying viral entry and screening inhibitors.[10][11][12]

  • NTCP-expressing Hepatoma Cell Lines (e.g., HepG2-NTCP) : Genetically engineered cell lines, such as HepG2, that stably express the human NTCP receptor.[13] These cells become susceptible to HBV infection and are widely used for high-throughput screening of entry inhibitors.[13]

Key Experimental Assay: HBV Entry Inhibition Assay

Objective: To determine the efficacy of a test compound in blocking HBV entry into susceptible cells.

Materials:

  • Differentiated HepaRG cells or HepG2-NTCP cells

  • HBV inoculum (cell culture-derived or from patient serum)

  • Test compound (e.g., preS1 inhibitor)

  • Cell culture media and supplements

  • Reagents for quantifying HBV markers (e.g., HBsAg, HBV DNA)

Protocol:

  • Cell Seeding: Plate differentiated HepaRG or HepG2-NTCP cells in appropriate culture plates and allow them to adhere.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound for a defined period (e.g., 2 hours) at 37°C.

  • HBV Inoculation: Add HBV inoculum to the cells in the presence of the test compound. Polyethylene glycol (PEG) may be included to enhance infection efficiency.

  • Infection Period: Incubate the cells for 16-24 hours at 37°C to allow for viral entry.

  • Washing: Thoroughly wash the cells to remove unbound virus and test compound.

  • Culture Maintenance: Culture the cells for an additional 7-10 days to allow for the establishment of infection and production of viral markers.

  • Quantification of Infection:

    • Supernatant Analysis: Collect the cell culture supernatant and quantify secreted HBsAg or HBV DNA using ELISA or qPCR, respectively.

    • Intracellular Analysis: Lyse the cells and quantify intracellular HBV DNA or cccDNA by qPCR.

  • Data Analysis: Determine the IC50 or EC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Experimental_Workflow cluster_workflow HBV Entry Inhibition Assay Workflow Start Seed Cells (HepaRG or HepG2-NTCP) Pre-incubation Pre-incubate with Inhibitor Infection Inoculate with HBV Wash Wash to Remove Unbound Virus Culture Culture for 7-10 Days Analysis Quantify HBV Markers (HBsAg, HBV DNA) End Determine IC50/EC50

In Vivo Models
  • Humanized Mouse Models: Immunodeficient mice transplanted with human liver cells. These models support HBV infection and are crucial for evaluating the in vivo efficacy and safety of entry inhibitors.[1]

  • Tupaia (Tree Shrew) Model: A small primate that is naturally susceptible to HBV infection, as its NTCP receptor is functional for HBV entry.[14]

Conclusion

The validation of HBV preS1 as a therapeutic target has paved the way for a new class of antiviral drugs that act by inhibiting viral entry. Bulevirtide has demonstrated the clinical potential of this approach, and monoclonal antibodies like HH-003 are showing promise in clinical trials. The continued development and optimization of preS1 inhibitors, facilitated by robust in vitro and in vivo models, hold significant potential for achieving functional cure in patients with chronic HBV and HDV infections. This comparative guide provides a foundational understanding for researchers and drug developers working to advance this exciting therapeutic strategy.

References

confirming findings on the immunogenicity of HBV-S 28-39

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the immunogenicity of the Hepatitis B Virus surface antigen (HBsAg) derived peptide, HBV-S 28-39. Intended for researchers, scientists, and professionals in drug development, this document summarizes key experimental findings, details relevant methodologies, and visualizes associated biological pathways and workflows.

Comparative Immunogenicity Data

The immunogenicity of the HBV-S 28-39 peptide, a well-established H-2Ld-restricted cytotoxic T lymphocyte (CTL) epitope in BALB/c mice, has been evaluated across various vaccine platforms and in comparison to other stimulation strategies. The following tables summarize the quantitative data from key studies, primarily focusing on the production of interferon-gamma (IFN-γ) as a marker of cellular immune response.

Vaccination StrategyAdjuvant/Co-administered AntigenMean IFN-γ Spot Forming Cells (SFCs) / 10^6 Splenocytes (± SEM)Reference
DNA Prime - Adenovirus Boost (D-A)None~350[1]
DNA Prime - Adenovirus Boost (D-A)mIL-12 N220L~550[1]
Adenovirus Prime - Adenovirus Boost (A-A)None~150[1]
Adenovirus Prime - Adenovirus Boost (A-A)mIL-12 N220L~175[1]
DNA Prime onlyNone~50[1]
Adenovirus Prime onlyNone~100[1]

Table 1: Comparison of IFN-γ ELISPOT responses to HBV-S 28-39 in different prime-boost vaccination regimens. Data indicates that a DNA prime followed by an adenovirus boost elicits the strongest T-cell response to the S 28-39 epitope, which is further enhanced by the co-delivery of a murine IL-12 adjuvant.[1]

Immunization GroupMean IFN-γ Spot Forming Cells (SFCs) / 10^6 Splenocytes (± SEM)Reference
Intranasal HBsAg + HBcAg~100[2]
Intramuscular HBsAg in alum~25[2]
Intranasal HBsAg in PBS~20[2]

Table 2: Comparison of IFN-γ ELISPOT responses to HBV-S 28-39 following nasal and intramuscular immunization. This study highlights the superior cellular immune response generated by the nasal co-administration of HBsAg and Hepatitis B core antigen (HBcAg) compared to traditional intramuscular vaccination with HBsAg in alum.[2] The number of peptide 28-39-specific IFN-γ-producing cells was fourfold higher in animals immunized with the combination of HBsAg plus HBcAg compared with either antigen alone.[2]

Treatment GroupMean IFN-γ Spot Forming Cells (SFCs) / 10^5 Splenocytes (± SEM)Reference
IDO-KO mice immunized with HBsAg + α-GalCer~180[3]
Wild-type mice immunized with HBsAg + α-GalCer~80[3]
Wild-type mice immunized with HBsAg + α-GalCer + 1-MT (IDO inhibitor)~150[3]

Table 3: Impact of Indoleamine 2,3-dioxygenase (IDO) inhibition on the HBV-S 28-39-specific T-cell response. These findings demonstrate that the immunogenicity of HBV-S 28-39 can be significantly enhanced by inhibiting the immunosuppressive enzyme IDO.[3]

Experimental Protocols

IFN-γ ELISPOT Assay

The Enzyme-Linked ImmunoSpot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. The following is a generalized protocol for measuring HBV-S 28-39-specific IFN-γ producing cells.

Materials:

  • 96-well PVDF membrane plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP)

  • BCIP/NBT substrate

  • HBV-S 28-39 peptide (IPQSLDSWWTSL)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Splenocytes isolated from immunized mice

Procedure:

  • Plate Coating: Coat the 96-well PVDF plates with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plates with sterile PBS and block with complete RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.

  • Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add 2 x 10^5 to 1 x 10^6 cells per well.

  • Stimulation: Add the HBV-S 28-39 peptide to the wells at a final concentration of 1-10 µg/mL. Include negative control wells (cells without peptide) and positive control wells (cells with a mitogen like Concanavalin A).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plates with PBS containing 0.05% Tween 20 (PBST).

    • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash with PBST and add Streptavidin-ALP. Incubate for 1 hour at room temperature.

    • Wash again and add the BCIP/NBT substrate.

  • Spot Development: Allow the spots to develop in the dark. Stop the reaction by washing with distilled water.

  • Analysis: Air-dry the plates and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

Visualizations

Experimental Workflow for Assessing Peptide Immunogenicity

G cluster_0 Immunization Phase cluster_1 Cell Isolation and Preparation cluster_2 ELISPOT Assay cluster_3 Data Analysis Immunization Immunize BALB/c mice with vaccine candidate Booster Administer booster dose (optional) Immunization->Booster Spleen Isolate splenocytes from immunized mice Booster->Spleen Cell_Count Perform cell count and viability assessment Spleen->Cell_Count Stimulation Plate cells and stimulate with HBV-S 28-39 peptide Cell_Count->Stimulation Plate_Prep Coat and block ELISPOT plate Plate_Prep->Stimulation Incubation Incubate and allow cytokine secretion Stimulation->Incubation Detection Add detection antibody, enzyme conjugate, and substrate Incubation->Detection Spot_Counting Count spots using ELISPOT reader Detection->Spot_Counting Analysis Calculate SFCs per million cells and perform statistical analysis Spot_Counting->Analysis

Caption: Experimental workflow for evaluating HBV-S 28-39 immunogenicity.

T-Cell Receptor Signaling Pathway

The HBV-S 28-39 peptide is presented by MHC class I molecules on the surface of antigen-presenting cells (APCs) or infected cells. This complex is recognized by the T-cell receptor (TCR) on CD8+ T-cells, initiating a signaling cascade that leads to T-cell activation, proliferation, and effector functions, such as the secretion of IFN-γ.

G cluster_0 Cell Membrane cluster_1 cluster_2 cluster_3 Intracellular Signaling Cascade cluster_4 T-Cell Effector Functions APC APC / Infected Cell TCell CD8+ T-Cell MHC MHC-I + HBV-S 28-39 TCR TCR MHC->TCR Recognition CD3 CD3 TCR->CD3 CD8 CD8 CD8->MHC Lck Lck CD3->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT / SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 AP1 AP-1 LAT_SLP76->AP1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Cytokine IFN-γ Secretion NFkB->Cytokine Proliferation Proliferation NFkB->Proliferation Cytotoxicity Cytotoxicity NFkB->Cytotoxicity NFAT->Cytokine NFAT->Proliferation NFAT->Cytotoxicity AP1->Cytokine AP1->Proliferation AP1->Cytotoxicity

Caption: T-Cell Receptor (TCR) signaling pathway activation by HBV-S 28-39.

References

Navigating the HBV Maze: A Comparative Guide to the Cross-Reactivity of Anti-preS1 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of combating Hepatitis B virus (HBV), the preS1 domain of the large hepatitis B surface protein (L-HBsAg) represents a critical target for neutralizing antibodies. Its essential role in viral entry into hepatocytes makes it a prime candidate for therapeutic intervention. This guide provides a comprehensive comparison of the cross-reactivity profiles of various antibodies targeting the HBV preS1 domain, supported by experimental data and detailed methodologies, to aid in the development of broadly effective HBV therapies.

The N-terminal region of the preS1 domain is crucial for the attachment of HBV to its cellular receptor, the sodium taurocholate cotransporting polypeptide (NTCP).[1][2] Antibodies that can effectively block this interaction are highly sought after for their potential to prevent viral spread and establish a functional cure. A key challenge in this endeavor is the genetic diversity of HBV, which is classified into at least ten genotypes (A-J).[3][4] An ideal therapeutic antibody should exhibit broad cross-reactivity, neutralizing a wide range of these genotypes.

Comparative Analysis of Anti-preS1 Antibody Performance

This section summarizes the binding affinities and neutralization capabilities of several monoclonal antibodies (mAbs) targeting the preS1 domain across different HBV genotypes. The data has been compiled from multiple studies to provide a comparative overview.

Antibody/MoleculeTarget Epitope (Amino Acid Residues)Genotype(s) TestedBinding Affinity (KD)Neutralization Potency (IC50)Key Findings & Cross-ReactivityReference
1A8 19-34 (within NPLGFFP motif)A, B, C, D3.55 nM (to Genotype C)Effective against Genotype DBinds to major HBV genotypes (A-D)[3][5]. Recognizes highly conserved residues Leu22, Gly23, and Phe25[6].[3][5][6]
Epitope I MAbs N-terminus of preS1(2-47)A, B, C, DNot specifiedNeutralized genotypes A, B, and C. Did not neutralize genotype D.Identified as a semi-pangenotypic neutralizing epitope[1].[1]
Epitope III MAbs C-terminus of preS1(2-47)A, B, C, DNot specifiedNeutralized genotype C. Did not neutralize genotypes A, B, and D.Identified as a genotype-specific neutralizing epitope[1].[1]
HzKR359-1 19-26A, B, C, H, JNot specifiedNot specifiedBinds to five genotypes (A, B, C, H, J)[4].[4]
HzKR127-3.2 37-45A, C, D, G, INot specifiedNot specifiedBinds to five genotypes (A, C, D, G, I)[4].[4]
Combination (HzKR359-1 + HzKR127-3.2) 19-26 and 37-45A, B, C, D, G, H, I, JNot specifiedNot specifiedCombination binds to eight genotypes, suggesting a strategy for broader coverage[4].[4]
Anti-preS(21-47) 21-47Not specifiedNot specifiedVirus-neutralizingDemonstrates the protective potential of antibodies targeting this region[7].[7]
Antibody 3-55 38-47Not specifiedHigh binding affinityNot specifiedDeveloped for a sensitive preS1 antigen detection ELISA[8].[8]

The Impact of Escape Mutations

A significant hurdle in the development of effective antibody-based therapies is the emergence of viral escape mutants. Mutations within the preS1 domain can alter the epitope recognized by a neutralizing antibody, thereby reducing or abrogating its binding and neutralizing capacity. For instance, an amino acid substitution at position 45 (aa45F) has been shown to significantly reduce the antigenicity of the preS1 region for certain antibodies.[9] Similarly, mutations within the "a" determinant of the S-domain, which can be influenced by antiviral drug pressure, can also impact the overall conformation and antigenicity of the envelope proteins.[10][11][12][13]

Visualizing the Mechanisms and Workflows

To better understand the context of anti-preS1 antibody development, the following diagrams illustrate the HBV entry pathway and a typical experimental workflow for antibody characterization.

HBV_Entry_Pathway cluster_virus Hepatitis B Virus (HBV) cluster_cell Hepatocyte cluster_antibody Therapeutic Intervention HBV HBV Virion preS1 preS1 Domain NTCP NTCP Receptor preS1->NTCP Binding Cell_Membrane Cell Membrane NTCP->Cell_Membrane Internalization Antibody Anti-preS1 Antibody Antibody->preS1 Neutralization (Blocks Binding) Antibody_Characterization_Workflow Immunization Immunization (e.g., with preS1 peptide) Hybridoma Hybridoma Technology or Phage Display Immunization->Hybridoma Screening Screening (e.g., ELISA for binding) Hybridoma->Screening Cloning Monoclonal Antibody Production & Purification Screening->Cloning Binding_Assay Binding Affinity & Epitope Mapping (e.g., ELISA, SPR, Alanine Scanning) Cloning->Binding_Assay Neutralization_Assay In Vitro Neutralization Assay (using hepatocyte cell lines) Cloning->Neutralization_Assay Cross_Reactivity Cross-Reactivity Testing (against different HBV genotypes) Binding_Assay->Cross_Reactivity Neutralization_Assay->Cross_Reactivity In_Vivo In Vivo Studies (e.g., animal models) Cross_Reactivity->In_Vivo

References

A Comparative Guide to the Efficacy of Novel HBV Peptide-Based Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of hepatitis B virus (HBV) therapeutics is evolving, with peptide-based vaccines emerging as a promising strategy to induce robust and specific immune responses. This guide provides a comparative analysis of the preclinical efficacy of two distinct and innovative HBV peptide-based vaccine candidates, summarizing key experimental data on their immunogenicity and antiviral effects. Detailed methodologies for the cited experiments are provided to support further research and development.

I. Overview of Compared Peptide-Based Vaccines

This guide focuses on two preclinical HBV vaccine candidates that have demonstrated significant efficacy in mouse models:

  • Poly6-Adjuvanted HBsAg Vaccine : A therapeutic vaccine approach utilizing a 6-mer HBV-derived peptide, Poly6, as an adjuvant to HBsAg. This strategy aims to enhance both humoral and cell-mediated immunity.

  • CR-T3-SEQ13 Particulate Vaccine : A novel B-cell epitope-based vaccine. It consists of a specific HBsAg peptide sequence (SEQ13) displayed on an immunoenhanced virus-like particle carrier (CR-T3) to stimulate a potent antibody response.

II. Quantitative Comparison of Vaccine Efficacy

The following tables summarize the key immunogenicity and antiviral efficacy data from preclinical studies in mouse models.

Table 1: Humoral Immune Response
Vaccine CandidateAnimal ModelKey FindingQuantitative Data (Illustrative)Citation
Poly6-Adjuvanted HBsAg C57BL/6 MiceSignificantly increased HBsAg-specific IgG, IgG1, and IgG2a titers compared to HBsAg with alum adjuvant alone.Mean titers of HBsAg-specific total IgG were markedly higher at 2 weeks post-vaccination.[1]
CR-T3-SEQ13 BALB/c MiceInduced a potent, dose-dependent anti-HBs antibody response.A dose of 30 µg resulted in high anti-HBs antibody titers that were sustained and increased with booster immunizations.[2]
Table 2: Cellular Immune Response
Vaccine CandidateAnimal ModelAssayKey FindingQuantitative Data (Illustrative)Citation
Poly6-Adjuvanted HBsAg C57BL/6 MiceIntracellular Cytokine Staining (Flow Cytometry)Significantly increased the expression of IFN-γ in both CD4+ (Th1) and CD8+ (Tc1) T-cells compared to HBsAg with alum.A notable increase in the percentage of IFN-γ expressing CD4+ and CD8+ T-cells.[1][3]
α-GalCer-HBsAg Conjugate C57BL/6J MiceIFN-γ ELISpotSignificantly increased numbers of IFN-γ-producing cells in the spleen upon restimulation with the relevant peptide epitope.Statistically significant increase in spot-forming cells compared to vehicle control.[4]
Table 3: Antiviral Efficacy in HBV Transgenic Mice
Vaccine CandidateAnimal ModelKey FindingQuantitative Data (Illustrative)Citation
Poly6-Adjuvanted HBsAg HBV Transgenic MiceSignificantly reduced serum HBV DNA and HBsAg levels at 7 weeks post-immunization.HBV DNA and HBsAg levels were substantially lower in the group vaccinated with HBsAg in combination with Poly6.[1]
CR-T3-SEQ13 HBV Transgenic MiceInduced long-term suppression of HBsAg and HBV DNA. With a 30 µg antigen dose, the average HBsAg level decreased by over 90%.Average HBsAg level in female mice decreased from ~4600 IU/mL to ~300 IU/mL.[2]

III. Experimental Protocols

A. Poly6-Adjuvanted HBsAg Vaccine Study[1][3]
  • Animal Models : C57BL/6 mice and HBV transgenic mice were used.

  • Vaccination Regimen : Mice were immunized with a prime-boost regimen. The vaccine formulation consisted of HBsAg combined with the Poly6 peptide and, in some groups, alum adjuvant.

  • Humoral Response Assessment : Serum samples were collected, and HBsAg-specific IgG and its subtypes (IgG1 and IgG2) were measured by ELISA.

  • Cellular Response Assessment : Splenocytes were isolated and stimulated with HBsAg. The expression of IFN-γ in CD4+ and CD8+ T-cells was analyzed using intracellular cytokine staining and flow cytometry.

  • Antiviral Efficacy Assessment : In HBV transgenic mice, serum levels of HBV DNA and HBsAg were quantified at specified time points post-vaccination to determine the reduction in viral load and antigenemia.

B. CR-T3-SEQ13 Particulate Vaccine Study[2]
  • Animal Models : BALB/c mice and HBV transgenic mice were utilized.

  • Vaccination Regimen : Mice received intramuscular injections of the CR-T3-SEQ13 vaccine with an aluminum adjuvant. Different antigen doses were tested (ranging from 0.6 µg to 60 µg). Booster immunizations were administered at specified intervals.

  • Humoral Response Assessment : Serum was collected, and anti-HBs antibody titers were measured by ELISA to assess the kinetics and dose-dependency of the antibody response.

  • Antiviral Efficacy Assessment : In HBV transgenic mice, serum HBsAg and HBV DNA levels were monitored over an extended period to evaluate the inhibitory effects of the vaccine.

IV. Visualizing Immune Pathways and Experimental Workflows

Signaling Pathway: Poly6-Adjuvanted Vaccine

The Poly6 peptide acts as an adjuvant, enhancing the immune response to HBsAg, primarily through the activation of dendritic cells (DCs) in a Type I Interferon (IFN-I) dependent manner.[1] This leads to a robust T-cell response.

Poly6_Signaling_Pathway Poly6 Poly6 Peptide Vaccine Poly6 + HBsAg Vaccine Poly6->Vaccine HBsAg HBsAg HBsAg->Vaccine DC Dendritic Cell (DC) Vaccine->DC Uptake IFNAR IFN-I Receptor (IFNAR) DC->IFNAR IFN-I Signaling DC_Activation DC Activation & Maturation IFNAR->DC_Activation Antigen_Presentation Antigen Presentation (MHC-I & MHC-II) DC_Activation->Antigen_Presentation Naive_T_Cell Naive T-Cell Antigen_Presentation->Naive_T_Cell Th1_Cell CD4+ Th1 Cell Naive_T_Cell->Th1_Cell Differentiation CTL CD8+ Cytotoxic T-Lymphocyte (CTL) Naive_T_Cell->CTL Differentiation IFN_gamma IFN-γ Secretion Th1_Cell->IFN_gamma CTL->IFN_gamma Immune_Response Enhanced Antiviral Immunity IFN_gamma->Immune_Response

Caption: IFN-I dependent activation of DCs by the Poly6 adjuvanted vaccine.

Experimental Workflow: Evaluating Therapeutic Efficacy

This diagram illustrates a general workflow for assessing the efficacy of a therapeutic HBV peptide-based vaccine in a transgenic mouse model.

Experimental_Workflow Start Start: HBV Transgenic Mice Grouping Baseline Measurement (HBsAg, HBV DNA) & Grouping Start->Grouping Vaccination Vaccination Schedule (Prime-Boost) Grouping->Vaccination Monitoring Periodic Blood Sampling Vaccination->Monitoring Humoral_Analysis Humoral Response Analysis (Anti-HBs ELISA) Monitoring->Humoral_Analysis Cellular_Analysis Cellular Response Analysis (ELISpot / Flow Cytometry) Monitoring->Cellular_Analysis Antiviral_Analysis Antiviral Efficacy (HBsAg & HBV DNA Quantification) Monitoring->Antiviral_Analysis Endpoint Endpoint Analysis & Data Comparison Humoral_Analysis->Endpoint Cellular_Analysis->Endpoint Antiviral_Analysis->Endpoint

Caption: Workflow for preclinical evaluation of HBV therapeutic vaccines.

V. Conclusion

The preclinical data for both the Poly6-adjuvanted HBsAg vaccine and the CR-T3-SEQ13 particulate vaccine demonstrate the potential of peptide-based strategies to elicit potent anti-HBV immune responses. The Poly6 approach highlights the importance of adjuvants in driving strong cell-mediated immunity, which is crucial for clearing infected cells. In contrast, the CR-T3-SEQ13 vaccine showcases the power of a B-cell epitope-focused approach to generate a robust and sustained antibody response capable of neutralizing the virus and reducing antigen load.

Both vaccine candidates show significant promise, with distinct mechanisms of action that could be beneficial for different patient populations or in combination therapies. Further clinical evaluation is necessary to translate these promising preclinical findings into effective therapeutic options for patients with chronic hepatitis B.

References

Safety Operating Guide

Proper Disposal Procedures for HBV Seq2 aa:28-39

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling: The disposal of materials contaminated with HBV (Hepatitis B Virus) Seq2 aa:28-39, a biological material, requires adherence to Biosafety Level 2 (BSL-2) practices to mitigate risks of exposure.[1][2][3][4][5] All personnel handling this material must be trained in BSL-2 procedures and wear appropriate Personal Protective Equipment (PPE), including lab coats, gloves, and eye protection.[1][2][3][4] Any procedures that could generate aerosols should be performed within a certified Biological Safety Cabinet (BSC).[1][3][4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe decontamination and disposal of solid and liquid wastes contaminated with HBV Seq2 aa:28-39.

1. On-Site Decontamination of Liquid Waste:

  • Collect all contaminated liquid waste in a leak-proof container clearly marked with the biohazard symbol.[6]

  • Add a suitable chemical disinfectant, such as a fresh 1:10 dilution of household bleach (providing a final concentration of >1000 ppm sodium hypochlorite), to the liquid waste.[7][8][9]

  • Ensure a minimum contact time of 30 minutes to allow for complete inactivation of the virus.[10]

  • After decontamination, the neutralized liquid can typically be disposed of down a sanitary sewer, followed by flushing with copious amounts of water.[6][11][12]

2. On-Site Decontamination of Solid Waste:

  • Sharps: All contaminated sharps (needles, glass slides, pipettes) must be immediately placed into a designated, puncture-resistant, leak-proof sharps container labeled with the biohazard symbol.[13][14][15] Do not recap or bend needles.[16]

  • Non-Sharps: Collect all other contaminated solid waste (gloves, pipette tips, culture plates) in an autoclave-safe biohazard bag.[12][15][17]

3. Final Disposal:

  • Autoclaving: The preferred method for treating solid biohazardous waste is steam autoclaving.[6][16] Place the sealed biohazard bags and full sharps containers in a secondary, leak-proof container for transport to the autoclave. Autoclave following validated cycle parameters (typically 121°C for a minimum of 30 minutes) to ensure sterilization.[6]

  • Waste Collection: After autoclaving, the waste is considered non-infectious and can be disposed of as regular laboratory waste, in accordance with institutional and local regulations.[6][11] The waste should be placed in designated regulated medical waste bins for collection by a certified biohazardous waste vendor.[15][17]

Quantitative Data for Decontamination

Effective decontamination relies on using appropriate disinfectants at the correct concentration and for a sufficient contact time. Hepatitis B virus is susceptible to a range of intermediate-to-high-level disinfectants.[18][19]

DisinfectantRecommended ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite 1:10 dilution of household bleach (>1000 ppm free chlorine)10-30 minutesHighly effective but can be corrosive to metals.[1][7][20]
Ethanol 70%10 minutesEffective for surface decontamination.[1][19]
Glutaraldehyde 2%10 minutesHigh-level disinfectant, often used for equipment.[18][19]
Hydrogen Peroxide Accelerated Hydrogen Peroxide (AHP) 0.5%5 minutesEffective for surface cleaning and disinfection.[8][10]

Experimental Protocol: Surface Decontamination Efficacy Assay

This protocol details a method to validate the effectiveness of a chosen disinfectant against HBV on a common laboratory surface.

Objective: To verify that the selected disinfectant and contact time effectively inactivates this compound on a non-porous surface (e.g., stainless steel).

Materials:

  • This compound viral stock of known titer.

  • Sterile stainless steel coupons (1x1 cm).

  • Chosen disinfectant (e.g., 70% Ethanol).

  • Neutralizing broth (e.g., D/E Neutralizing Broth).

  • Cell culture medium and appropriate susceptible cell line for viral titration.

  • Personal Protective Equipment (PPE) and Biological Safety Cabinet (BSC).

Procedure:

  • Preparation: Work within a BSC. Place sterile stainless steel coupons into sterile petri dishes.

  • Inoculation: Apply a 10 µL aliquot of the HBV viral stock onto the center of each coupon and allow it to air dry completely (approximating a spill).

  • Disinfection: Apply the disinfectant to the dried inoculum on the test coupons. Ensure complete coverage. Allow the disinfectant to remain for the prescribed contact time (e.g., 10 minutes).

  • Neutralization: At the end of the contact time, transfer each coupon into a tube containing neutralizing broth to stop the disinfectant's activity.

  • Elution: Vortex the tube vigorously for 60 seconds to elute any remaining viable virus from the coupon.

  • Titration: Perform serial dilutions of the eluate and use a suitable method (e.g., TCID50 assay) to determine the titer of any remaining infectious virus.

  • Controls: Run parallel control coupons treated with a sterile buffer (e.g., PBS) instead of disinfectant to establish the baseline viral recovery.

  • Analysis: Compare the viral titer from the disinfectant-treated coupons to the control coupons. A successful decontamination procedure should demonstrate a significant reduction in viral titer, meeting the required safety log reduction levels.

Visual Workflow and Logic Diagrams

G cluster_0 Waste Generation & Segregation cluster_1 On-Site Treatment cluster_2 Final Disposal a Use of this compound b Liquid Waste Collection (Leak-proof container) a->b Generates c Solid Waste (Non-Sharps) (Autoclave Bag) a->c Generates d Sharps Waste (Sharps Container) a->d Generates e Chemical Decontamination (e.g., 1:10 Bleach) b->e f Steam Autoclave (121°C, 30 min) c->f d->f g Dispose via Sanitary Sewer e->g h Dispose in Regulated Medical Waste f->h

Caption: Workflow for the proper disposal of HBV-contaminated materials.

G spill Biohazardous Spill Occurs ppe Don Appropriate PPE spill->ppe assess Assess Spill Volume & Location small_spill Small Spill (<5 mL) Inside BSC assess->small_spill Small large_spill Large Spill (>5 mL) or Outside BSC assess->large_spill Large ppe->assess cover Cover with absorbent material small_spill->cover evacuate Evacuate Area Notify EHS large_spill->evacuate disinfect Apply disinfectant (perimeter to center) cover->disinfect wait Wait for required contact time disinfect->wait cleanup Clean up debris with forceps/tongs wait->cleanup dispose Dispose as Biohazardous Waste cleanup->dispose

Caption: Decision tree for responding to a biohazardous spill.

References

Standard Operating Procedure: Handling and Disposal of HBV-Associated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of synthetic peptides associated with the Hepatitis B Virus (HBV), specifically focusing on sequences such as HBV Seq2 aa:28-39. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment and prevent potential exposure to biohazardous materials.

Hazard Identification and Risk Assessment

While synthetic peptides themselves are not infectious, they may be used in assays involving HBV-positive samples or viral components. Therefore, it is crucial to handle them within a framework of standard precautions for bloodborne pathogens. The primary risks are associated with cross-contamination and potential exposure to infectious materials used in conjunction with the peptide.

Personal Protective Equipment (PPE)

The appropriate level of PPE must be worn at all times when handling HBV-associated peptides and any potentially contaminated materials. The selection of PPE should be based on a risk assessment of the specific procedures being performed.[1][2]

PPE ItemSpecificationPurpose
Gloves Nitrile, single-useTo prevent skin contact with potentially infectious materials.[3][4]
Lab Coat Disposable or dedicatedTo protect skin and clothing from splashes and spills.[4]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes of potentially infectious liquids.[1][4]
Face Shield Required if there is a risk of splashingTo provide an additional layer of protection for the face and mucous membranes.[1][4][5]

Note: All PPE should be removed before leaving the work area to prevent cross-contamination.[1][5] Hands must be washed thoroughly after removing PPE.[1][5]

Operational Plan: Handling Protocol

This step-by-step guide outlines the safe handling of this compound in a laboratory setting.

3.1. Preparation

  • Designated Work Area: All work with the peptide and associated materials should be conducted in a designated area, such as a biological safety cabinet (BSC), especially if working with live virus or patient samples.

  • Gather Materials: Before starting, assemble all necessary equipment, including PPE, disinfectants, and waste disposal containers.[5]

3.2. Handling Procedure

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Aseptic Technique: Use aseptic techniques to minimize the risk of contamination.

  • Spill Management: In case of a spill, immediately cover the area with an appropriate disinfectant (e.g., a freshly prepared 1:10 dilution of household bleach or an EPA-registered tuberculocidal disinfectant). Allow for the recommended contact time before cleaning up with absorbent materials. All materials used for cleanup must be disposed of as biohazardous waste.[5]

3.3. Post-Procedure

  • Decontaminate Surfaces: Thoroughly decontaminate all work surfaces and equipment upon completion of work.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination (gloves, gown, face shield/goggles, mask).

  • Hand Hygiene: Wash hands with soap and water immediately after removing all PPE.

Disposal Plan

All waste contaminated with potentially infectious materials must be handled and disposed of as biohazardous waste in accordance with institutional and local regulations.[6]

Waste TypeDisposal ContainerTreatment Method
Solid Waste (gloves, lab coats, pipette tips, etc.)Labeled biohazard bags (red or orange)[7]Autoclave followed by disposal with medical waste.[5][8]
Liquid Waste (culture media, supernatants)Leak-proof, labeled biohazard containerDecontaminate with an appropriate disinfectant (e.g., bleach) before disposal down the sanitary sewer, or as per institutional guidelines.
Sharps (needles, serological pipettes)Puncture-resistant, labeled sharps container[8]Autoclave or incineration through a certified medical waste vendor.[8][9]

Experimental Protocols

While specific experimental protocols will vary, any procedure involving HBV-associated peptides should incorporate the safety measures outlined in this document. For example, in an in-vitro binding assay, all steps from peptide reconstitution to incubation with cells and subsequent analysis should be performed following the handling and disposal protocols described above.

Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling and disposal of HBV-associated peptides.

HBV_Peptide_Workflow cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal cluster_post Post-Procedure prep1 Designate Work Area prep2 Gather Materials & PPE prep1->prep2 handle1 Don PPE prep2->handle1 handle2 Perform Experiment handle1->handle2 handle3 Decontaminate Surfaces handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Package Waste disp1->disp2 disp3 Dispose via Biohazard Stream disp2->disp3 post1 Doff PPE disp3->post1 post2 Wash Hands post1->post2

Caption: Workflow for Safe Handling of HBV-Associated Peptides.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.